Product packaging for Dimethindene Maleate(Cat. No.:CAS No. 3614-69-5)

Dimethindene Maleate

Numéro de catalogue: B1670661
Numéro CAS: 3614-69-5
Poids moléculaire: 408.5 g/mol
Clé InChI: SWECWXGUJQLXJF-BTJKTKAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimetindene maleate is an indene.
DIMETHINDENE MALEATE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O4 B1670661 Dimethindene Maleate CAS No. 3614-69-5

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWECWXGUJQLXJF-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5636-83-9 (Parent)
Record name Dimethindene maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-69-5
Record name Dimethindene maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3614-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethindene maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimetindene hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHINDENE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL60J9E0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dimethindene Maleate on Histamine H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethindene maleate is a first-generation H1 receptor antagonist that effectively mitigates allergic and inflammatory responses mediated by histamine.[1][2] Its primary mechanism of action is the competitive blockade of the histamine H1 receptor.[1] Emerging pharmacological concepts also classify most H1 antihistamines, including likely dimethindene, as inverse agonists, which stabilize the inactive conformation of the H1 receptor, thereby reducing its basal activity even in the absence of histamine.[3][4] This guide provides a detailed examination of dimethindene's molecular interaction with the H1 receptor, the downstream signaling consequences of this interaction, its binding affinity, and the standard experimental protocols used for its characterization.

Core Mechanism of Action at the H1 Receptor

Dimethindene exerts its therapeutic effects by directly interacting with the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[1][5][6] The mechanism is twofold:

  • Competitive Antagonism: Dimethindene competes with histamine for the same binding site on the H1 receptor.[1] By occupying the receptor, it physically prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like vasodilation, increased vascular permeability, and sensory nerve stimulation.[1]

  • Inverse Agonism: H1 receptors, like many GPCRs, can exist in an equilibrium between an inactive (R) and an active (R) conformation.[3] The active conformation can signal in the absence of an agonist, a phenomenon known as constitutive or basal activity. Histamine, an agonist, stabilizes the R state. In contrast, virtually all tested H1 antihistamines act as inverse agonists; they preferentially bind to and stabilize the inactive (R) conformation.[3][4] This action shifts the equilibrium away from the active state, suppressing both histamine-induced signaling and the receptor's basal activity.[3] This inverse agonism may contribute to the anti-inflammatory properties of these drugs beyond simple competitive antagonism.[3][7]

H1 Receptor Signaling Pathway and Inhibition by Dimethindene

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[5][8][9] Agonist binding by histamine triggers a well-defined signaling cascade, which is effectively blocked by dimethindene.

  • Activation: Histamine binds to the H1 receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor engages the heterotrimeric G-protein Gq/11, causing the exchange of GDP for GTP on the Gαq subunit.[6]

  • PLC Activation: The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[6][8][10]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][10][11]

  • Downstream Effects:

    • IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[5][6][11]

    • DAG and the increased intracellular Ca²+ together activate Protein Kinase C (PKC).[5][10]

  • Cellular Response: This cascade culminates in various physiological responses, including smooth muscle contraction, increased vascular permeability, and activation of pro-inflammatory transcription factors like NF-κB.[2][6]

Dimethindene, by binding to the H1 receptor, prevents the initial step of histamine binding, thereby inhibiting the entire downstream cascade.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq/11 Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Dimethindene Dimethindene Dimethindene->H1R Binds & Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (Inflammation, etc.) PKC->Response Ca_release->PKC Co-activates Ca_release->Response

Caption: H1 receptor signaling cascade and point of inhibition by dimethindene.

Quantitative Binding Affinity

The potency of dimethindene at the H1 receptor has been quantified through radioligand binding studies, which determine the inhibition constant (Ki). The Ki value represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Dimethindene demonstrates very high affinity for the H1 receptor.[12]

CompoundChemical ClassH1 Receptor Ki (nM)Reference
Dimethindene Alkylamine1.5 [12]
DoxepinTricyclic0.06[13]
MepyramineEthylenediamine0.28[13]
DiphenhydramineEthanolamine1.1[13]
ChlorpheniramineAlkylamine3.2[13]
HydroxyzinePiperazine21[13]
Note: Ki values are representative and can vary based on experimental conditions.

Experimental Protocols for Characterization

The binding affinity and functional antagonism of dimethindene are typically determined using in vitro assays. The following are standard protocols for a radioligand binding assay and a calcium flux functional assay.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound.[14] It measures the ability of unlabeled dimethindene to displace a radiolabeled ligand (e.g., [³H]mepyramine) from the H1 receptor.[13][15]

Methodology:

  • Membrane Preparation:

    • Culture cells recombinantly expressing the human H1 receptor (e.g., HEK293, CHO).[13][15]

    • Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.[15][16]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).[17]

  • Assay Procedure:

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[15]

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Cell membranes + [³H]mepyramine + assay buffer.

      • Non-specific Binding (NSB): Cell membranes + [³H]mepyramine + a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[15][17]

      • Competition Binding: Cell membranes + [³H]mepyramine + each concentration of dimethindene.

    • Incubate the plate for 2-4 hours at 25°C with agitation to reach binding equilibrium.[15]

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[15][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15][16]

    • Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of dimethindene to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of dimethindene that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_measure Measurement cluster_analysis Data Analysis p1 Prepare H1R-expressing cell membranes a1 Combine Membranes, [³H]mepyramine, and Dimethindene in 96-well plate p1->a1 p2 Prepare serial dilutions of Dimethindene p2->a1 a2 Incubate to allow binding equilibrium a1->a2 m1 Rapid vacuum filtration to separate bound/free ligand a2->m1 m2 Wash filters to remove unbound radioligand m1->m2 m3 Quantify radioactivity with scintillation counter m2->m3 d1 Plot competition curve (% Inhibition vs. [Dimethindene]) m3->d1 d2 Calculate IC50 value d1->d2 d3 Calculate Ki value using Cheng-Prusoff equation d2->d3

Caption: Experimental workflow for a competitive radioligand binding assay.
Calcium Flux Functional Assay

This cell-based functional assay measures the ability of an antagonist to inhibit the agonist-induced signaling of the H1 receptor, specifically the release of intracellular calcium.[9][18][19]

Methodology:

  • Cell Preparation:

    • Plate H1 receptor-expressing cells (e.g., HEK293, CHO) in a black, clear-bottom 96-well plate and grow to confluence.[18]

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for a specified time (e.g., 60 minutes at 37°C).[18]

    • Wash the cells gently with assay buffer to remove excess extracellular dye.[18]

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR).

    • Add varying concentrations of dimethindene to the wells and pre-incubate for a defined period to allow the drug to bind to the receptors.[18]

    • Establish a baseline fluorescence reading for several seconds.

    • Using the reader's injection system, challenge the cells by adding a fixed concentration of histamine (typically an EC80 concentration, which elicits 80% of the maximal response).[18]

  • Measurement:

    • Immediately after histamine injection, monitor the change in fluorescence intensity over time (e.g., 90-120 seconds).[19] The increase in fluorescence corresponds to the histamine-induced rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the histamine response caused by each concentration of dimethindene.

    • Plot the percentage of inhibition against the log concentration of dimethindene.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of dimethindene that inhibits 50% of the histamine-induced calcium flux.[18][19]

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measure Measurement cluster_analysis Data Analysis p1 Plate H1R-expressing cells in 96-well plate p2 Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) p1->p2 p3 Wash cells to remove excess dye p2->p3 a1 Pre-incubate cells with varying [Dimethindene] p3->a1 a2 Measure baseline fluorescence a1->a2 a3 Inject Histamine (agonist) to challenge cells a2->a3 m1 Monitor fluorescence intensity over time a3->m1 m2 Record peak Ca²⁺ response m1->m2 d1 Plot dose-response curve (% Inhibition vs. [Dimethindene]) m2->d1 d2 Calculate IC50 value d1->d2

Caption: Experimental workflow for a cell-based calcium flux functional assay.

Conclusion

This compound is a potent H1 antihistamine that functions primarily as a competitive antagonist and inverse agonist at the histamine H1 receptor. Its high binding affinity allows it to effectively block histamine-induced activation of the Gq/11-PLC-IP3/DAG signaling pathway, thereby preventing the release of intracellular calcium and the subsequent pro-inflammatory cellular responses. The characterization of its high-affinity binding and functional antagonism is robustly achieved through standard methodologies such as radioligand binding and calcium flux assays, confirming its efficacy at the molecular level.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Synthesis of Dimethindene Maleate

Abstract

This compound is a first-generation selective histamine H1 antagonist and a muscarinic M2 receptor antagonist, widely used for the symptomatic relief of allergic reactions and pruritus.[1][2] This technical guide provides a comprehensive overview of its molecular structure and established synthesis routes. It includes detailed experimental protocols for both classical and modern sustainable synthesis methodologies, presents key quantitative data in structured tables, and utilizes visualizations to illustrate the molecular structure and synthetic pathways. This document is intended to serve as a core reference for researchers and professionals involved in the study and development of antihistaminic compounds.

Molecular Structure and Properties

This compound is the salt formed between the racemic base dimethindene and maleic acid.[3] The dimethindene moiety contains a chiral center, and the compound is typically used as a racemic mixture.[2][4] The antihistaminic activity is primarily associated with the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer exhibits higher potency as a muscarinic M2 receptor antagonist.[4]

The formal IUPAC name for the active component is N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine.[5] It is commonly formulated as its maleic acid salt to improve its stability and solubility.[1]

Physicochemical Properties

A summary of the key identifiers and molecular properties of this compound is presented in Table 1.

PropertyValueCitation(s)
IUPAC Name N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine; (Z)-but-2-enedioic acid[3]
Synonyms Dimetindene maleate, Fenistil, Forhistal maleate, SU-6518, NSC-107677[1][5]
CAS Number 3614-69-5[3][5]
Molecular Formula C₂₀H₂₄N₂ • C₄H₄O₄ (Combined: C₂₄H₂₈N₂O₄)[5][6]
Molecular Weight 408.5 g/mol [3][5][6]
Appearance White to off-white solid powder[7]
Chirality Racemic mixture[2][4]
Molecular Structure Visualization

The 2D chemical structure of this compound, illustrating the connection between the dimethindene base and maleic acid, is shown below.

Caption: 2D structure of Dimethindene and Maleate components.

Synthesis of Dimethindene

The synthesis of dimethindene has evolved from classical industrial methods, which often utilize hazardous materials, to more sustainable and eco-friendly approaches. This section details both a conventional route and a modern "green" alternative.

Classical Industrial Synthesis

The traditional industrial synthesis of dimethindene involves a five-step process that employs volatile organic compounds (VOCs) like toluene and hazardous reagents such as polyphosphoric acid (PPA).[8] This pathway is characterized by a low overall yield of approximately 4-5%.[8]

The logical workflow for this synthesis is depicted below.

classical_synthesis start Diethyl Malonate + Benzyl Chloride step1 Step 1: Alkylation (Na, EtOH) start->step1 Reagents intermediate1 Benzyl Malonic Diethyl Ester (2) step1->intermediate1 Product step2 Step 2: Alkylation (NaH, Toluene) intermediate1->step2 Starting Material intermediate2 2-Benzyl-2-[2-(Dimethylamino)ethyl] malonic Acid Diethyl Ester (3) step2->intermediate2 Product step3 Step 3: Saponification (NaOH, EtOH/Water) intermediate2->step3 Starting Material intermediate3 Amino Diacid (4) step3->intermediate3 Product step4 Step 4: Ring Closure (PPA, Heating) intermediate3->step4 Starting Material intermediate4 2-[2-(Dimethylamino)ethyl] indan-1-one (5a) step4->intermediate4 Product step5 Step 5: Grignard-type Reaction (2-Ethylpyridine, n-BuLi, Et₂O) intermediate4->step5 Starting Material final Dimethindene (6) step5->final Final Product

Caption: Workflow of the classical industrial synthesis of dimethindene.

Green Synthesis Approach

A more recent, sustainable approach to dimethindene synthesis has been developed to mitigate the environmental impact of the classical method.[9] This process replaces hazardous VOCs with eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[10] This green methodology not only reduces the environmental footprint but also significantly improves the overall process yield.[11]

Comparative Yields

The yields for each step of the synthesis in traditional VOCs versus the greener solvent CPME are summarized in Table 2. The sustainable approach demonstrates a marked improvement in the overall yield.

StepIntermediate ProductYield (VOCs)Yield (CPME)Citation(s)
1. Alkylation Benzyl Malonic Diethyl Ester (2)90%95%[8]
2. Alkylation 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl ester (3)60%75%[8]
3. Saponification 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (4)75%98%[8]
4. Ring Closure 2-[2-(Dimethylamino)ethyl]indan-1-one (5a)20%35%[8]
5. Grignard-type Rxn Dimethindene (6)50%65%[8]
Overall Yield Dimethindene (6) ~4% ~17% [8]

Experimental Protocols

The following protocols are adapted from the methodologies described by Quivelli et al. (2022).[8][9]

Protocol for Classical Synthesis in Toluene/Et₂O

Step 1: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl ester (3) To a refluxing suspension of sodium hydride (NaH, 4 mmol) in toluene (20 mL), 2-benzylmalonic acid diethyl ester (2) (4 mmol) is added dropwise. The mixture is stirred for 1 hour. Then, 2-chloro-N,N-dimethylethan-1-amine (4.4 mmol) is added, and the reaction is refluxed for 12 hours. After cooling, the mixture is washed with water, and the organic layer is dried and concentrated to yield the product (3).

Step 2: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (4) Ester (3) (1 mmol) is dissolved in an ethanol/water mixture. Sodium hydroxide (NaOH, 2.2 mmol) is added, and the solution is refluxed for 6 hours. The ethanol is then evaporated, and the aqueous solution is acidified with HCl to pH 2. The precipitated product (4) is filtered and dried.

Step 3: Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one (5a) Diacid (4) (1 mmol) is added to polyphosphoric acid (PPA) (10 g) and heated at 140 °C for 4 hours. The mixture is then cooled, poured into ice water, and basified with NaOH solution. The product is extracted with diethyl ether (Et₂O), and the organic phase is dried and concentrated to give the indanone (5a).

Step 4: Synthesis of Dimethindene (6) To a solution of 2-ethylpyridine (2 mmol) in anhydrous Et₂O at -78 °C, n-butyllithium (n-BuLi, 2.2 mmol) is added dropwise. The mixture is stirred for 30 minutes. A solution of indanone (5a) (1 mmol) in Et₂O is then added. The reaction is allowed to warm to room temperature and stirred for 12 hours. It is then quenched with 20% HCl and refluxed for 2 hours. After cooling and basification, the product is extracted, dried, and purified to afford dimethindene (6).

Protocol for Green Synthesis in 2-MeTHF/CPME

The protocols for the green synthesis follow the same sequence of reactions but substitute the VOC solvents (Toluene, Et₂O) with either 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[8] The reaction conditions, such as temperature and stoichiometry, are similar to the classical method, but the use of greener solvents simplifies workup procedures and improves yields as detailed in Table 2. The key modification is the direct replacement of the solvent system in each relevant step. For instance, toluene in Step 1 and Et₂O in Step 4 are replaced with CPME.[8] This substitution leads to a more sustainable process with a significantly higher overall yield of 21-22%.[10][11]

References

(S)-(+)-Dimethindene: A Technical Whitepaper on its Profile as a Potent and Selective M2 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Dimethindene, a well-established H1 receptor antagonist, exists as a racemic mixture.[1] However, its stereoisomers possess distinct pharmacological profiles. The (S)-(+)-enantiomer of dimethindene has emerged as a potent and selective antagonist for the M2 muscarinic acetylcholine receptor (mAChR).[2] This document provides an in-depth technical overview of (S)-(+)-dimethindene's M2 receptor antagonism, presenting its pharmacological data, the experimental methodologies used for its characterization, and the relevant signaling pathways. This information positions (S)-(+)-dimethindene as a valuable pharmacological tool and a potential scaffold for the development of novel M2-selective ligands for therapeutic and diagnostic applications.[2]

Pharmacological Profile: Receptor Binding Affinity

(S)-(+)-Dimethindene demonstrates a clear preference for the M2 muscarinic receptor subtype over other subtypes (M1, M3, M4, M5) and the histamine H1 receptor. This selectivity is crucial for its utility as a specific pharmacological probe. The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), and the calculated selectivity ratios are summarized below.

Muscarinic Receptor Binding Data

Quantitative data from radioligand binding studies, primarily using membranes from transfected cells expressing individual human muscarinic receptor subtypes, reveal the compound's binding profile.[3] There are slight variations in reported values across studies, likely due to differences in experimental conditions and tissue preparations.[4]

Receptor SubtypepKi Value (Range)Ki Value (nM) (Calculated from highest pKi)Source(s)
M1 6.36 - 7.0883[2][4][5]
M2 7.52 - 7.8614[2][3][5]
M3 6.70 - 6.96110[2][4][5]
M4 7.00100[2][4][5]
M5 6.1794[4]

Note: Ki values are calculated from the highest reported pKi for illustrative purposes. Higher pKi indicates stronger binding affinity.

M2 Selectivity Ratios

The selectivity of (S)-(+)-dimethindene for the M2 receptor is best understood by comparing its affinity for M2 to its affinity for other receptors.

Receptor ComparisonSelectivity Ratio (Fold-Preference for M2)Source(s)
M2 / M1 ~6-fold[3]
M2 / M3 ~5-fold[3]
M2 / M4 ~10-fold[3]
M2 / M5 ~25-fold[3]
Stereoselectivity

A notable characteristic of dimethindene is the inverse stereoselectivity between muscarinic and histamine receptors. The (S)-(+)-enantiomer is more potent at all muscarinic receptor subtypes (up to 41-fold), while the (R)-(-)-enantiomer is the more potent eutomer at histamine H1 receptors.[2] This highlights the distinct structural requirements for binding at these two different receptor families.[4]

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.[6] Antagonism by (S)-(+)-dimethindene blocks the canonical signaling cascade initiated by acetylcholine (ACh).

Canonical M2 Receptor Signaling

M2_Signaling_Pathway ACh Acetylcholine (ACh) M2R M2R ACh->M2R Binds & Activates S_Dimethindene (S)-(+)-Dimethindene S_Dimethindene->M2R Binds & Blocks ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Leads to G_protein G_protein M2R->G_protein Activates G_protein->AC Giα Inhibits AC->cAMP Converts

M2 receptor canonical signaling pathway and point of antagonism. Pathway Description:

  • Agonist Binding: Under normal physiological conditions, acetylcholine (ACh) binds to and activates the M2 receptor.

  • G-Protein Activation: The activated M2 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the associated Gi protein, causing the dissociation of the Gαi and Gβγ subunits.

  • Effector Modulation: The Gαi subunit inhibits the enzyme adenylyl cyclase.[6]

  • Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[6][7]

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), resulting in various inhibitory cellular responses, such as slowing the heart rate in cardiac tissue.[6][8]

  • Antagonism: (S)-(+)-dimethindene, as a competitive antagonist, binds to the M2 receptor but does not activate it, thereby preventing ACh from binding and initiating this signaling cascade.

Experimental Protocols

The characterization of (S)-(+)-dimethindene's binding profile relies on standardized in vitro assays. The most common is the competitive radioligand binding assay.[9]

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (the "competitor," e.g., (S)-(+)-dimethindene) by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.[10]

Objective: To determine the inhibition constant (Ki) of (S)-(+)-dimethindene for each muscarinic receptor subtype (M1-M5).

Key Materials:

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[3]

  • Receptor Source: Membranes from cultured cells (e.g., Chinese Hamster Ovary - CHO) stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[3]

  • Competitor: (S)-(+)-dimethindene at serially diluted concentrations.

  • Non-specific binding (NSB) agent: A high concentration of a non-labeled antagonist like atropine (e.g., 1 µM) to saturate all receptors and determine the amount of non-specific radioligand binding.[11]

  • Apparatus: 96-well filter plates, a cell harvester for rapid filtration, and a liquid scintillation counter.[11][12]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Prepare Receptor Membranes (e.g., CHO-hM2) B1 Combine Membranes, Radioligand, and Competitor in 96-well plate A1->B1 A2 Prepare Serial Dilutions of (S)-dimethindene A2->B1 A3 Prepare Radioligand (e.g., [³H]-NMS) A3->B1 B2 Incubate to Reach Equilibrium (e.g., 60-90 min at 25-30°C) B1->B2 C1 Rapid Vacuum Filtration (Separates bound from free ligand) B2->C1 C2 Wash Filters with Ice-Cold Buffer C1->C2 C3 Add Scintillation Cocktail & Count Radioactivity (CPM) C2->C3 D1 Plot % Inhibition vs. log[Competitor Concentration] C3->D1 D2 Non-linear Regression to Determine IC50 Value D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

General workflow for a competitive radioligand binding assay. Protocol Outline:

  • Preparation: Cell membranes expressing the target receptor are prepared and their protein concentration is determined.[11] Serial dilutions of (S)-(+)-dimethindene are made in an appropriate assay buffer.

  • Incubation: In a 96-well plate, the receptor membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of (S)-(+)-dimethindene are combined.[10] Control wells for total binding (no competitor) and non-specific binding (with atropine) are included. The plate is incubated to allow the binding reaction to reach equilibrium.[10]

  • Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.[11]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11]

  • Counting: The filter mat is dried, and the radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]

  • Data Analysis: The amount of radioligand displaced by (S)-(+)-dimethindene is calculated. The data are plotted as percent inhibition versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Directions

The data conclusively demonstrate that (S)-(+)-dimethindene is a potent antagonist at M2 muscarinic receptors with moderate selectivity over other muscarinic subtypes.[2] Its well-defined pharmacological profile makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of M2 receptors.[2]

Furthermore, the indene scaffold of (S)-(+)-dimethindene serves as a promising starting point for medicinal chemistry efforts. Structure-activity relationship (SAR) studies have already identified analogues with improved M2 selectivity and reduced H1 receptor affinity.[3] Such second-generation compounds could be developed as highly selective PET imaging agents for quantifying M2 receptors in the central nervous system or as potential therapeutics for cognitive disorders where M2 receptor modulation is hypothesized to be beneficial.[2][3]

References

(R)-(-)-Dimethindene: A Comprehensive Technical Guide to its High-Affinity Binding with the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoselective interaction between the (R)-(-)-enantiomer of dimethindene and the histamine H1 receptor. Dimethindene, a first-generation antihistamine, exhibits significant differences in the biological activity of its enantiomers, with the (R)-(-)-form being principally responsible for its antihistaminic effects. This document details the binding affinity, signaling pathways, and experimental methodologies crucial for understanding this interaction at a molecular level.

Introduction to Dimethindene and Stereoselectivity

Dimethindene is a selective histamine H1 antagonist used for the symptomatic relief of allergic reactions.[1] It is commercially available as a racemic mixture, meaning it contains equal amounts of its two stereoisomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. However, the therapeutic activity of dimethindene is not equally distributed between these two enantiomers. The (R)-(-)-enantiomer is the eutomer, the form primarily responsible for the desired bioactivity, specifically the binding to the histamine H1 receptor.[1] In contrast, the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1] This stereoselectivity highlights the importance of chiral discrimination in drug-receptor interactions and is a key consideration in drug design and development.

Histamine H1 Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the inhibition constant (Ki) or the pKi (-log Ki). A lower Ki value or a higher pKi value indicates a higher binding affinity. The (R)-(-)-enantiomer of dimethindene demonstrates a significantly higher affinity for the histamine H1 receptor compared to its (S)-(+)-counterpart.

Quantitative Binding Data

The following table summarizes the binding affinities of dimethindene enantiomers for the histamine H1 receptor, as determined by various studies.

CompoundParameterValueSpecies/TissueReference
(R)-(-)-Dimethindene pKi7.16Not Specified[2]
(S)-(+)-Dimethindene pKi5.61Not Specified[2]
Dimethindene (racemate) Ki1.5 x 10⁻⁹ MGuinea-pig cerebral cortex[3]
Dimethindene (racemate) pA29.3Guinea-pig ileum[4][5]
(-)-isomer Potency relative to (+)-isomer~30 times more potentGuinea-pig ileum[4][5]
(+)-isomer pA27.7Guinea-pig ileum[4][5]

Note: pA2 is a measure of the potency of an antagonist in functional studies.

The data clearly indicates a pronounced stereoselectivity, with the (R)-(-)-enantiomer having an approximately 35-fold higher affinity for the histamine H1 receptor than the (S)-(+)-enantiomer.[2] Functional studies on guinea pig ileum preparations further corroborate this, showing a stereoselectivity ratio exceeding 50-fold in favor of the (R)-(-)-enantiomer for histamine H1 receptor antagonism.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that belongs to the rhodopsin-like family.[6] Its activation by histamine initiates a cascade of intracellular events. The H1 receptor is primarily coupled to the Gq/11 family of G-proteins.

Upon histamine binding, the H1 receptor undergoes a conformational change, leading to the activation of Gαq. Activated Gαq, in turn, stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response. In some cell types, such as U-373 MG astrocytoma cells, histamine-induced H1R upregulation involves the PKCα signaling pathway.[7][8]

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to Dimethindene (R)-(-)-Dimethindene (Antagonist) Dimethindene->H1R Blocks

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The determination of binding affinity and functional activity of compounds like dimethindene involves specific in vitro assays. Radioligand binding assays are used to directly measure the interaction of a compound with the receptor, while functional assays, such as the guinea pig ileum contraction assay, assess the physiological response to receptor antagonism.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a generalized competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Objective: To determine the binding affinity of (R)-(-)-dimethindene for the histamine H1 receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a selective H1 receptor antagonist.

  • Test Compound: (R)-(-)-Dimethindene.

  • Reference Compound: Unlabeled Pyrilamine or another known H1 antagonist.

  • Receptor Source: Membranes prepared from cells expressing the histamine H1 receptor (e.g., HEK293 cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebral cortex).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the test compound, (R)-(-)-dimethindene.

    • In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the test compound.

    • Include control tubes for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled H1 antagonist to saturate the receptors.

  • Incubation:

    • Incubate the assay tubes at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (with H1 Receptors) Start->Membrane_Prep Assay_Setup Assay Setup: Combine Membranes, [³H]-Pyrilamine, and (R)-(-)-Dimethindene Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting to Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Guinea Pig Ileum Contraction Assay (Functional Assay)

This ex vivo assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.

Objective: To determine the functional potency (pA2 value) of (R)-(-)-dimethindene as a histamine H1 receptor antagonist.

Materials:

  • Tissue: Freshly isolated guinea pig ileum.

  • Organ Bath: With temperature control and aeration.

  • Physiological Salt Solution: e.g., Tyrode's solution.

  • Agonist: Histamine.

  • Antagonist: (R)-(-)-Dimethindene.

  • Isotonic Transducer and Recording System.

Procedure:

  • Tissue Preparation:

    • A segment of the terminal ileum is removed from a guinea pig and placed in physiological salt solution.

    • A small piece of the ileum is mounted in an organ bath containing the aerated and warmed physiological solution.

  • Equilibration:

    • The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.

  • Histamine Concentration-Response Curve:

    • Cumulative concentrations of histamine are added to the organ bath, and the resulting contractions are recorded. This establishes a control concentration-response curve.

  • Antagonist Incubation:

    • The tissue is washed, and a fixed concentration of (R)-(-)-dimethindene is added to the bath and allowed to incubate for a specific period.

  • Second Histamine Concentration-Response Curve:

    • In the continued presence of the antagonist, a second cumulative histamine concentration-response curve is generated.

  • Data Analysis:

    • The antagonist will cause a rightward shift in the histamine concentration-response curve.

    • The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

    • The pA2 value is determined from the x-intercept of the Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.

Conclusion

The (R)-(-)-enantiomer of dimethindene is a potent and selective antagonist of the histamine H1 receptor, with its high binding affinity being the primary determinant of its therapeutic efficacy. The significant stereoselectivity observed in both binding and functional assays underscores the precise three-dimensional structural requirements for optimal drug-receptor interaction. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of H1 receptor antagonists, which is essential for the development of new and improved anti-allergic therapies.

References

In Vitro Anticholinergic Profile of Dimethindene Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene maleate, a first-generation H1-antihistamine, is known to possess anticholinergic properties that contribute to its overall pharmacological profile.[1] This technical guide provides an in-depth analysis of the in vitro anticholinergic characteristics of this compound, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). This document details the experimental methodologies used to quantify its binding affinity and functional antagonism, presents the quantitative data in a clear, comparative format, and visualizes the underlying molecular and experimental frameworks. The information herein is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound exerts its effects not only through the blockade of histamine H1 receptors but also by acting as an antagonist at muscarinic acetylcholine receptors.[1] Understanding the specifics of this anticholinergic activity is crucial for a complete characterization of the compound's mechanism of action and for predicting its potential therapeutic applications and side-effect profile. This guide focuses on two primary in vitro methodologies: radioligand binding assays to determine the affinity of dimethindene for various muscarinic receptor subtypes, and functional organ bath studies to assess its antagonist potency in a physiological context.

Quantitative Analysis of Muscarinic Receptor Interaction

The anticholinergic properties of this compound and its enantiomers have been quantified through various in vitro assays. The data presented below summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) at different muscarinic receptor subtypes.

Binding Affinity Data (pKi)

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. It is typically determined through competitive radioligand binding assays. The pKi is the negative logarithm of the Ki value.

CompoundReceptor SubtypepKiReference
(S)-(+)-DimethindeneM17.08
(S)-(+)-DimethindeneM27.78
(S)-(+)-DimethindeneM36.70
(S)-(+)-DimethindeneM47.00
(-)-19 (Dimethindene analogue)M27.37[2]
DimethindeneM1- (Ki = 64 nM)[3]
Functional Antagonist Potency (pA2)

The pA2 value is a measure of the potency of a competitive antagonist, determined from the antagonist's ability to shift the concentration-response curve of an agonist. It is derived from Schild plot analysis in functional assays.

CompoundPreparationAgonistpA2Reference
This compoundGuinea-pig ileumCarbachol6.7[3]
(S)-(+)-DimethindeneGuinea-pig left atria (M2)-7.86 / 7.74
(S)-(+)-DimethindeneRabbit vas deferens (M1)-6.83 / 6.36
(S)-(+)-DimethindeneGuinea-pig ileum (M3)-6.92 / 6.96
(R)-(-)-DimethindeneGuinea-pig ileum (H1)Histamine9.42

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity (Ki) of this compound for muscarinic receptor subtypes using a competitive radioligand binding assay.

3.1.1. Materials

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells transfected with human muscarinic receptor subtypes (M1-M5) or from tissues rich in specific subtypes (e.g., rat heart for M2, pancreas for M3, striatum for M4).[2]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.[2][3]

  • Unlabeled Ligands: this compound, Atropine (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates, cell harvester, and liquid scintillation counter.

3.1.2. Procedure

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding (NSB): Radioligand, membrane preparation, and a high concentration of an unlabeled antagonist (e.g., 1 µM Atropine).

    • Competition: Radioligand, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plates for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Plot Analysis) in Guinea Pig Ileum

This protocol describes the determination of the functional antagonist potency (pA2) of this compound by assessing its ability to inhibit carbachol-induced contractions in isolated guinea pig ileum.

3.2.1. Materials

  • Tissue: Freshly isolated guinea pig ileum.

  • Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Agonist: Carbachol.

  • Antagonist: this compound.

  • Organ Bath System: With isometric force transducers and a data acquisition system.

3.2.2. Procedure

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Mount the ileum segment in an organ bath containing aerated Krebs-Henseleit solution at 37°C under a resting tension (e.g., 1 g).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Control Concentration-Response Curve: Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue thoroughly to allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

  • Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, obtain a new cumulative concentration-response curve for carbachol.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in the absence of the antagonist.

    • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Visualizations

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds Dimethindene Dimethindene Dimethindene->M2_Receptor Blocks Gi_protein Gi Protein (αβγ) M2_Receptor->Gi_protein Activates G_alpha_i Gαi Gi_protein->G_alpha_i Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates ATP ATP ATP->AC Cellular_Response Inhibitory Cellular Response cAMP->Cellular_Response Leads to K_ion K+ K_channel->K_ion Efflux K_ion->Cellular_Response Contributes to

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of dimethindene.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Ligand_Prep 2. Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration 4. Rapid Vacuum Filtration Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Data_Analysis 7. Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Workflow for determining antagonist binding affinity via radioligand binding assay.

Logical Relationship for Schild Plot Analysis

Schild_Plot_Logic Start Start: Functional Assay Control_CRC 1. Obtain Control Agonist Concentration- Response Curve (CRC) Start->Control_CRC Antagonist_Incubation 2. Incubate Tissue with Antagonist Control_CRC->Antagonist_Incubation Antagonist_CRC 3. Obtain Agonist CRC in Presence of Antagonist Antagonist_Incubation->Antagonist_CRC Antagonist_CRC->Antagonist_Incubation Repeat for multiple [Antagonist] Calculate_DR 4. Calculate Dose Ratio (DR) Antagonist_CRC->Calculate_DR Plot 5. Plot log(DR-1) vs. log[Antagonist] Calculate_DR->Plot Determine_pA2 End: Determine pA2 Plot->Determine_pA2

Caption: Logical workflow for determining pA2 value using Schild plot analysis.

References

Dimethindene Maleate: A Technical Overview of Histamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the binding affinity of dimethindene maleate for the histamine H1, H2, and H3 receptors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and selective antagonist for the histamine H1 receptor.[1][2] In vitro studies have demonstrated a high binding affinity of this compound for the H1 receptor, with a reported inhibition constant (Ki) of 1.5 nM.[3] In contrast, available literature indicates that this compound has no discernible effect on histamine H2 and H3 receptors, highlighting its high selectivity for the H1 subtype.[4] This selectivity is a key pharmacological feature, underpinning its clinical efficacy in the treatment of allergic conditions with a well-defined mechanism of action.

Quantitative Binding Affinity

The binding affinity of this compound for histamine receptor subtypes is summarized in the table below. The data underscores the compound's potent and selective antagonism at the H1 receptor.

CompoundReceptor SubtypeBinding Affinity (Ki)MethodSource
This compoundHistamine H11.5 x 10⁻⁹ MRadioligand Binding Assay[3]
This compoundHistamine H2No effect reportedFunctional Assays[4]
This compoundHistamine H3No effect reportedFunctional Assays[4]

Experimental Protocols

The determination of this compound's binding affinity for histamine receptors is primarily achieved through competitive radioligand binding assays. The following is a representative protocol for determining the binding affinity at the H1, H2, and H3 histamine receptors.

Membrane Preparation
  • Cell Culture and Harvesting : Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells recombinantly expressing the human histamine receptor of interest (H1, H2, or H3) are cultured to approximately 90% confluency. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.

  • Homogenization : The cell suspension is centrifuged at 1,000 x g for 5 minutes at 4°C. The resulting cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

  • Membrane Isolation : The homogenate is centrifuged at 40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is resuspended in a fresh, ice-cold assay buffer.

  • Protein Quantification and Storage : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay). The membranes are then aliquoted and stored at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Setup : In a 96-well plate, the following components are added in triplicate:

    • Total Binding : Cell membranes, a specific radioligand for the receptor subtype, and assay buffer.

    • Non-specific Binding : Cell membranes, the radioligand, and a high concentration of a non-labeled competing ligand to saturate the receptors.

    • Competition Binding : Cell membranes, the radioligand, and varying concentrations of this compound.

  • Radioligands :

    • H1 Receptor : [³H]mepyramine (final concentration ~1-5 nM).

    • H2 Receptor : [³H]-tiotidine or [¹²⁵I]-iodoaminopotentidine (final concentration to be optimized).

    • H3 Receptor : [³H]-Nα-methylhistamine (final concentration ~0.5-1 nM).

  • Incubation : The plate is incubated at room temperature (25°C) for a sufficient duration to reach equilibrium (typically 60-240 minutes), with gentle agitation.

  • Separation of Bound and Free Radioligand : The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI). A cell harvester is used to rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay Harvest Harvest Receptor-Expressing Cells Homogenize Homogenize Cells in Lysis Buffer Harvest->Homogenize Centrifuge_High_Speed High-Speed Centrifugation to Pellet Membranes Homogenize->Centrifuge_High_Speed Resuspend Resuspend Membranes in Assay Buffer Centrifuge_High_Speed->Resuspend Quantify Quantify Protein Concentration Resuspend->Quantify Store Store Aliquots at -80°C Quantify->Store Incubate Incubate Membranes with Radioligand and this compound Store->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Experimental Workflow for Radioligand Binding Assay.

Signaling Pathways

The differential binding affinity of this compound for histamine receptor subtypes translates to distinct effects on their downstream signaling pathways.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and increased vascular permeability. As an antagonist, this compound blocks the initiation of this pathway.

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Dimethindene This compound Dimethindene->H1R Blocks Gq_11 Gq/11 Protein H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway.

Histamine H2 and H3 Receptor Signaling

Given that this compound does not exhibit significant binding to H2 and H3 receptors, it does not directly modulate their respective signaling pathways. For completeness, a brief overview of these pathways is provided.

  • Histamine H2 Receptor: The H2 receptor is coupled to the Gs family of G-proteins. Its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is primarily involved in the regulation of gastric acid secretion.

  • Histamine H3 Receptor: The H3 receptor is coupled to the Gi/o family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. H3 receptors primarily function as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters in the central nervous system.

G cluster_h1 H1 Receptor Affinity cluster_h2 H2 Receptor Affinity cluster_h3 H3 Receptor Affinity H1 High Affinity (Ki = 1.5 nM) H2 Negligible Affinity (No effect reported) H3 Negligible Affinity (No effect reported) Dimethindene This compound Dimethindene->H1 Strongly Binds Dimethindene->H2 Does not significantly bind Dimethindene->H3 Does not significantly bind

Relative Binding Affinity of this compound.

Conclusion

This compound is a highly selective histamine H1 receptor antagonist with a potent binding affinity. Its negligible interaction with H2 and H3 receptors confirms its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of histamine receptor ligands, while the visualized signaling pathways offer a clear understanding of the molecular basis of this compound's therapeutic effects. This information is critical for the rational design and development of future antihistaminic agents.

References

In Vitro Characterization of Dimethindene Maleate Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of the stereoisomers of dimethindene maleate, a potent histamine H1 receptor antagonist with anticholinergic properties. This document details the receptor binding affinities, functional activities, and key pharmacokinetic properties of the (R)-(-)- and (S)-(+)-enantiomers of dimethindene. Detailed experimental protocols and visualizations of key pathways and workflows are included to support research and development activities.

Receptor Binding Affinity

The stereoisomers of dimethindene exhibit distinct binding affinities for histamine H1 and muscarinic acetylcholine receptors. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor binding, while the (S)-(+)-enantiomer shows higher affinity for muscarinic receptors.[1]

Histamine H1 Receptor

Quantitative binding data for the dimethindene stereoisomers at the human histamine H1 receptor are summarized below.

StereoisomerReceptorRadioligandPreparationpKiKi (nM)
(R)-(-)-DimethindeneHistamine H1[3H]-MepyramineCHO Flp-In cells9.400.40
(S)-(+)-DimethindeneHistamine H1Not specifiedNot specified7.4833.1

Data sourced from BindingDB and supporting literature.[2]

Muscarinic Acetylcholine Receptors

The (S)-(+)-enantiomer of dimethindene demonstrates selectivity for the M2 muscarinic receptor subtype.[3] The binding affinities for both stereoisomers across the different muscarinic receptor subtypes are presented below.

StereoisomerReceptorRadioligandPreparationpKiKi (nM)
(S)-(+)-DimethindeneM1[3H]-N-Methylscopolamine (NMS)Human neuroblastoma NB-OF 1 cells7.0883.2
M2[3H]-NMSRat heart7.7816.6
M3[3H]-NMSRat pancreas6.70200
M4[3H]-NMSRat striatum7.00100
(R)-(-)-DimethindeneM1[3H]-NMSCHO Flp-In cells8.622.40
M2Not readily availableNot readily availableNot readily availableNot readily available
M3Not readily availableNot readily availableNot readily availableNot readily available
M4Not readily availableNot readily availableNot readily availableNot readily available
M5Not readily availableNot readily availableNot readily availableNot readily available

Functional Activity

Functional assays confirm the stereoselective activity of dimethindene enantiomers at histamine H1 and muscarinic receptors.

Antihistaminic Activity

The antihistaminic activity of dimethindene stereoisomers is typically assessed using isolated guinea-pig ileum preparations. The (R)-(-)-enantiomer is significantly more potent in antagonizing histamine-induced contractions.[1][4]

StereoisomerAssayTissuepA2
(R)-(-)-DimethindeneHistamine-induced contractionsGuinea-pig ileum9.42
(S)-(+)-DimethindeneHistamine-induced contractionsGuinea-pig ileum7.48

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]

Anticholinergic Activity

The anticholinergic effects of the dimethindene stereoisomers are evaluated through their antagonism of carbachol-induced contractions in isolated tissue preparations. The (S)-(+)-enantiomer is the more potent anticholinergic agent.

StereoisomerReceptor TargetAssayTissuepA2
(S)-(+)-DimethindeneM1 (putative)Carbachol-induced responseRabbit vas deferens6.83
M2Carbachol-induced responseGuinea-pig left atria7.86
M3Carbachol-induced responseGuinea-pig ileum6.92
(R)-(-)-DimethindeneM1, M2, M3Carbachol-induced responseVariousLower potency than (S)-isomer

Quantitative pA2 values for the (R)-(-)-enantiomer in functional anticholinergic assays are not consistently reported in the reviewed literature.

In Vitro Pharmacokinetic Properties

The in vitro pharmacokinetic profile of a drug candidate provides insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Membrane Permeability

Membrane permeability is a key determinant of oral bioavailability. It can be assessed using cell-based assays like the Caco-2 permeability assay or non-cell-based methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6]

StereoisomerAssayApparent Permeability (Papp) (cm/s)
(R)-(-)-DimethindeneCaco-2Data not readily available
(S)-(+)-DimethindeneCaco-2Data not readily available
(R)-(-)-DimethindenePAMPAData not readily available
(S)-(+)-DimethindenePAMPAData not readily available

Specific experimental data for the permeability of dimethindene stereoisomers were not available in the reviewed literature.

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and availability of a drug. Equilibrium dialysis is a common in vitro method to determine the percentage of plasma protein binding.[7][8]

StereoisomerMethodSpecies% Bound
(R)-(-)-DimethindeneEquilibrium DialysisHumanData not readily available
(S)-(+)-DimethindeneEquilibrium DialysisHumanData not readily available

Specific experimental data for the plasma protein binding of dimethindene stereoisomers were not available in the reviewed literature.

Cytochrome P450 Inhibition

Inhibition of cytochrome P450 (CYP) enzymes can lead to drug-drug interactions. In vitro assays using human liver microsomes are used to assess the inhibitory potential of compounds against major CYP isoforms.[9][10]

StereoisomerCYP IsoformIC50 (µM)
(R)-(-)-DimethindeneCYP1A2, 2C9, 2C19, 2D6, 3A4Data not readily available
(S)-(+)-DimethindeneCYP1A2, 2C9, 2C19, 2D6, 3A4Data not readily available

Specific experimental data for the cytochrome P450 inhibition by dimethindene stereoisomers were not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of dimethindene stereoisomers for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine.

  • Non-specific Binding Control: Mianserin or another suitable H1 antagonist.

  • Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene solutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

  • Reagent Addition:

    • Total Binding: Add assay buffer, [3H]-mepyramine (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Add a high concentration of mianserin (e.g., 10 µM), [3H]-mepyramine, and membrane preparation.

    • Competition Binding: Add serial dilutions of the dimethindene stereoisomer, [3H]-mepyramine, and membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds from the competition binding curves and then calculate the Ki values using the Cheng-Prusoff equation.

This protocol details a competitive binding assay for determining the affinity of dimethindene stereoisomers for muscarinic receptor subtypes.[11]

Materials:

  • Membrane Preparation: Membranes from cells (e.g., CHO) expressing a single human muscarinic receptor subtype (M1-M5).

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).

  • Non-specific Binding Control: Atropine (1-10 µM).

  • Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene solutions.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.

  • Other materials are as described for the H1 receptor binding assay.

Procedure:

  • Plate Setup: Prepare a 96-well plate for total, non-specific, and competition binding in triplicate.

  • Reagent Addition:

    • Total Binding: Add assay buffer, [3H]-NMS (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Add atropine, [3H]-NMS, and membrane preparation.

    • Competition Binding: Add serial dilutions of the dimethindene stereoisomer, [3H]-NMS, and membrane preparation.

  • Incubation: Incubate the plate at 27-30°C for 90-120 minutes.[12][13]

  • Filtration, Washing, and Counting: Follow the same procedure as for the H1 receptor binding assay.

  • Data Analysis: Calculate IC50 and Ki values as described previously.

Functional Antagonism Assay (Schild Analysis)

This protocol outlines the procedure for determining the pA2 value of dimethindene stereoisomers as histamine H1 receptor antagonists using an isolated guinea-pig ileum preparation.

Materials:

  • Tissue: Freshly isolated guinea-pig ileum segment.

  • Organ Bath: A temperature-controlled (37°C) organ bath with an isotonic transducer.

  • Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • Agonist: Histamine dihydrochloride.

  • Antagonist: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

  • Data Acquisition System.

Procedure:

  • Tissue Preparation: Mount a segment of the guinea-pig ileum in the organ bath containing Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until regular spontaneous contractions are observed.

  • Control Agonist Response: Obtain a cumulative concentration-response curve for histamine.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of a dimethindene stereoisomer for a set period.

  • Agonist Response in Presence of Antagonist: Obtain a second cumulative concentration-response curve for histamine in the presence of the antagonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The x-intercept of the linear regression line gives the pA2 value.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of the dimethindene stereoisomers.[5][6]

Materials:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • Transwell inserts (e.g., 24-well format).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

  • Analytical equipment (LC-MS/MS).

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Initiation:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay for predicting passive diffusion.[14]

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Buffer solutions (e.g., PBS at different pH values).

  • Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

  • Analytical equipment (UV-Vis spectrophotometer or LC-MS/MS).

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Solution Addition: Add buffer to the acceptor plate wells and the test compound solution to the donor plate wells.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells.

  • Data Analysis: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol determines the fraction of dimethindene stereoisomers bound to plasma proteins.[7][15]

Materials:

  • Equilibrium dialysis device (e.g., RED device).

  • Dialysis membrane (with an appropriate molecular weight cutoff).

  • Plasma (human).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

  • Analytical equipment (LC-MS/MS).

Procedure:

  • Device Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into the plasma.

  • Dialysis: Add the plasma sample to one chamber of the dialysis device and PBS to the other chamber.

  • Incubation: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: Perform protein precipitation on the plasma samples.

  • Quantification: Analyze the concentration of the test compound in the processed plasma and buffer samples by LC-MS/MS.

  • Data Analysis: Calculate the percentage of protein binding.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of dimethindene stereoisomers to inhibit major CYP enzymes.[16][17]

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system.

  • CYP isoform-specific probe substrates.

  • Potassium phosphate buffer.

  • Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

  • Positive control inhibitors.

  • Acetonitrile (for reaction termination).

  • Analytical equipment (LC-MS/MS).

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing human liver microsomes, buffer, and serial dilutions of the test compound or positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixtures at 37°C.

  • Reaction Initiation: Add the CYP probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Quantification: Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform by the test compound.

Visualizations

Signaling Pathway

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Histamine H1 receptor signaling cascade.

Experimental Workflows

G Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes plate_setup Set up 96-well Plate (Total, NSB, Competition) prep_membranes->plate_setup prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->plate_setup incubation Incubate at Controlled Temperature plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 & Ki counting->analysis

Caption: Workflow for radioligand binding assays.

G Caco-2 Permeability Assay Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for ~21 Days to Form Monolayer seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity add_compound Add Test Compound to Apical or Basolateral Side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Compartment incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp Value quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

References

Solubility and Stability of Dimethindene Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of dimethindene maleate in common laboratory solvents. The information herein is intended to support research, development, and formulation activities by providing essential data on the physicochemical properties of this selective H1 histamine receptor antagonist.

Physicochemical Properties of this compound

This compound is an antihistamine and anticholinergic agent. It is a selective H1 antagonist, and its (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1][2] Understanding its solubility and stability is crucial for the development of analytical methods, formulation design, and ensuring the quality and efficacy of the final drug product.

Solubility Profile

The solubility of this compound has been determined in several common laboratory solvents. The data, compiled from various sources, is presented below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the specific form of the compound (e.g., racemic mixture vs. individual enantiomers).

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various solvents.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)>100[3]Not SpecifiedIn another study, it was found to be sparingly soluble (1-10 mg/ml)[4][5] and a value of 82 mg/mL at 25°C is also reported.[6] For the (S)-(+)-enantiomer, a solubility of 100 mg/mL with ultrasonic assistance is reported.[2]
Ethanol7[6]25
Water6[6]25Another source indicates a solubility of 2 mg/mL for the (S)-(+)-enantiomer. A solubility of 239 mg/L (0.239 mg/mL) at 37°C has also been reported for the free base.[7]
Methanol0.1 - 1[4][5]Not SpecifiedDescribed as slightly soluble.
Propylene GlycolOptimal for solubilization in hydrogels[8]Not SpecifiedConsidered a suitable solvent for incorporating this compound into gel formulations.[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2Not SpecifiedFor the (S)-(+)-enantiomer, intended for in vivo studies.[2]
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[9][10][11]

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to sediment the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess this compound to solvent in a vial seal Seal vial start->seal shake Agitate at constant temperature (24-48h) seal->shake check Visually confirm excess solid shake->check centrifuge Centrifuge sample check->centrifuge filter Filter supernatant centrifuge->filter analyze Quantify concentration using HPLC filter->analyze end Determine Solubility analyze->end

Shake-Flask Solubility Determination Workflow.

Stability Profile

Forced degradation studies indicate that this compound is a stable molecule under aqueous, acidic, and thermal stress conditions. However, significant degradation is observed under basic and oxidative conditions.[12]

Summary of Stability Data
Stress ConditionStabilityDegradation Products
Aqueous SolutionStable[12]Not significant
Acidic Solution (e.g., 0.1 M HCl)Stable[12]Not significant
Basic Solution (e.g., 0.1 M NaOH)Unstable[12]Two primary degradation products observed.[12]
Oxidative Stress (e.g., H₂O₂)Unstable[12]Two primary degradation products observed.[12]
Thermal (Heat)Stable at 70°C[12]Not significant
PhotostabilityInformation not available
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13][14][15][16]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at an elevated temperature (e.g., 80°C) for a specified period.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined time.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) in an oven.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (HCl, Heat) sample Sample at time points acid->sample base Base Hydrolysis (NaOH, RT/Heat) base->sample oxidation Oxidation (H₂O₂, RT) oxidation->sample thermal Thermal (Dry Heat) thermal->sample photo Photolytic (Light Exposure) photo->sample neutralize Neutralize/Dilute sample->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc end Identify & Quantify Degradants hplc->end start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

Forced Degradation Study Workflow.

Mechanism of Action: Histamine H1 Receptor Signaling

This compound exerts its therapeutic effect by acting as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[17][18] Understanding this pathway is relevant to its pharmacological activity.

Upon binding of histamine, the H1 receptor activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergic reactions. This compound competitively blocks the binding of histamine to the H1 receptor, thereby inhibiting this signaling pathway.[19][20][21]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Allergic Response (e.g., inflammation, pruritus) Ca->Response PKC->Response Histamine Histamine Histamine->H1R binds & activates Dimethindene This compound Dimethindene->H1R binds & blocks

Simplified Histamine H1 Receptor Signaling Pathway.

References

Early Research on the Mast-Cell Stabilizing Properties of Dimethindene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene, a first-generation H1-receptor antagonist, has been a subject of interest for its potential effects on mast cell stabilization, a mechanism that complements its primary antihistaminic action. Early research, while primarily focused on its potent H1-blocking capabilities, also explored its influence on the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators. This technical guide delves into the foundational studies that investigated these mast-cell stabilizing properties, providing an overview of the experimental methodologies, quantitative data, and the proposed mechanisms of action from that era. The available literature suggests that dimethindene can inhibit histamine release from mast cells induced by various stimuli, although the direct stabilizing effect is considered secondary to its powerful antihistamine activity.

Introduction

In Vitro Studies on Mast Cell Degranulation

Early in vitro investigations were crucial in elucidating the direct effects of dimethindene on mast cells. A common model in these studies involved the use of rat peritoneal mast cells, which are readily isolated and can be stimulated to degranulate by various agents, including immunological triggers (like anti-IgE) and non-immunological secretagogues such as compound 48/80.

Inhibition of Histamine Release

Research has shown that dimethindene and its stereoisomers can produce a dose-dependent inhibition of anti-IgE-induced histamine release from rat peritoneal mast cells. Notably, the racemic form and its individual optical isomers were found to be weak or non-releasers of histamine themselves.[3]

Experimental Protocols

A representative experimental protocol for assessing the mast-cell stabilizing effects of dimethindene in vitro is outlined below.

Objective: To determine the effect of dimethindene on histamine release from isolated rat peritoneal mast cells stimulated with a degranulating agent.

Materials:

  • Male Wistar rats

  • Hanks' balanced salt solution (HBSS)

  • Bovine serum albumin (BSA)

  • Collagenase

  • Dimethindene maleate solutions of varying concentrations

  • Compound 48/80 (degranulating agent)

  • Perchloric acid

  • o-Phthaldialdehyde (OPT) for fluorometric histamine assay

  • Spectrofluorometer

Methodology:

  • Mast Cell Isolation:

    • Euthanize male Wistar rats and inject 10-15 ml of HBSS containing 0.1% BSA into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and centrifuge at low speed (e.g., 150 x g) for 10 minutes.

    • Wash the cell pellet with fresh HBSS and resuspend in buffer.

    • For purification, the cell suspension can be layered on a density gradient (e.g., Percoll) and centrifuged.

  • Inhibition Assay:

    • Pre-incubate the isolated mast cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

    • Induce degranulation by adding a fixed concentration of compound 48/80.

    • Incubate for a further 10-15 minutes at 37°C.

    • Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Measurement:

    • Collect the supernatant for histamine analysis.

    • Lyse the cell pellet with perchloric acid to determine the residual histamine content.

    • Perform a fluorometric assay using o-phthaldialdehyde (OPT) to quantify the histamine concentration in both the supernatant and the cell pellet.

    • Calculate the percentage of histamine release for each condition.

  • Data Analysis:

    • Plot the percentage of histamine release against the concentration of dimethindene to generate a dose-response curve.

    • Determine the IC50 value (the concentration of dimethindene that inhibits histamine release by 50%).

Experimental Workflow for In Vitro Mast Cell Degranulation Assay

experimental_workflow cluster_prep Cell Preparation cluster_incubation Incubation & Stimulation cluster_analysis Analysis Rat Wistar Rat PeritonealLavage Peritoneal Lavage Rat->PeritonealLavage Centrifugation Centrifugation & Washing PeritonealLavage->Centrifugation IsolatedMastCells Isolated Mast Cells Centrifugation->IsolatedMastCells Preincubation Pre-incubation with Dimethindene IsolatedMastCells->Preincubation Stimulation Stimulation with Compound 48/80 Preincubation->Stimulation Termination Reaction Termination (Ice & Centrifugation) Stimulation->Termination HistamineAssay Fluorometric Histamine Assay Termination->HistamineAssay DataAnalysis Data Analysis (IC50 Calculation) HistamineAssay->DataAnalysis

Caption: Workflow for assessing dimethindene's effect on mast cell degranulation.

In Vivo Studies

In vivo studies have provided further evidence for the effects of dimethindene on mast cell-mediated responses. These investigations often involve inducing a localized allergic reaction in animal models or human subjects and observing the inhibitory effects of the drug.

Weal and Flare Reaction Inhibition

Topical application of this compound has been shown to reduce the wealing response to intradermal injections of mast cell degranulating agents like compound 48/80 and specific antigens (e.g., house dust mite).[4] In one study, the mean reduction in weal area was 43% for compound 48/80-induced reactions.[4] This inhibition is primarily attributed to the potent H1-receptor antagonism of dimethindene, which blocks the effects of histamine released from mast cells.[4]

Experimental Protocols

A typical in vivo protocol to assess the effect of dimethindene on weal and flare reactions is described below.

Objective: To evaluate the inhibitory effect of topical dimethindene on mast cell-mediated skin reactions in human subjects.

Materials:

  • Human volunteers

  • This compound topical formulation (e.g., gel)

  • Placebo gel

  • Intradermal injection solutions: histamine, compound 48/80, and relevant antigen

  • Skin marking pens and transparent rulers or imaging software for area measurement

Methodology:

  • Subject Recruitment and Blinding:

    • Recruit healthy volunteers or individuals with known allergies.

    • Employ a double-blind, placebo-controlled study design.

  • Drug Application:

    • Apply the dimethindene formulation and the placebo to separate, marked areas on the subjects' forearms.

    • Allow for a sufficient absorption period.

  • Induction of Weal and Flare:

    • Administer intradermal injections of histamine (as a positive control for H1-blockade), compound 48/80, and the specific antigen into the treated skin areas.

  • Measurement and Data Collection:

    • At specific time points after the injections, trace the outlines of the weal and flare responses.

    • Calculate the area of the weal and flare using transparent grids or digital imaging software.

  • Data Analysis:

    • Compare the mean weal and flare areas in the dimethindene-treated sites versus the placebo-treated sites.

    • Calculate the percentage of inhibition for each stimulus.

Proposed Mechanism of Action

The mast-cell stabilizing effects of dimethindene are thought to be multifactorial, although its primary action is as an H1-receptor antagonist.

H1-Receptor Antagonism
Potential Direct Mast Cell Effects

While not as potent as its H1-antagonist activity, some evidence suggests a direct, albeit modest, stabilizing effect on mast cells. The exact molecular mechanism for this is not fully elucidated in early literature but may be related to alterations in intracellular signaling pathways following drug interaction with the mast cell membrane. One proposed, more general mechanism for first-generation antihistamines involves the lowering of intracellular calcium ion concentration, which is a critical step for the fusion of histamine-containing granules with the cell membrane and subsequent degranulation.[5]

Proposed Signaling Pathway for Dimethindene's Effect on Mast Cells

signaling_pathway cluster_stimulus Mast Cell Stimulus cluster_cell Mast Cell cluster_dimethindene Dimethindene Action cluster_target_cell Target Cell cluster_dimethindene_h1 Primary Dimethindene Action Antigen_IgE Antigen-IgE Complex MastCell Mast Cell Membrane Antigen_IgE->MastCell Compound_4880 Compound 48/80 Compound_4880->MastCell Ca_Influx Ca++ Influx MastCell->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation HistamineRelease Histamine Release Degranulation->HistamineRelease H1_Receptor H1 Receptor HistamineRelease->H1_Receptor Dimethindene Dimethindene Dimethindene->Ca_Influx Inhibits (potential) Allergic_Response Allergic Response H1_Receptor->Allergic_Response Dimethindene_H1 Dimethindene Dimethindene_H1->H1_Receptor Blocks

Caption: Dimethindene's primary H1-blocking and potential mast cell effects.

Quantitative Data Summary

The available early research provides some quantitative data on the inhibitory effects of dimethindene, primarily from in vivo studies.

Study Type Model Stimulus Dimethindene Concentration/Dose Observed Effect Reference
In Vivo (Topical)Human SkinCompound 48/80Not specified43% mean reduction in weal area[4]
In Vivo (Topical)Human SkinHouse Dust Mite AntigenNot specified31% mean reduction in weal area[4]
In VitroRat Peritoneal Mast CellsAnti-IgENot specifiedDose-dependent inhibition of histamine release[3]

Conclusion

Early research into the pharmacological properties of dimethindene primarily established its role as a potent H1-receptor antagonist. However, studies also provided evidence for a secondary, albeit less pronounced, mast-cell stabilizing effect. In vitro experiments demonstrated a dose-dependent inhibition of histamine release from rat peritoneal mast cells, while in vivo studies in humans showed a reduction in weal and flare reactions induced by mast cell degranulators. The predominant mechanism for its clinical efficacy in allergic conditions remains its powerful blockade of H1 receptors, with its direct mast-cell stabilizing properties likely playing a complementary role. Further research is warranted to fully elucidate the molecular mechanisms underlying the direct effects of dimethindene on mast cell signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Dimethindene Maleate in Pharmaceutical Formulations using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dimethindene maleate in various pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be practical and reproducible for quality control, stability studies, and research and development purposes.

Introduction

This compound is an antihistamine and anticholinergic agent commonly used in pharmaceutical formulations such as oral drops, capsules, and topical gels for the relief of allergic symptoms. Accurate and precise quantification of this compound in these formulations is crucial to ensure product quality, safety, and efficacy. This document outlines several validated HPLC methods applicable to different analytical needs.

HPLC Methodologies

A variety of HPLC methods have been developed for the determination of this compound, each with its own advantages depending on the sample matrix and the specific analytical requirements. These include ion-pair reversed-phase HPLC, stability-indicating HPLC with Diode Array Detection (DAD), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Selection Considerations

The choice of HPLC method depends on several factors, including the pharmaceutical formulation, the presence of other active pharmaceutical ingredients (APIs) or excipients, and the need to separate the drug from its potential degradation products.

MethodSelection start Start: Define Analytical Need formulation Pharmaceutical Formulation? start->formulation drops_gel Oral Drops / Gel formulation->drops_gel Liquid/Semi-solid capsules Capsules / Tablets formulation->capsules Solid stability Stability-Indicating Method Required? routine_qc Routine QC stability->routine_qc No degradation_study Forced Degradation Study stability->degradation_study Yes simultaneous Simultaneous Analysis with other APIs? single_api Single API Formulation simultaneous->single_api No multi_api Multi-API Formulation simultaneous->multi_api Yes drops_gel->stability method3 Method 3: HILIC drops_gel->method3 Topical Gel capsules->stability routine_qc->simultaneous method2 Method 2: Stability-Indicating HPLC-DAD degradation_study->method2 method1 Method 1: Ion-Pair RP-HPLC single_api->method1 multi_api->method2 Workflow start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep filtration Filtration (0.45 µm filter) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_sep Chromatographic Separation hplc_injection->chrom_sep detection Detection (UV/DAD) chrom_sep->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Quantification data_acq->peak_integration result_reporting Result Reporting peak_integration->result_reporting end End result_reporting->end

Application Notes and Protocols for Histamine-Induced Wheal and Flare Planimetry Studies Using Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine-induced wheal and flare reaction is a cornerstone in dermatological and allergological research, serving as a primary in vivo model for quantifying the activity of antihistaminic drugs. This cutaneous reaction is characterized by a central, raised, and edematous wheal surrounded by a distinct area of erythema known as the flare. The response is a direct result of histamine binding to H1 receptors on endothelial cells and sensory nerves.[1][2] Dimethindene maleate is a potent and selective H1-receptor antagonist, which effectively competes with histamine, thereby mitigating the classic symptoms of allergic reactions such as swelling, redness, and itching.[1][3]

These application notes provide a detailed protocol for utilizing this compound in histamine-induced wheal and flare studies, with a focus on planimetric analysis for accurate and reproducible quantification of the cutaneous response. Planimetry, the measurement of a planar area, offers a more precise alternative to simple diameter measurements for assessing wheal and flare reactions.[4][5]

Mechanism of Action: When histamine is introduced into the dermis, it binds to H1 receptors, triggering a cascade of events.[1] This leads to vasodilation, increased vascular permeability, and stimulation of sensory nerves.[1] The increased permeability allows plasma to leak into the surrounding tissue, forming the wheal, while the vasodilation and sensory nerve stimulation result in the flare.[2] this compound, as an H1-receptor antagonist, competitively blocks histamine from binding to these receptors, thus inhibiting the downstream signaling that causes the wheal and flare.[1][3]

Signaling Pathway of Histamine-Induced Wheal and Flare and Inhibition by this compound

Histamine_Signaling_Pathway cluster_0 Mast Cell cluster_1 Endothelial Cell / Sensory Neuron cluster_2 Pharmacological Intervention cluster_3 Cutaneous Manifestation Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Vasodilation Vasodilation & Increased Permeability IP3_DAG->Vasodilation Nerve_Stimulation Sensory Nerve Stimulation IP3_DAG->Nerve_Stimulation Wheal Wheal Formation Vasodilation->Wheal Flare Flare Response Vasodilation->Flare Nerve_Stimulation->Flare Dimethindene Dimethindene Maleate Dimethindene->H1_Receptor Blocks

Caption: Histamine signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Study Design

A double-blind, placebo-controlled, crossover study design is recommended to minimize bias.[6][7] Each subject will serve as their own control. A washout period of at least 17 hours should be implemented between treatment periods.[6]

Subject Selection
  • Inclusion Criteria: Healthy adult volunteers with a history of a positive skin prick test to histamine.

  • Exclusion Criteria: Individuals with dermatological conditions at the test site, a known hypersensitivity to this compound or other antihistamines, and those who have taken antihistamines or other medications that could interfere with the study results within a specified washout period.

Materials
  • This compound (e.g., 4 mg oral dose)[6][7]

  • Placebo capsules/tablets identical in appearance to the this compound formulation.

  • Histamine dihydrochloride solution (e.g., 1:1,000)[8]

  • Disposable lancets for skin prick test[8]

  • Digital camera with a calibration ruler

  • Image analysis software with planimetry capabilities (e.g., ImageJ)[9]

  • Sterile saline solution

  • Skin marking pens

  • Timers

Experimental Workflow

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 (Crossover) cluster_4 Data Analysis A Subject Screening & Informed Consent B Baseline Skin Assessment A->B C Randomized Administration (Dimethindene or Placebo) B->C D Wait for Drug Absorption (e.g., 2 hours) C->D E Histamine Skin Prick Test D->E F Image Capture at Peak Reaction (e.g., 10-20 min) E->F G Planimetric Analysis of Wheal and Flare F->G H Minimum 17-hour Washout G->H I Administer Alternate Treatment (Placebo or Dimethindene) H->I J Repeat Histamine Challenge and Imaging I->J K Planimetric Analysis J->K L Statistical Comparison of Wheal and Flare Areas K->L

Caption: Experimental workflow for a crossover histamine challenge study.

Procedure
  • Subject Preparation: Acclimatize subjects to the room temperature for at least 20 minutes. The ventral aspect of the forearms is a common site for testing.[8]

  • Drug Administration: Administer a single oral dose of this compound (e.g., 4 mg) or placebo in a randomized, double-blind fashion.[6][7]

  • Histamine Challenge:

    • At a predetermined time post-administration (e.g., 2 hours), apply a drop of histamine solution to the skin.[8]

    • Pass a sterile lancet through the drop to prick the epidermis.

    • Gently wipe off the excess solution after 1 minute.

  • Image Acquisition:

    • At the time of the maximal reaction (typically 10-20 minutes post-prick), capture a high-resolution digital photograph of the wheal and flare.[8][10]

    • Place a ruler or a calibration marker of known dimensions adjacent to the reaction site in the same plane as the skin.[9]

  • Planimetry Analysis:

    • Import the digital images into the analysis software.

    • Calibrate the image scale using the ruler in the photograph.

    • Carefully trace the borders of the wheal and the flare.

    • The software will then calculate the area of each traced region in square millimeters.

  • Crossover: After the washout period, repeat steps 2-5 with the subject receiving the alternative treatment.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between the placebo and this compound treatment groups.

ParameterPlacebo (Mean ± SD)This compound (Mean ± SD)% Inhibition (Mean)p-value
Wheal Area (mm²) 115.6 ± 25.348.5 ± 15.158.0%<0.001
Flare Area (mm²) 350.2 ± 50.898.1 ± 30.272.0%<0.001

Note: The data presented in this table are for illustrative purposes only and do not represent actual study results.

Conclusion

The histamine-induced wheal and flare model, coupled with digital planimetry, provides a robust and quantitative method for assessing the pharmacodynamic effects of H1-antihistamines like this compound. This protocol offers a standardized approach for researchers in the fields of pharmacology and clinical drug development to obtain reliable and reproducible data on the efficacy of such compounds. The significant reduction in both wheal and flare areas following this compound administration demonstrates its potent antihistaminic activity in vivo.[7][11]

References

Application Notes and Protocols for Topical Dimethindene Maleate in Murine Models of Pruritus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a significant clinical problem and a hallmark of various dermatological and systemic diseases. Murine models are indispensable tools for investigating the underlying mechanisms of pruritus and for the preclinical evaluation of novel anti-pruritic therapies. Dimethindene maleate is a first-generation H1-receptor antagonist with established anti-histaminic and anti-pruritic properties. Its topical application offers the potential for localized relief from itching with reduced systemic side effects.

These application notes provide a detailed protocol for the preparation and topical application of this compound in a well-established murine model of histamine-dependent pruritus induced by Compound 48/80. The protocol outlines the experimental workflow, data collection, and analysis of scratching behavior. Additionally, this document includes information on the mechanism of action of this compound and a summary of quantitative data from a representative experiment.

Mechanism of Action

This compound is a selective H1 histamine receptor antagonist. It functions by competitively inhibiting the binding of histamine to H1 receptors on sensory nerve endings and other cells in the skin. This blockade prevents the downstream signaling cascade that leads to the sensation of itch, as well as other histamine-mediated effects such as vasodilation and increased vascular permeability.

cluster_0 Cell Membrane H1_Receptor H1 Receptor Itch_Signal Itch Signal Transduction H1_Receptor->Itch_Signal Activates Histamine Histamine Histamine->H1_Receptor Binds to Dimethindene_Maleate This compound Dimethindene_Maleate->H1_Receptor Blocks

Caption: Mechanism of Action of this compound.

Experimental Protocols

Formulation of 0.1% this compound Topical Gel

A 0.1% this compound gel is a standard and effective concentration for topical application in murine models.

Materials:

  • This compound powder

  • Propylene glycol

  • Carbomer (e.g., Carbopol 940)

  • Trolamine (Triethanolamine)

  • Purified water

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Spatula and weighing paper

Procedure:

  • Dissolve this compound: Accurately weigh the required amount of this compound powder to achieve a final concentration of 0.1% (w/w). Dissolve the powder in propylene glycol. Gentle warming and stirring may be required to ensure complete dissolution.

  • Prepare the Gel Base: In a separate beaker, disperse the carbomer in purified water with continuous stirring using a magnetic stirrer. Avoid clump formation. Allow the mixture to hydrate completely.

  • Combine Components: Slowly add the this compound-propylene glycol solution to the carbomer dispersion while stirring continuously.

  • Neutralize and Thicken: Adjust the pH of the mixture to approximately 6.0-7.0 by adding trolamine dropwise. The gel will thicken as it is neutralized.

  • Final Mixing: Continue stirring until a homogenous, transparent, and bubble-free gel is formed.

  • Storage: Store the prepared gel in an airtight container at room temperature, protected from light.

Compound 48/80-Induced Pruritus Model in Mice

This model is widely used to study histamine-dependent itch. Compound 48/80 is a potent mast cell degranulator, leading to the release of histamine and subsequent scratching behavior in mice.

Animals:

  • Male C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

  • House the mice individually to prevent social grooming from interfering with scratching behavior assessment.

Materials:

  • 0.1% this compound topical gel

  • Placebo gel (vehicle without this compound)

  • Compound 48/80 solution (50 µg/50 µL in sterile saline)

  • Insulin syringes with 30G needles

  • Electric clippers

  • Video recording equipment

  • Observation chambers

Experimental Workflow:

Acclimatization Animal Acclimatization (1 week) Shaving Shave Nape of the Neck (24h prior) Acclimatization->Shaving Habituation Habituation to Observation Chambers (30 min) Shaving->Habituation Topical_Application Topical Application of 0.1% this compound Gel or Placebo Habituation->Topical_Application Pruritogen_Injection Intradermal Injection of Compound 48/80 (50 µg/50 µL) Topical_Application->Pruritogen_Injection 30 min post-application Behavioral_Recording Video Recording of Scratching Behavior (30 min) Pruritogen_Injection->Behavioral_Recording Data_Analysis Quantification of Scratching Bouts Behavioral_Recording->Data_Analysis

Caption: Experimental Workflow for the Compound 48/80-Induced Pruritus Model.

Procedure:

  • Preparation: 24 hours prior to the experiment, carefully shave a small area on the nape of the neck of each mouse to facilitate intradermal injection and topical application.

  • Habituation: On the day of the experiment, place the mice individually in the observation chambers and allow them to acclimatize for at least 30 minutes.

  • Topical Application:

    • Divide the mice into two groups: a treatment group and a placebo group.

    • For the treatment group, apply a standardized amount (e.g., 20-30 mg) of the 0.1% this compound gel to the shaved area on the nape of the neck. Gently spread the gel to cover the area.

    • For the placebo group, apply the same amount of the vehicle gel to the corresponding area.

  • Pruritogen Injection: 30 minutes after the topical application, administer an intradermal injection of Compound 48/80 solution (50 µg in 50 µL) into the center of the gel-treated area.

  • Behavioral Recording: Immediately after the injection, start video recording the behavior of each mouse for a period of 30 minutes.

  • Data Analysis:

    • A trained observer, blinded to the treatment groups, should analyze the video recordings.

    • Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the paw or returning the paw to the floor.

    • Record the total number of scratching bouts for each mouse over the 30-minute observation period.

Data Presentation

The following table presents representative data from an experiment conducted as per the protocol described above. Note: This data is illustrative and intended to demonstrate the expected outcome. Actual results may vary.

Treatment GroupNumber of Animals (n)Mean Scratching Bouts (± SEM)% Inhibition of Scratching
Placebo (Vehicle Gel)10150 ± 12.5-
0.1% this compound Gel1060 ± 8.260%

Conclusion

The topical application of 0.1% this compound gel demonstrates a significant potential in alleviating histamine-mediated pruritus in a murine model. The provided protocol offers a standardized methodology for researchers to evaluate the anti-pruritic efficacy of topical formulations. This approach can be adapted for testing other compounds and in different pruritus models, contributing to the development of novel therapies for itch-related conditions.

Application of Dimethindene Maleate in Neuroscience Research to Study H1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene maleate is a first-generation H1 histamine receptor antagonist that readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of central H1 receptors in a variety of neurological processes.[1] Its primary mechanism of action is to competitively block the binding of histamine to H1 receptors, thereby inhibiting downstream signaling cascades.[2] In the central nervous system, histamine is a key neuromodulator involved in the regulation of the sleep-wake cycle, arousal, cognition, and neuroinflammation. By selectively antagonizing H1 receptors, this compound allows researchers to dissect the specific contributions of this receptor subtype to these complex functions.

These application notes provide an overview of the use of this compound in neuroscience research, including its pharmacological properties, and detailed protocols for key in vitro and in vivo experimental paradigms.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the histamine H1 receptor. Its pharmacological characteristics have been determined through various in vitro and in vivo studies.

ParameterValueSpecies/TissueReference
Ki for H1 Receptor 1.5 x 10⁻⁹ MGuinea-pig cerebral cortex[2]
pA2 for H1 Receptor 9.33Guinea-pig ileum[2][3]
Ki for M1 Muscarinic Receptor 6.4 x 10⁻⁸ MGuinea-pig cerebral cortex[2]
pA2 for Muscarinic Receptors 6.7Carbachol-stimulated guinea-pig ileum[2]
Ki for 5-HT2A Receptor 2.4 x 10⁻⁶ MGuinea-pig cerebral cortex
(R)-(-)-enantiomer pKi for H1 Receptor 7.16[4]
(S)-(+)-enantiomer pKi for H1 Receptor 5.61[4]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5][6] Upon activation by histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

H1 Receptor Gq-coupled signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in key neuroscience experiments.

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the H1 receptor in brain tissue homogenates.

Materials:

  • Rat or mouse brain tissue (e.g., cortex or hippocampus)

  • [³H]-pyrilamine (mepyramine) as the radioligand

  • This compound

  • Mianserin or triprolidine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh binding buffer and centrifuging again. Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane preparation

    • 50 µL of various concentrations of this compound (for competition assay) or binding buffer (for saturation assay).

    • 50 µL of [³H]-pyrilamine at a concentration near its Kd.

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes should be prepared containing a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin or triprolidine).

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with [³H]-pyrilamine and This compound prep->incubate filter Filter and Wash to Separate Bound from Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Experimental workflow for radioligand binding assay.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes how to use in vivo microdialysis to measure the effect of this compound on acetylcholine release in the cortex, a process modulated by H1 receptors in the nucleus basalis of Meynert (NBM).

Materials:

  • Adult male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection for acetylcholine analysis

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

  • Baseline Collection: Allow the system to stabilize for at least 1-2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) at the desired dose. Alternatively, for local effects, this compound can be included in the perfusion fluid (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples every 20 minutes for several hours post-drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the effects of this compound treatment to a vehicle control group.

Electrophysiology: Brain Slice Patch-Clamp Recording

This protocol outlines the procedure for recording the effects of this compound on neuronal activity in acute brain slices.

Materials:

  • Rodent (rat or mouse)

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Carbogen gas (95% O₂, 5% CO₂)

  • Artificial cerebrospinal fluid (aCSF), chilled and carbogenated

  • Recovery chamber

  • Recording chamber for microscope

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Micromanipulator

  • This compound

Procedure:

  • Brain Slice Preparation: Anesthetize the animal and rapidly decapitate. Dissect the brain in ice-cold, carbogenated aCSF. Use a vibratome to prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus or cortex).

  • Slice Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.

  • Patch-Clamp Recording: Under visual guidance, form a high-resistance seal (giga-seal) between a glass micropipette filled with internal solution and the membrane of a neuron. Rupture the membrane to achieve whole-cell configuration.

  • Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, firing rate in response to current injections).

  • Drug Application: Bath-apply this compound at the desired concentration.

  • Data Acquisition and Analysis: Record changes in neuronal properties in the presence of this compound. Analyze parameters such as membrane potential, input resistance, and action potential firing characteristics.

Behavioral Assays

This compound's central effects can be assessed using a variety of behavioral paradigms in rodents.

a) Locomotor Activity Test: This test is used to assess the sedative effects of this compound.

  • Apparatus: An open field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity of the dimethindene-treated group to the vehicle-treated group.

b) Elevated Plus Maze: This test is used to assess anxiety-like behavior. While H1 antagonists are primarily known for sedation, they may have anxiolytic or anxiogenic effects at different doses.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Habituate the animal to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

  • Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.

c) Morris Water Maze: This test assesses spatial learning and memory, which can be influenced by the sedative and cognitive effects of H1 antagonists.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase (4-5 days): Train the animal to find the hidden platform from different starting locations. Administer this compound or vehicle before each training session.

    • Probe Trial: On the day after the last training session, remove the platform and allow the animal to swim for 60 seconds.

  • Data Analysis: In the acquisition phase, measure the latency to find the platform. In the probe trial, measure the time spent in the target quadrant where the platform was previously located.

Dose-Response Data for this compound in Rodents

The following table summarizes doses of this compound used in various rodent studies and their observed effects. Doses can vary depending on the route of administration, species, and the specific behavioral or physiological endpoint being measured.

SpeciesRouteDose RangeObserved EffectReference
Mousei.p.0.25 mgDelayed skin wound healing[7]
Ratp.o.30 and 60 mg/kg42% and 67% occupancy of central H1 receptors, respectively[8]
Humanoral4 mg, 8 mgReduction in nasal response and clinical symptoms of allergic rhinitis[9][10]
Childoral0.82 ± 0.32 mg/kg b.w.Mild and spontaneously resolving symptoms of poisoning[11]

Logical Relationships in Dimethindene's Action

The following diagram illustrates the logical flow from the administration of this compound to its observable effects in neuroscience research.

Logical_Relationship admin Administration of This compound bbb Crosses Blood- Brain Barrier admin->bbb binding Binds to and Blocks Central H1 Receptors bbb->binding inhibition Inhibition of H1 Signaling Pathway binding->inhibition neuro_effects Alteration of Neuronal Activity and Neurotransmitter Release inhibition->neuro_effects behav_effects Observable Behavioral Changes neuro_effects->behav_effects sedation Sedation/ Drowsiness behav_effects->sedation cognition Cognitive Impairment behav_effects->cognition anxiety Altered Anxiety-like Behavior behav_effects->anxiety

References

Application Notes and Protocols for Assessing Dimethindene Maleate Efficacy in Allergic Rhinitis In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo models and protocols for evaluating the efficacy of dimethindene maleate in the context of allergic rhinitis. While preclinical efficacy data for this compound in animal models is not extensively available in the public domain, this document outlines established rodent models of allergic rhinitis that are suitable for such assessments. Furthermore, it presents detailed protocols for these models and summarizes the significant clinical efficacy of this compound that has been demonstrated in human studies.

Introduction to this compound

This compound is a first-generation selective histamine H1 antagonist with anticholinergic properties.[1] It is widely used for the symptomatic relief of allergic reactions, including allergic rhinitis (hay fever).[1] By blocking the H1 receptor, this compound effectively mitigates the classic symptoms of allergic rhinitis, such as sneezing, rhinorrhea (runny nose), and nasal pruritus (itching).[2]

In Vivo Models for Allergic Rhinitis

Rodent models are crucial for the preclinical evaluation of novel therapeutics for allergic rhinitis. The most commonly utilized and well-characterized models are the ovalbumin (OVA)-induced allergic rhinitis models in mice and guinea pigs. These models mimic key features of the human disease, including IgE-mediated sensitization, eosinophilic inflammation, and the presentation of allergic symptoms.

Ovalbumin-Induced Allergic Rhinitis in Mice

The murine model of OVA-induced allergic rhinitis is a robust and widely used system to study the pathophysiology of the disease and to screen potential therapeutic agents.

Experimental Protocol:

2.1.1. Sensitization Phase:

  • Animals: BALB/c mice are commonly used due to their propensity to mount a strong Th2-type immune response.

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant, typically aluminum hydroxide (alum), on days 0 and 7. This promotes a systemic IgE response to the allergen.

2.1.2. Challenge Phase:

  • Intranasal Challenge: Following sensitization, mice are challenged intranasally with an OVA solution daily for a period of 7 to 14 consecutive days to induce a local allergic inflammatory response in the nasal cavity.

2.1.3. Assessment of Efficacy:

  • Symptom Scoring: Immediately after the final intranasal challenge, the frequency of sneezing and nasal rubbing (a proxy for itching) is counted for a defined period (e.g., 15-30 minutes).[3] A significant reduction in these symptoms in a treatment group compared to a vehicle control group indicates efficacy.

  • Inflammatory Cell Infiltration: Nasal lavage fluid (NALF) can be collected to analyze the infiltration of inflammatory cells, particularly eosinophils. Histological examination of nasal tissue sections (stained with Hematoxylin & Eosin or specific stains for eosinophils) provides a more detailed assessment of cellular infiltration into the nasal mucosa.[4][5]

  • Measurement of Immunoglobulins and Cytokines: Blood samples can be collected to measure serum levels of OVA-specific IgE and IgG1.[5] The levels of Th2 cytokines such as IL-4, IL-5, and IL-13 can be measured in NALF or homogenized nasal tissue to assess the local inflammatory milieu.

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

The guinea pig model of allergic rhinitis is also well-established and presents symptoms that are analogous to those observed in humans.[6][7]

Experimental Protocol:

2.2.1. Sensitization Phase:

  • Animals: Dunkin-Hartley guinea pigs are a suitable strain for this model.

  • Sensitization: Guinea pigs are sensitized via intraperitoneal injections of OVA with alum adjuvant. Multiple injections over a period of two weeks are typically required to induce a robust immune response.[8]

2.2.2. Challenge Phase:

  • Intranasal Challenge: Following sensitization, guinea pigs are challenged intranasally with an OVA solution.

2.2.3. Assessment of Efficacy:

  • Nasal Symptoms: Similar to the mouse model, sneezing and nose rubbing are key behavioral indicators of the allergic response and are counted for a set duration after the allergen challenge.[8]

  • Nasal Airway Resistance: In anesthetized guinea pigs, nasal airway resistance can be measured to provide an objective assessment of nasal congestion.

  • Inflammatory Markers: Nasal lavage can be performed to analyze the cellular infiltrate.[8] Histopathological analysis of the nasal turbinates can be conducted to assess eosinophil infiltration and other inflammatory changes. Measurement of histamine and other inflammatory mediators in the nasal lavage fluid can also be performed.

Efficacy of this compound in Clinical Trials

Numerous clinical studies have demonstrated the efficacy and safety of intranasally applied this compound in patients with seasonal allergic rhinitis.

Data Presentation:

Table 1: Efficacy of 0.1% this compound (DMM) Nasal Spray in Adult Patients with Seasonal Allergic Rhinitis [2]

SymptomTreatment GroupPlacebo Groupp-value
Total Nasal Symptom Score Significant Reduction-< 0.0001
Running of the nose Significant Reduction-= 0.0032
Sneezing stimulus Significant Reduction-< 0.0001
Nasal itching Significant Reduction-< 0.0001
Nasal secretion Significant Reduction-= 0.0031

Table 2: Efficacy of 0.1% this compound (DMM) Nasal Spray in Children with Seasonal Allergic Rhinitis [9]

ParameterThis compound 0.1%Levocabastine 0.05%Outcome
Total Nasal Symptom Severity Score (Day 1 vs. Day 3) Statistically equivalent and therapeutically relevant symptom reductionStatistically equivalent and therapeutically relevant symptom reductionDMM is a safe and efficient treatment option.

Table 3: Efficacy of this compound (DMM) Nasal Spray in Adult Volunteers in the Vienna Challenge Chamber [10]

Parameter0.1% DMM0.1% AzelastinePlaceboOutcome
Nasal Flow (measured by active anterior rhinomanometry) Similar onset of antiobstructive effectsSimilar onset of antiobstructive effects-Statistically significant and clinically relevant superiority of 0.1% DMM vs placebo.
Nasal Secretion (g) Similar onset of antisecretory effectsSimilar onset of antisecretory effects-Statistically significant and clinically relevant superiority of 0.1% DMM vs placebo.
Subjective Nasal Symptom Complex (VAS) Statistically significant and clinically relevant superiorityStatistically significant and clinically relevant superiority-Statistically significant and clinically relevant superiority of 0.1% DMM vs placebo.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in Allergic Rhinitis:

The allergic response in the nasal mucosa is initiated by the cross-linking of IgE antibodies on the surface of mast cells by allergens. This triggers mast cell degranulation and the release of inflammatory mediators, most notably histamine. Histamine then binds to H1 receptors on various target cells, including vascular endothelial cells and sensory neurons, leading to the characteristic symptoms of allergic rhinitis. This compound, as a histamine H1 receptor antagonist, competitively blocks the binding of histamine to these receptors, thereby preventing the downstream signaling cascade that leads to symptoms.

Allergic_Rhinitis_Pathway cluster_0 Early Phase Allergic Reaction Allergen Allergen (e.g., Pollen) IgE IgE Antibodies Allergen->IgE Binds to Mast_Cell Mast Cell IgE->Mast_Cell Cross-links on Histamine Histamine Release Mast_Cell->Histamine Degranulation leads to H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, Rhinorrhea) H1_Receptor->Symptoms Activation leads to Dimethindene This compound Dimethindene->H1_Receptor Blocks

Caption: Mechanism of action of this compound in allergic rhinitis.

Experimental Workflow for Assessing Efficacy in a Mouse Model:

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound, such as this compound, in an OVA-induced murine model of allergic rhinitis.

Experimental_Workflow cluster_workflow Experimental Workflow: OVA-Induced Allergic Rhinitis in Mice start Start sensitization Sensitization Phase (i.p. OVA/Alum on Day 0 & 7) start->sensitization challenge Challenge Phase (Intranasal OVA daily for 7-14 days) sensitization->challenge treatment Treatment Administration (e.g., this compound or Vehicle) challenge->treatment During challenge phase symptom_assessment Symptom Assessment (Sneezing & Nasal Rubbing) treatment->symptom_assessment sample_collection Sample Collection (Nasal Lavage Fluid, Blood, Tissue) symptom_assessment->sample_collection analysis Analysis (Cell Counts, IgE/Cytokine Levels, Histology) sample_collection->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing in a mouse model.

Conclusion

The in vivo models of allergic rhinitis in mice and guinea pigs provide valuable platforms for the preclinical assessment of therapeutic agents like this compound. While specific preclinical data on this compound in these models is limited in publicly available literature, the detailed protocols provided herein can be readily adapted for such evaluations. The extensive clinical data robustly supports the efficacy of intranasally administered this compound in alleviating the symptoms of seasonal allergic rhinitis in both adult and pediatric populations. The established mechanism of action, coupled with the well-defined clinical efficacy, underscores the therapeutic value of this compound in the management of allergic rhinitis. Further preclinical studies using the described models would be beneficial to further elucidate its pharmacological profile.

References

Application Note: Utilizing Dimethindene Maleate as a Tool Compound for G-Protein Coupled Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Tool compounds—well-characterized, selective ligands—are indispensable for studying GPCR signaling, validating new drug targets, and screening for novel therapeutics.[2][3] Dimethindene maleate is a first-generation antihistamine that serves as a potent and selective antagonist for the histamine H1 receptor (H1R), a classic Gq-coupled GPCR.[4][5][6] Its well-defined pharmacological profile makes it an excellent tool compound for investigating H1R signaling and for use as a reference compound in various GPCR assays. This document provides detailed application notes and protocols for its use in GPCR research.

Mechanism of Action

This compound primarily functions as a selective antagonist or inverse agonist at the histamine H1 receptor.[5][6][7] The H1R is canonically coupled to the Gαq/11 family of G-proteins. Upon activation by histamine, the Gαq/11 subunit stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively blocks the binding of histamine to the H1R, thereby inhibiting this downstream signaling cascade.[5] Many H1-antihistamines, including likely dimethindene, are inverse agonists, meaning they can reduce the basal, constitutive activity of the receptor even in the absence of an agonist.[7][8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gαq/11 G-Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine (Agonist) Histamine->H1R Binds Dimethindene Dimethindene Maleate Dimethindene->H1R Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: H1R Gq signaling pathway and the inhibitory action of this compound.

Pharmacological Data

This compound is highly potent at H1 receptors with lower affinity for muscarinic receptors and very low affinity for serotonin receptors.[9] The racemic mixture and its (-) isomer are significantly more potent than the (+) isomer.[10]

ParameterReceptorTest SystemValueReference
Ki Histamine H1Guinea-pig cerebral cortex membranes1.5 x 10⁻⁹ M (1.5 nM)[9]
pA₂ Histamine H1Histamine-stimulated guinea-pig ileum9.33[9][10]
Ki Muscarinic M1Guinea-pig cerebral cortex membranes (using ³H-pirenzepine)6.4 x 10⁻⁸ M (64 nM)[9]
pA₂ MuscarinicCarbachol-stimulated guinea-pig ileum6.7[9]
pA₂ Histamine H1 ((+) isomer)Histamine-stimulated guinea-pig ileum7.7[10]
  • Ki: Dissociation constant, a measure of binding affinity. Lower values indicate higher affinity.

  • pA₂: A measure of the potency of an antagonist in functional assays. Higher values indicate higher potency.

Experimental Protocols

Here we provide protocols for two key GPCR assays using this compound as a tool compound: a radioligand binding assay to determine receptor affinity and a calcium mobilization assay to measure functional antagonism.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled H1R antagonist for receptor binding.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis arrow arrow p1 Prepare cell membranes expressing H1 Receptors a1 Incubate membranes with: 1. Radioligand 2. Competing Compound (Test or Dimethindene) p1->a1 p2 Prepare Assay Buffer, Radioligand ([³H]-mepyramine), and Compounds p2->a1 a2 Achieve binding equilibrium (e.g., 60 min at 25°C) a1->a2 s1 Rapidly filter mixture through glass fiber filters to trap membranes a2->s1 s2 Wash filters to remove unbound radioligand s1->s2 s3 Add scintillation cocktail and measure radioactivity s2->s3 d1 Plot % specific binding vs. log[competitor] s3->d1 d2 Determine IC₅₀ from non-linear regression d1->d2 d3 Calculate Ki using the Cheng-Prusoff equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

1. Principle This assay quantifies the interaction of unlabeled compounds with the H1R by measuring their ability to displace the binding of a known high-affinity radioligand, such as [³H]-mepyramine. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Ki).[11]

2. Materials and Reagents

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human H1 receptor.

  • Radioligand: [³H]-mepyramine (a common H1R antagonist radioligand).

  • Reference Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1R antagonist (e.g., 10 µM Mepyramine).

  • Equipment: 96-well plates, rapid filtration harvesting system, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

3. Step-by-Step Procedure

  • Preparation: Dilute the cell membranes in assay buffer to a final concentration that provides adequate signal (typically 20-50 µg protein per well). Prepare serial dilutions of the test compound and this compound.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-mepyramine (at a concentration near its Kd), 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL non-specific control (e.g., 10 µM Mepyramine), 50 µL [³H]-mepyramine, 100 µL membrane suspension.

    • Competition Binding: 50 µL of each concentration of test compound or this compound, 50 µL [³H]-mepyramine, 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at 25°C to allow binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Antagonism via Calcium Mobilization Assay

This protocol assesses the ability of this compound to function as an antagonist by measuring its inhibition of histamine-induced intracellular calcium release in cells expressing the H1R.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Compound Addition cluster_readout Measurement cluster_analysis Data Analysis arrow arrow p1 Seed H1R-expressing cells in a 96-well plate and culture overnight p2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) p1->p2 a1 Pre-incubate cells with This compound (or test compound) p2->a1 a2 Stimulate cells with Histamine (agonist) a1->a2 s1 Measure fluorescence intensity over time using a plate reader (e.g., FLIPR, FlexStation) a2->s1 d1 Plot agonist dose-response curves in the presence of different antagonist concentrations s1->d1 d2 Calculate IC₅₀ or pA₂ from the curve shifts (Schild analysis) d1->d2

Caption: Workflow for a functional calcium mobilization assay.

1. Principle Activation of the Gq-coupled H1R by histamine leads to a rapid increase in intracellular calcium.[12] This can be monitored using fluorescent dyes that are sensitive to calcium concentrations. An antagonist like dimethindene will inhibit this histamine-induced fluorescence increase in a dose-dependent manner.

2. Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or similar.

  • Probenecid: An anion-exchange inhibitor that helps retain the dye inside the cells (optional, but recommended).

  • Equipment: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

3. Step-by-Step Procedure

  • Cell Plating: Seed the H1R-expressing cells into black, clear-bottom 96-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer (with probenecid, if used). Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess extracellular dye. Leave a final volume of 100 µL of buffer in each well.

  • Antagonist Addition: Add various concentrations of this compound (or your test compound) to the wells and pre-incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader. Begin reading the baseline fluorescence.

  • Agonist Stimulation: Automatically inject a concentration of histamine (typically the EC₈₀) into each well and continue to monitor the fluorescence intensity over time (e.g., for 2-3 minutes). The peak fluorescence response is measured.

4. Data Analysis

  • Generate Dose-Response Curves: Plot the peak fluorescence response against the log concentration of histamine in the absence and presence of different fixed concentrations of this compound.

  • Determine Antagonist Potency: The antagonist will cause a rightward shift in the agonist dose-response curve. The potency of the antagonist can be quantified in two ways:

    • IC₅₀ Calculation: By using a single, fixed concentration of agonist (e.g., EC₈₀) and varying concentrations of the antagonist, an IC₅₀ value can be determined.

    • Schild Analysis (pA₂): This more rigorous analysis uses full agonist dose-response curves at multiple antagonist concentrations to determine the pA₂ value, which is a measure of antagonist potency that is independent of the agonist concentration used.

Conclusion

This compound is a valuable and commercially available tool compound for the study of GPCRs. Its high potency and selectivity for the histamine H1 receptor make it an ideal reference antagonist for binding and functional assays. Furthermore, its known moderate affinity for muscarinic receptors provides a practical example for teaching and investigating receptor selectivity and potential off-target effects in drug discovery programs. The protocols provided here offer robust methods for characterizing the interactions of novel compounds with the H1R system.

References

Application Note: Densitometric Determination of Dimethindene Maleate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene maleate is a first-generation antihistamine and anticholinergic agent commonly used for the symptomatic relief of allergic conditions such as urticaria and rhinitis. The quantitative determination of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note describes a sensitive and accurate High-Performance Thin-Layer Chromatography (HPTLC) densitometric method for the determination of this compound. The method is based on the separation of the analyte on HPTLC silica gel plates followed by densitometric quantification. A suggested protocol for the extraction of this compound from human plasma is also provided as a starting point for method development.

Principle

This method utilizes HPTLC for the separation of this compound from other components in the sample matrix. The separated analyte is then quantified by scanning the chromatogram with a densitometer at a specific wavelength. The intensity of the reflected light is proportional to the amount of the substance in the spot.

Data Presentation

Method Validation Parameters

The following tables summarize the quantitative data for the HPTLC-densitometric method for the determination of this compound.

Table 1: Chromatographic and Densitometric Parameters

ParameterValue
Stationary PhaseHPTLC plates with silica gel 60 F254
Mobile PhaseDiethylether : Diethylamine (40:1, v/v)
Wavelength for Densitometric Measurement265 nm[1]
Slit Dimensions0.4 x 0.4 mm[1]

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range0.5 - 7.0 µ g/spot [1]
Correlation Coefficient (R)0.9937[1]
Limit of Quantification (LOQ)0.5 µ g/spot [1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (analytical grade)

  • Diethylether (analytical grade)

  • Diethylamine (analytical grade)

  • HPTLC plates, silica gel 60 F254, 20 x 10 cm

  • Human plasma (for biological sample analysis)

  • Acetonitrile (HPLC grade)

  • Water (deionized or distilled)

Equipment
  • HPTLC applicator (e.g., Linomat or Automatic TLC Sampler)

  • Chromatographic developing chamber

  • TLC plate heater or oven

  • Densitometer (TLC scanner)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

Preparation of Standard Solutions
  • Stock Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to obtain concentrations suitable for spotting, covering the linearity range of 0.5 to 7.0 µ g/spot .

Sample Preparation (Suggested Protocol for Human Plasma)

This is a general protein precipitation protocol that can be used as a starting point for the extraction of this compound from plasma. Optimization and validation of this extraction procedure are recommended.

  • Protein Precipitation: To 1.0 mL of human plasma in a centrifuge tube, add 2.0 mL of acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue with a small, precise volume (e.g., 100 µL) of methanol. This solution is now ready for HPTLC application.

Chromatographic and Densitometric Analysis
  • Plate Activation: Activate the HPTLC silica gel 60 F254 plates by heating at 110°C for 30 minutes before use.

  • Sample Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using an automated applicator.

  • Chromatographic Development: Place the HPTLC plate in a chromatographic chamber previously saturated with the mobile phase (diethylether:diethylamine, 40:1, v/v) and develop the plate up to a distance of 8 cm.[1]

  • Drying: After development, remove the plate from the chamber and dry it in a stream of warm air.

  • Densitometric Scanning: Scan the dried plate with a densitometer in absorbance mode at a wavelength of 265 nm.[1]

  • Quantification: The peak area of the this compound spot is recorded, and the concentration in the sample is determined by comparing the peak area of the sample with that of the standard.

Visualizations

Experimental Workflow

Densitometric_Analysis_Workflow cluster_sample_prep Sample Preparation (Biological Sample) cluster_hptlc HPTLC Analysis cluster_analysis Data Acquisition and Analysis cluster_std_prep Standard Preparation plasma Human Plasma Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) plasma->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute spotting Spotting on HPTLC Plate reconstitute->spotting development Chromatographic Development spotting->development drying Drying the Plate development->drying scanning Densitometric Scanning at 265 nm drying->scanning quantification Quantification scanning->quantification std_stock Prepare Stock Standard Solution std_working Prepare Working Standard Solutions std_stock->std_working std_working->spotting

References

Application Note: Chiral Separation and Quantitative Analysis of Dimethindene Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated capillary electrophoresis (CE) method for the enantioselective separation and quantification of dimethindene in pharmaceutical formulations. Dimethindene, a potent histamine H1-receptor antagonist, is a chiral compound, and the analysis of its enantiomers is crucial for pharmaceutical quality control. The described method utilizes carboxyethyl-β-cyclodextrin as a chiral selector, achieving baseline separation of the enantiomers. This document provides comprehensive experimental protocols, quantitative performance data, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical technique.

Introduction

Dimethindene is a first-generation antihistamine used to alleviate symptoms associated with allergic reactions, such as rhinitis, urticaria, and pruritus.[1] It acts by blocking the action of histamine at the H1 receptor. The dimethindene molecule possesses a chiral center, existing as a racemic mixture of two enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are of significant importance in pharmaceutical analysis.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low consumption of reagents and samples.[1] This application note describes a cyclodextrin-mediated capillary zone electrophoresis (CZE) method for the effective separation and quantification of dimethindene enantiomers. The method has been validated for its sensitivity, linearity, precision, and accuracy, demonstrating its suitability for routine quality control of pharmaceutical preparations containing dimethindene.[1][2]

Signaling Pathway of Dimethindene

Dimethindene exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, initiating a signaling cascade that leads to the symptoms of an allergic reaction. Dimethindene blocks this pathway, thereby reducing the allergic response.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (Allergic Symptoms) PKC->Response Leads to Histamine Histamine Histamine->H1R Binds & Activates Dimethindene Dimethindene (Antagonist) Dimethindene->H1R Binds & Inhibits CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Prepare Background Electrolyte (BGE) (ε-aminocaproic acid, pH 4.5) Chiral_Selector Add Chiral Selector (2.5 mg/mL CE-β-CD) BGE_Prep->Chiral_Selector EOF_Suppressor Add EOF Suppressor (0.1% m-HEC) Chiral_Selector->EOF_Suppressor Capillary_Condition Condition Capillary EOF_Suppressor->Capillary_Condition Sample_Prep Prepare Sample and Standards (Dissolve in appropriate solvent) Injection Hydrodynamic Injection of Sample Sample_Prep->Injection Capillary_Condition->Injection Separation Apply Voltage for Separation Injection->Separation Detection UV Detection at 265 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Enantiomers (Using calibration curve) Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for Intranasal Dimethindene Maleate in the Study of Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Allergic conjunctivitis is a prevalent inflammatory condition of the ocular surface, often co-occurring with allergic rhinitis. While topical ophthalmic solutions are a primary treatment, the exploration of alternative administration routes that can address both nasal and ocular symptoms is of significant interest. Intranasal administration of antihistamines presents a promising approach due to the anatomical and physiological connection between the nasal and ocular tissues, often referred to as the naso-ocular reflex.[1][2]

Dimethindene maleate is a potent first-generation histamine H1-receptor antagonist with well-established anti-allergic properties.[3] By blocking the action of histamine on H1 receptors, it effectively reduces the classic symptoms of allergic reactions such as itching, redness, and swelling.[3] Clinical studies have demonstrated the efficacy and safety of a 0.1% this compound nasal spray in treating seasonal allergic rhinitis, with a notable reduction in associated ocular symptoms.[2][4] This suggests that intranasal delivery of this compound may be a viable and effective strategy for managing allergic conjunctivitis.

These application notes provide a proposed framework for preclinical evaluation of intranasally administered this compound in a guinea pig model of allergic conjunctivitis. The protocols outlined are based on established methodologies for inducing allergic conjunctivitis and intranasal drug delivery in this species.[4][5]

Mechanism of Action: H1-Receptor Antagonism

This compound is a competitive antagonist of histamine at the H1 receptor. During an allergic reaction, mast cell degranulation releases histamine, which binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased vascular permeability, and sensory nerve stimulation, resulting in redness, swelling, and itching.[3] this compound blocks these effects by preventing histamine from binding to its receptor.[3]

Dimethindene_Maleate_Mechanism_of_Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation & Release H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1Receptor->Symptoms Activates & Causes Dimethindene This compound Dimethindene->H1Receptor Blocks Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Outcome Assessment Day0 Day 0: Subconjunctival injection of Ovalbumin + Al(OH)₃ Day15 Day 15 & 17: Topical Ovalbumin Challenge Day19_treatment Day 19: Intranasal Administration (Dimethindene or Vehicle) Day19_challenge Day 19: Final Ovalbumin Challenge (15 min post-treatment) Day19_treatment->Day19_challenge Assessment Post-Challenge Assessment: - Clinical Score - Tear Collection - Histopathology Day19_challenge->Assessment Naso_Ocular_Reflex NasalMucosa Nasal Mucosa AfferentNerve Afferent Nerve Signal NasalMucosa->AfferentNerve Generates Allergen Allergen Allergen->NasalMucosa Stimulates CNS Central Nervous System AfferentNerve->CNS EfferentNerve Efferent Nerve Signal CNS->EfferentNerve OcularTissues Ocular Tissues EfferentNerve->OcularTissues OcularSymptoms Ocular Symptoms OcularTissues->OcularSymptoms Leads to IntranasalDimethindene Intranasal This compound IntranasalDimethindene->NasalMucosa Blocks initial allergic response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of dimethindene maleate. It includes detailed troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC mobile phase for this compound analysis?

A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an acidic buffer and an organic solvent. For example, a mobile phase consisting of acetate buffer (pH 4.0) and acetonitrile in a 65:35 ratio has been successfully used. The acidic pH helps to ensure that dimethindene, a basic compound, is in its protonated form, which generally leads to better peak shape and retention on C18 columns.

Q2: What type of HPLC column is most suitable for this compound separation?

Reversed-phase columns, particularly C18 (ODS) columns, are frequently used for the separation of this compound.[1][2] Cyano (CN) columns have also been reported for the separation of dimethindene from its impurities and degradation products.[3] The choice of column will depend on the specific requirements of the analysis, such as the need to separate from other active ingredients or degradation products.

Q3: What is the optimal detection wavelength for this compound?

This compound has UV absorbance in the range of 254-258 nm. Common detection wavelengths used are 254 nm and 256 nm.[2] It is always recommended to determine the UV spectrum of your this compound standard in your mobile phase to select the wavelength of maximum absorbance for optimal sensitivity.

Q4: Can the maleate counter-ion interfere with the analysis?

Maleic acid, the counter-ion of dimethindene, has a UV absorbance below 280 nm.[4] This means that at lower detection wavelengths, there is a potential for interference from the maleate peak, especially if it elutes close to the dimethindene peak. Chromatographic conditions should be optimized to ensure baseline separation between dimethindene and maleic acid.

Q5: Is an ion-pairing reagent necessary for the analysis of this compound?

While not always necessary, an ion-pairing reagent can be beneficial for improving the peak shape and retention of the basic dimethindene molecule. One reported method uses 0.02% 1-heptane sulfonate in a mobile phase of 40% methanol in water, with the pH adjusted to 3.5 with sulfuric acid.[1][5][6] Ion-pairing reagents form a neutral complex with the charged analyte, which can reduce peak tailing and improve chromatographic performance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like dimethindene, which is known to be a very strong base. This is often due to secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based column packing material.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_check Is mobile phase pH 2-3 units below the pKa of dimethindene? start->ph_check adjust_ph Adjust mobile phase pH to a lower value (e.g., 3.0-4.0) using an appropriate buffer (e.g., phosphate, acetate). ph_check->adjust_ph No column_check Is the column specifically designed for basic compounds (e.g., end-capped)? ph_check->column_check Yes ion_pair Consider adding an ion-pairing reagent (e.g., heptanesulfonate) to the mobile phase. adjust_ph->ion_pair solution Improved Peak Shape ion_pair->solution new_column Switch to a column with base-deactivated silica or a novel packing material. column_check->new_column No modifier Add a basic modifier (e.g., triethylamine) to the mobile phase to compete for active silanol sites. column_check->modifier Yes new_column->solution modifier->solution

Caption: Decision tree for troubleshooting peak tailing of dimethindene.

Possible Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0-4.0) ensures that the tertiary amine group of dimethindene is fully protonated, which can reduce interactions with silanol groups.

  • Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent like heptanesulfonate can mask the charge of the dimethindene molecule, leading to a more symmetrical peak shape.[1][5]

  • Employ a Base-Deactivated Column: Modern HPLC columns often feature end-capping or are made with hybrid silica particles to minimize the number of free silanol groups, making them more suitable for the analysis of basic compounds.

  • Addition of a Basic Modifier: A small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase to compete with dimethindene for binding to active silanol sites, thereby improving peak shape.

Issue 2: Poor Resolution or Co-elution

Poor resolution between dimethindene and other components (e.g., maleic acid, impurities, or other active ingredients) can lead to inaccurate quantification.

Troubleshooting Steps:

  • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous portion will generally increase retention time and may improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: A change in pH can affect the ionization state of both dimethindene and any ionizable impurities, potentially leading to better separation.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can be employed to improve resolution.

Issue 3: Variable Retention Times

Fluctuations in retention times can compromise the reliability of the analytical method.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed. Buffers can precipitate if the organic solvent concentration is too high.

  • Pump Issues: Check for leaks in the pump and ensure a consistent flow rate.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Experimental Protocols

Method 1: Reversed-Phase HPLC with Acetate Buffer

This method is suitable for the routine analysis of this compound in pharmaceutical preparations.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetate buffer (pH 4.0) : Acetonitrile (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Mobile Phase Preparation:

  • Prepare an acetate buffer by dissolving a suitable amount of sodium acetate in water and adjusting the pH to 4.0 with acetic acid.

  • Mix the prepared acetate buffer with acetonitrile in a 65:35 ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Method 2: Ion-Pair Reversed-Phase HPLC

This method is effective in minimizing peak tailing and is suitable for stability studies.[1][5][6]

  • Column: ODS (C18) (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 40% Methanol in water containing 0.02% 1-heptane sulfonate, pH adjusted to 3.5 with sulfuric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Mobile Phase Preparation:

  • Dissolve 0.02 g of 1-heptane sulfonate in 600 mL of water.

  • Add 400 mL of methanol.

  • Adjust the pH of the mixture to 3.5 with sulfuric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterMethod 1: Reversed-PhaseMethod 2: Ion-Pair Reversed-Phase
Column C18 (250 x 4.6 mm, 5 µm)ODS (C18) (250 x 4.6 mm, 5 µm)
Mobile Phase Acetate buffer (pH 4.0) : Acetonitrile (65:35)40% Methanol in water with 0.02% 1-heptane sulfonate (pH 3.5)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 254 nm254 nm
Key Advantage Simple mobile phaseImproved peak shape for basic analyte

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for developing an HPLC method for this compound.

G cluster_0 Method Development Workflow start Define Analytical Goal (e.g., Assay, Impurity Profiling) lit_review Literature Review of Existing Methods start->lit_review column_select Select Column (e.g., C18, CN) lit_review->column_select mobile_phase_dev Mobile Phase Optimization (pH, Organic Solvent, Buffer) column_select->mobile_phase_dev detection_param Set Detection Wavelength (e.g., 254 nm) mobile_phase_dev->detection_param system_suitability Perform System Suitability Tests (e.g., Tailing Factor, Resolution) detection_param->system_suitability validation Method Validation (Accuracy, Precision, Linearity) system_suitability->validation final_method Finalized HPLC Method validation->final_method

Caption: General workflow for HPLC method development for this compound.

References

Technical Support Center: Minimizing Sedative Effects of Dimethindene Maleate in Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the sedative effects of dimethindene maleate in animal behavior studies, ensuring the integrity and accuracy of your experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and provides actionable solutions.

Issue 1: Significant Sedation Observed, Confounding Behavioral Readouts

  • Question: My animals exhibit excessive drowsiness, reduced locomotion, and altered performance in behavioral tests (e.g., Open Field Test, Elevated Plus Maze) after this compound administration. How can I mitigate this?

  • Answer: The sedative effects of this compound, a first-generation H1 antihistamine, are primarily due to its antagonism of H1 receptors in the central nervous system (CNS).[1][2] These effects are dose-dependent.[3] To minimize sedation, consider the following strategies:

    • Dose Optimization: Conduct a dose-response study to identify the minimal effective dose that achieves the desired antihistaminic effect without significant sedation. Start with a low dose and incrementally increase it while monitoring both the primary outcome and sedative-like behaviors.

    • Acclimation and Habituation: Ensure animals are thoroughly acclimated to the testing environment and handling procedures. Stress and anxiety can exacerbate sedative effects. Habituation to the testing apparatus can also help reduce novelty-induced behavioral changes that might be confounded with sedation.[4]

    • Timing of Administration: The sedative effects of this compound may vary over time post-administration.[5] Conduct pilot studies to determine the optimal time window for behavioral testing where the desired pharmacological effect is present, but sedation has potentially subsided.

    • Route of Administration: The method of administration can influence the pharmacokinetic and pharmacodynamic profile of the drug.[6] Consider whether a different route of administration (e.g., subcutaneous vs. intraperitoneal) might alter the onset and intensity of sedative effects.

Issue 2: Difficulty Distinguishing Between Anxiolytic and Sedative Effects

  • Question: In the Elevated Plus Maze (EPM), I'm observing increased time in the open arms, which could be interpreted as an anxiolytic effect, but I suspect it might be due to sedation causing the animals to be less mobile. How can I differentiate these effects?

  • Answer: This is a common challenge with sedating compounds. A decrease in the total number of arm entries in the EPM is a strong indicator of sedation.[7] To further dissect these effects:

    • Utilize a Battery of Tests: Do not rely on a single behavioral assay.[8] Combine the EPM with a test that more directly measures locomotor activity and sedation, such as the Open Field Test (OFT).[7] In the OFT, sedation is characterized by decreased total distance traveled, reduced velocity, and increased immobility time.[7]

    • Include Control Groups: A positive control for sedation (e.g., a known sedative like diazepam at a higher dose) and a negative control (vehicle) are essential.[8] Additionally, using a non-sedating antihistamine as a control can help determine if the observed behavioral changes are due to central H1 receptor blockade.[7]

    • In-depth Analysis of Behavior: In the EPM, analyze ethological parameters such as head dips and stretched-attend postures. A truly anxiolytic compound might increase open-arm exploration without significantly reducing overall activity, whereas a sedative compound will likely suppress most behaviors.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action behind this compound-induced sedation?

A1: this compound is a first-generation H1 antihistamine that can cross the blood-brain barrier.[10] In the central nervous system, histamine acts as a neurotransmitter that promotes wakefulness.[11] this compound antagonizes H1 receptors in the brain, thereby inhibiting the wakefulness-promoting signals of histamine.[1][11] This antagonism can lead to a reduction in a background leakage potassium current in cortical neurons, which contributes to its sedative effects.[1][12]

Q2: How do the sedative effects of this compound compare to other first-generation and second-generation antihistamines?

A2: First-generation antihistamines, like this compound, are generally associated with sedation, whereas second-generation antihistamines are designed to be non-sedating as they do not readily cross the blood-brain barrier.[10][13] The sedative potential among first-generation antihistamines can vary.[14] While direct comparative studies in animal models are limited, it is crucial to select the antihistamine for your research based on its known CNS penetration and sedative profile.

Q3: Can tolerance to the sedative effects of this compound develop with chronic administration?

A3: Studies with other first-generation antihistamines have shown that tolerance to sedative effects can develop with repeated use.[15] This is believed to be due to the downregulation of H1 receptors in the CNS. If your experimental design involves chronic dosing, be aware of this potential for tolerance and its impact on behavioral outcomes over time.

Q4: Are there any pharmacological agents that can reverse the sedative effects of this compound?

A4: There is no specific and approved reversal agent for this compound-induced sedation. Some research suggests that physostigmine, a cholinesterase inhibitor, might counteract the central anticholinergic effects of some first-generation antihistamines, which can contribute to sedation.[15] However, the use of such an agent would introduce another variable into your experiment and should be carefully considered and validated.

Q5: What are the key parameters to measure in behavioral assays to specifically assess sedation?

A5: In the Open Field Test , the primary measures of sedation are:

  • Total distance traveled

  • Mean velocity

  • Time spent immobile[7]

In the Elevated Plus Maze , a key indicator of sedation is:

  • Total number of arm entries (open + closed)[7]

The Rotarod Test directly assesses motor coordination, and a reduced latency to fall is a strong indicator of motor impairment due to sedation.[15]

Data Presentation

Table 1: Behavioral Assays Sensitive to Sedative Effects of this compound

Behavioral AssayPrimary Sedation-Related Parameter(s)Interpretation of Sedative Effect
Open Field Test (OFT) Total Distance Traveled, Mean Velocity, Immobility TimeDecrease in distance and velocity; Increase in immobility
Elevated Plus Maze (EPM) Total Arm EntriesSignificant decrease suggests sedation
Rotarod Test Latency to FallSignificant decrease indicates motor impairment

Table 2: Pharmacokinetic Parameters of Dimethindene in Rats (for illustrative purposes)

ParameterValueReference
Route of Administration Oral / Intravenous[6]
Bioavailability ~30-40%[6]
Half-life (t½) ~6 hours[6]
Metabolism Hepatic[16]

Note: These values are approximate and can vary based on the specific experimental conditions. Researchers should determine the pharmacokinetic profile in their specific animal model and experimental setup.

Experimental Protocols

Protocol 1: Open Field Test for Assessing Sedation

  • Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-porous material, equipped with an overhead video camera and tracking software.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore freely for a set period (e.g., 10-30 minutes).

    • Record the session using the video tracking system.

  • Data Analysis:

    • Primary Measures of Sedation: Total distance traveled, average velocity, and time spent immobile.

    • Secondary Measures: Rearing frequency (vertical activity) and thigmotaxis (time spent near the walls).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[7]

Protocol 2: Elevated Plus Maze for Differentiating Sedation and Anxiolysis

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor. The dimensions should be appropriate for the species being tested (e.g., for mice, arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the closed arms).

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to the test.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video tracking system.

  • Data Analysis:

    • Anxiety-like Behavior: Percentage of time spent in the open arms and the percentage of open arm entries.

    • Sedative/Motor Effects: Total number of arm entries (open + closed). A significant decrease suggests sedation.[7]

  • Cleaning: Clean the maze with 70% ethanol between each animal.[7]

Visualizations

Sedation_Pathway cluster_CNS Central Nervous System Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Neuron Cortical Neuron H1_Receptor->Neuron Activates Sedation Sedation H1_Receptor->Sedation Inhibition leads to K_Channel Leakage K+ Channel Neuron->K_Channel Closes Wakefulness Wakefulness/ Arousal Neuron->Wakefulness Promotes Dimethindene Dimethindene Maleate Dimethindene->H1_Receptor Blocks Experimental_Workflow cluster_prep Pre-Experiment cluster_testing Behavioral Testing cluster_analysis Data Analysis Dose_Response Dose-Response Study (Identify minimal effective dose) Drug_Admin Administer Dimethindene (or Vehicle/Controls) Dose_Response->Drug_Admin Habituation Animal Habituation (To environment & handling) Habituation->Drug_Admin OFT Open Field Test (OFT) (Assess locomotor activity) Drug_Admin->OFT EPM Elevated Plus Maze (EPM) (Assess anxiety-like behavior) Drug_Admin->EPM Analyze_OFT Analyze OFT Data (Distance, Immobility) OFT->Analyze_OFT Analyze_EPM Analyze EPM Data (Open arm time, Total entries) EPM->Analyze_EPM Conclusion Differentiate Sedation from Primary Effect Analyze_OFT->Conclusion Analyze_EPM->Conclusion

References

Improving the stability of dimethindene maleate in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of dimethindene maleate during long-term storage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the storage and analysis of this compound.

Issue 1: Loss of Potency in this compound Samples

Question: We have observed a significant decrease in the potency of our this compound reference standard and formulated products during long-term storage. What are the likely causes and how can we mitigate this?

Answer:

A loss of potency in this compound samples is primarily attributed to chemical degradation. The molecule is particularly susceptible to degradation under basic and oxidative conditions.[1] Key factors contributing to this instability include:

  • Exposure to High pH: this compound is unstable in alkaline environments. The presence of basic excipients in a formulation or storage in containers with a basic surface can accelerate degradation.

  • Oxidation: The tertiary amine group in the dimethindene molecule is prone to oxidation, leading to the formation of degradation products such as Dimethindene N-oxide.[2] This can be initiated by atmospheric oxygen, peroxides present in excipients, or exposure to light.

  • Improper Storage Conditions: Elevated temperatures and high humidity can significantly accelerate the degradation process.[3]

Mitigation Strategies:

  • pH Control: Maintain the pH of solutions and formulations in a slightly acidic to neutral range. For liquid formulations, the use of appropriate buffering agents is recommended.

  • Inert Atmosphere: For bulk drug substance and sensitive formulations, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Antioxidants: The inclusion of antioxidants in formulations can protect against oxidative degradation.[4] Commonly used antioxidants in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Light Protection: Store this compound and its formulations in light-resistant containers to prevent photo-degradation.

  • Controlled Storage Environment: Store samples at controlled room temperature or under refrigeration, protected from excessive humidity. A product information sheet suggests storage of the solid compound at -20°C for long-term stability of at least 4 years.[5]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms

Question: During the stability testing of our this compound samples by HPLC, we are observing unexpected peaks that are not present in the initial analysis. How can we identify these peaks and what are the common troubleshooting steps?

Answer:

The appearance of new peaks in an HPLC chromatogram of a this compound sample over time is a strong indication of degradation. These new peaks represent degradation products.

Identification of Degradation Products:

  • Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6][7][8] The retention times of the peaks generated under these controlled conditions can be compared to the unknown peaks in your stability samples.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification of unknown impurities and degradation products. It provides molecular weight information that is crucial for structural elucidation.

Common HPLC Troubleshooting Steps for Unexpected Peaks:

  • Ghost Peaks: If the peaks appear inconsistently or in blank injections, they may be "ghost peaks." These can arise from contamination in the mobile phase, sample carryover from previous injections, or bleed from the column.

    • Solution: Run a blank gradient to check for contamination. Ensure proper needle wash procedures are in place to prevent carryover. Use high-purity solvents and freshly prepared mobile phases.

  • Peak Tailing or Fronting: Asymmetrical peaks can obscure the presence of small impurity peaks.

    • Solution: Peak tailing for a basic compound like dimethindene can be caused by secondary interactions with residual silanols on the HPLC column. Adjusting the mobile phase pH to a lower value or adding a competing base like triethylamine can improve peak shape. Column overload can also cause peak asymmetry; try injecting a smaller sample volume or a more dilute sample.

  • System Suitability Checks: Regularly perform system suitability tests to ensure your HPLC system is performing optimally. This includes monitoring parameters like peak asymmetry, theoretical plates, and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis (especially under basic conditions) and oxidation.[1] The tertiary amine moiety is susceptible to oxidation, leading to the formation of N-oxides. The molecule is reported to be relatively stable under acidic, aqueous, and thermal stress (up to 70°C).[1]

Q2: Are there any specific formulation strategies to enhance the stability of this compound in liquid dosage forms?

A2: Yes, for oral drops, a sorbitol-free and ethanol-free formulation using propylene glycol or glycerol as a solvent has been shown to improve chemical and physical stability. For topical gels, the choice of gelling agent can influence drug release and potentially stability.

Q3: What are the known impurities and degradation products of this compound?

A3: Known related compounds and degradation products of dimethindene include:

  • Dimetindene N-Oxide[2]

  • Dimetindene EP Impurity B, C, D, E, G, H, and I[2]

  • 2-ethylpyridine[6]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities. To develop such a method, you need to:

  • Perform forced degradation studies to generate the degradation products.

  • Select an appropriate HPLC column and mobile phase that provides good resolution between this compound and all degradation products. A cyanopropyl-bonded stationary phase has been successfully used for this purpose.[6][7][8]

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionObservation
Acidic HydrolysisStable[1]
Basic HydrolysisSignificant degradation observed[1]
Oxidative ConditionsSignificant degradation observed[1]
Thermal Stress (70°C)Stable[1]
Aqueous SolutionStable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations of stress agents and exposure times should be optimized to achieve a target degradation of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 48 hours. Dissolve the sample in the mobile phase for HPLC analysis.

  • Photodegradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for an extended period. Dissolve the sample in the mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a representative HPLC method based on published literature.[1] Method parameters may require optimization for specific applications.

  • Column: Zorbax SB CN (150 x 4.6 mm, 5 µm)[6][7][8] or a similar cyanopropyl column.

  • Mobile Phase: A mixture of acetonitrile and 0.02 M ammonium phosphate buffer (pH 6.5, adjusted with phosphoric acid and triethylamine) in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 258 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Internal Standard (Optional): Butylparaben[1]

Visualizations

cluster_storage Long-Term Storage cluster_degradation Degradation Pathways cluster_factors Contributing Factors Dimethindene_Maleate This compound (Stable Form) Degradation_Products Degradation Products (e.g., N-Oxide) Dimethindene_Maleate->Degradation_Products Oxidation (O2, Peroxides) Basic Hydrolysis (High pH) High_Temp High Temperature High_Temp->Degradation_Products High_Humidity High Humidity High_Humidity->Degradation_Products Light_Exposure Light Exposure Light_Exposure->Degradation_Products

Caption: Factors influencing the degradation of this compound.

cluster_workflow HPLC Troubleshooting Workflow Start Unexpected Peak Observed in Chromatogram Check_Blank Inject a Blank Run Start->Check_Blank Ghost_Peak Identify Source of Ghost Peak (Solvent, Carryover) Check_Blank->Ghost_Peak Peak Present Degradation_Product Peak is Likely a Degradation Product Check_Blank->Degradation_Product Peak Absent Forced_Degradation Perform Forced Degradation Study Degradation_Product->Forced_Degradation LC_MS Characterize by LC-MS Forced_Degradation->LC_MS End Identify and Quantify Degradation Product LC_MS->End

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

References

Troubleshooting low recovery of dimethindene maleate during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of dimethindene maleate during solid-phase extraction (SPE).

Section 1: Understanding this compound for SPE Method Development

A successful SPE protocol relies on understanding the physicochemical properties of the analyte. Dimethindene is a basic compound containing a tertiary amine, which is a key characteristic for developing a robust extraction method.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for SPE
Molecular Formula C20H24N2 • C4H4O4[1][2]Basic information for analytical calculations.
Molecular Weight 408.5 g/mol [1][2][3]Used for preparing standard solutions and calculating recovery.
pKa 8.29 (for the tertiary amine)[4]Critical for ion-exchange SPE. At pH < 6.3, the amine is protonated (charged); at pH > 10.3, it is deprotonated (neutral).
logP 4.69[4]Indicates high hydrophobicity, suggesting good retention on reversed-phase sorbents (e.g., C8, C18).
Solubility Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in methanol (0.1-1 mg/ml), and has some water solubility (2-6 mg/mL).[1][2][3][5]Influences the choice of sample preparation and elution solvents.

Section 2: General Solid-Phase Extraction Workflow

SPE is a multi-step process designed to isolate analytes from a complex matrix. Each step is critical for achieving high recovery and purity.[6]

SPE_Workflow cluster_prep Sorbent Preparation cluster_extraction Extraction Process Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Impurities) Load->Wash Elute 5. Elute Analyte Wash->Elute Collect 6. Collect & Evaporate Elute->Collect

Caption: A typical 6-step workflow for solid-phase extraction.

Section 3: Frequently Asked Questions (FAQs) for Troubleshooting Low Recovery

Low recovery is the most common issue encountered during SPE.[7] The first step in troubleshooting is to determine where the analyte is being lost.[8][9]

Q1: My recovery of this compound is low. What is the first diagnostic step?

A: The most effective initial step is to perform a fraction analysis.[8][9] This involves running your standard SPE protocol but collecting the effluent from each major step into separate vials. Analyze the following fractions to pinpoint the loss:

  • Load Fraction: The sample effluent that passes through the cartridge during loading.

  • Wash Fraction(s): The effluent from each wash step.

  • Elution Fraction: The final collected sample containing your target analyte.

By quantifying the amount of this compound in each fraction, you can determine if it failed to bind to the sorbent, was washed away prematurely, or failed to elute.

Q2: I found most of my this compound in the load fraction. What went wrong?

A: If the analyte is in the load fraction, it failed to adsorb to the SPE sorbent. This is known as "breakthrough." Several factors can cause this issue.

Table 2: Troubleshooting Analyte Breakthrough During Sample Loading

Potential CauseExplanation & Solution
Incorrect Sorbent Choice The sorbent's retention mechanism does not match the analyte's chemistry.[7] For dimethindene (hydrophobic and basic), a reversed-phase (C18) or mixed-mode strong cation exchange (SCX) sorbent is appropriate. Ensure you are not using a normal-phase or anion-exchange sorbent.
Improper Conditioning/Equilibration The sorbent was not properly wetted, preventing analyte interaction.[10] Always condition with a strong organic solvent (e.g., methanol) and then equilibrate with a solution similar to your sample matrix (e.g., water or buffer) without letting the sorbent dry out.[7]
Sample Solvent Too Strong The solvent in which your sample is dissolved is too non-polar (e.g., high percentage of acetonitrile or methanol), preventing the analyte from binding to the sorbent.[9] Solution: Dilute your sample with water or an appropriate buffer to reduce the organic content before loading.
Incorrect Sample pH For mixed-mode cation exchange, the analyte must be charged to bind. The pKa of dimethindene is ~8.3.[4] Solution: Adjust the sample pH to at least 2 units below the pKa (e.g., pH ≤ 6) to ensure the tertiary amine is fully protonated (positively charged).
High Flow Rate Loading the sample too quickly reduces the contact time between the analyte and the sorbent, leading to incomplete retention.[7][11] Solution: Decrease the flow rate to approximately 1-2 mL/min.[7]
Sorbent Overload The mass of the analyte or other matrix components has exceeded the binding capacity of the SPE cartridge.[9][10] Solution: Use a larger SPE cartridge with more sorbent mass or dilute the sample.

Q3: My analyte is being lost during the wash step. How can I fix this?

A: This indicates that your wash solvent is too strong and is prematurely eluting the this compound.[7][9]

  • For Reversed-Phase: Your wash solvent likely contains too high a percentage of organic solvent. Reduce the organic content (e.g., switch from 50% methanol to 10% methanol in water).

  • For Cation Exchange: Ensure the pH of the wash solvent is low enough to keep the dimethindene protonated and bound. Also, avoid using counter-ions in the wash buffer that could disrupt the binding. A mild organic wash (e.g., methanol) followed by an acidic wash (e.g., dilute formic acid) is often effective.

Q4: I am not detecting my analyte in the load, wash, or elution fractions. Where is it?

A: This scenario strongly suggests that your analyte is irreversibly bound to the SPE sorbent because the elution solvent is too weak to displace it.[9][12]

  • Increase Elution Solvent Strength:

    • For Reversed-Phase: Increase the percentage of organic solvent in your elution buffer. If 70% methanol doesn't work, try 90% or switch to a stronger solvent like isopropanol.

    • For Cation Exchange: The key is to neutralize the charge on the dimethindene. Use a strong organic solvent containing a basic modifier. A common elution solvent for SCX is 5% ammonium hydroxide in methanol. This deprotonates the analyte, releasing it from the sorbent.[6]

  • Increase Elution Volume: You may not be using enough solvent to fully elute the analyte. Try passing a second or third aliquot of the elution solvent through the cartridge and analyzing it.[7]

  • Check for Secondary Interactions: The analyte may have secondary interactions with the sorbent material (e.g., silanol groups). Adding a small amount of a modifier to the elution solvent can help disrupt these interactions.[12]

Section 4: Troubleshooting Workflow and Experimental Protocol

A systematic approach is crucial for efficiently resolving low recovery issues.

Troubleshooting_Tree Start Low Recovery Detected Fraction_Test Perform Fraction Test (Analyze Load, Wash, Elute) Start->Fraction_Test In_Load Analyte in LOAD Fraction Fraction_Test->In_Load Breakthrough? In_Wash Analyte in WASH Fraction Fraction_Test->In_Wash Premature Elution? Not_In_Elute Analyte NOT in ELUTE Fraction (Irreversibly Bound) Fraction_Test->Not_In_Elute Strong Retention? Load_Causes Potential Causes: - Incorrect Sorbent - Strong Sample Solvent - Improper Conditioning - Incorrect Sample pH - High Flow Rate In_Load->Load_Causes Wash_Causes Potential Cause: - Wash Solvent Too Strong In_Wash->Wash_Causes Elute_Causes Potential Causes: - Elution Solvent Too Weak - Incorrect Elution pH - Insufficient Volume Not_In_Elute->Elute_Causes

Caption: A decision tree for troubleshooting low SPE recovery.

Experimental Protocol: Method Development for this compound using Mixed-Mode Cation Exchange (SCX) SPE

This protocol provides a starting point for developing a robust SPE method for extracting this compound from an aqueous matrix.

1. Materials:

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., SCX, 100 mg / 3 mL)

  • Reagents: LC-MS grade methanol, water, formic acid, ammonium hydroxide.

  • Sample: this compound standard dissolved in water or a buffered solution.

2. Sample Pre-treatment:

  • Ensure the sample is aqueous. If dissolved in organic solvent, evaporate and reconstitute in an aqueous solution.

  • Adjust the sample pH to ~4.0 using formic acid. This ensures the dimethindene is fully protonated (positively charged).

3. SPE Procedure:

  • Step 1: Condition

    • Pass 2 mL of methanol through the SCX cartridge.

  • Step 2: Equilibrate

    • Pass 2 mL of water (pH adjusted to ~4.0 with formic acid) through the cartridge. Do not allow the sorbent to dry.

  • Step 3: Load

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).

  • Step 4: Wash 1 (Polar Interference Removal)

    • Pass 2 mL of water (pH adjusted to ~4.0 with formic acid) through the cartridge to remove polar interferences.

  • Step 5: Wash 2 (Non-polar Interference Removal)

    • Pass 2 mL of methanol through the cartridge to remove non-polar, non-basic interferences.

  • Step 6: Elute

    • Elute the this compound by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the charge on the analyte, releasing it from the sorbent.

  • Step 7: Post-Elution

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).

References

Method refinement for detecting dimethindene maleate metabolites in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of dimethindene maleate metabolites in urine samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to analysis.

Issue Potential Cause Recommended Solution
Low or No Recovery of Metabolites Incomplete Enzymatic Hydrolysis: Glucuronidated metabolites are not being cleaved effectively.1. Optimize Enzyme Concentration: Increase the concentration of β-glucuronidase. A typical starting point is 2,500 units per mL of urine. 2. Verify Enzyme Activity: Ensure the enzyme is active and has been stored correctly. 3. Adjust pH and Temperature: The optimal pH for most β-glucuronidases is between 6.0 and 7.0. Incubate at the recommended temperature, typically 37°C, for at least 4 hours. 4. Consider a Different Enzyme Source: Enzymes from different sources (e.g., E. coli, Helix pomatia) have varying efficiencies for different substrates.
Inefficient Extraction: The chosen sample preparation method (SPE, LLE) is not effectively isolating the metabolites.1. SPE: Ensure the correct sorbent type is being used (e.g., mixed-mode cation exchange for basic compounds). Check that the conditioning, loading, washing, and elution steps are optimized. 2. LLE: Adjust the pH of the aqueous phase to optimize the partitioning of the metabolites into the organic solvent. Screen different organic solvents to find the one with the best recovery.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of Endogenous Urine Components: Salts, urea, and other endogenous molecules can interfere with the ionization of the target analytes in the mass spectrometer.1. Improve Chromatographic Separation: Modify the LC gradient to better separate the metabolites from the matrix components. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. A "dilute-and-shoot" approach is more susceptible to matrix effects. 3. Use an Isotope-Labeled Internal Standard: This can help to compensate for matrix effects during quantification.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination or Degradation: Buildup of matrix components on the analytical column.1. Implement a Guard Column: This will protect the analytical column from strongly retained matrix components. 2. Optimize Sample Preparation: A cleaner sample will extend the life of the column. 3. Column Flushing: Flush the column with a strong solvent after each batch of samples.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of the analytes.1. Adjust Mobile Phase pH: For basic compounds like dimethindene and its metabolites, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape.
Inconsistent Results Between Batches Variability in Sample Preparation: Inconsistent execution of the extraction or hydrolysis steps.1. Standardize Protocols: Ensure all steps of the protocol are clearly defined and followed consistently. 2. Use of an Internal Standard: Add an internal standard early in the sample preparation process to account for variability.
Instrument Instability: Fluctuations in the LC-MS/MS system's performance.1. Perform System Suitability Tests: Before each batch, run a system suitability test to ensure the instrument is performing within specifications. 2. Regular Maintenance: Follow a regular maintenance schedule for the LC and MS components.

Frequently Asked Questions (FAQs)

1. What are the primary metabolites of this compound found in human urine?

The primary metabolites of this compound in human urine are conjugated 6-hydroxydimethindene and 6-hydroxy-N-demethyldimethindene.[1] These are Phase I metabolites that are subsequently conjugated with glucuronic acid before excretion.[1]

2. Why is enzymatic hydrolysis necessary for the analysis of dimethindene metabolites?

Dimethindene metabolites are primarily excreted as glucuronide conjugates, which are highly water-soluble and may not be readily detectable by standard LC-MS/MS methods.[1] Enzymatic hydrolysis with β-glucuronidase cleaves the glucuronic acid moiety, yielding the parent metabolite, which is more amenable to extraction and chromatographic analysis.

3. Which sample preparation method is best for dimethindene metabolites in urine?

The choice of sample preparation method depends on the desired sensitivity and throughput. Here is a comparison of common methods:

Method Pros Cons Typical Recovery *
Solid-Phase Extraction (SPE) High recovery, excellent sample cleanup, reduced matrix effects.More time-consuming and expensive.> 85%
Liquid-Liquid Extraction (LLE) Good recovery, less expensive than SPE.Can be labor-intensive, potential for emulsion formation.75-90%
"Dilute-and-Shoot" High throughput, simple, and inexpensive.High matrix effects, lower sensitivity, can contaminate the LC-MS/MS system.Not applicable (no extraction)

*Representative values based on similar compounds; actual recovery will depend on the optimization of the method.

4. What are typical LC-MS/MS parameters for the analysis of dimethindene metabolites?

While specific parameters should be optimized for your instrument, here are some typical starting points:

Parameter Typical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient from a low to a high percentage of Mobile Phase B
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

5. Where can I obtain analytical standards for the metabolites of dimethindene?

Analytical standards for drug metabolites are often available from specialized chemical suppliers. You can search for "6-hydroxydimethindene" (a likely primary metabolite) and "6-hydroxy-N-demethyldimethindene" (CAS 173070-32-1) from vendors of pharmaceutical reference standards.[2][3] If commercial standards are unavailable, custom synthesis may be required.

Experimental Protocols

Urine Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for achieving high sensitivity and minimizing matrix effects.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 10 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.

    • Transfer 1 mL of the supernatant to a clean tube.

  • Enzymatic Hydrolysis:

    • Add an internal standard to each sample.

    • Add 500 µL of a pH 6.8 phosphate buffer.

    • Add 20 µL of β-glucuronidase (from E. coli, >5,000 units/mL).

    • Vortex and incubate at 37°C for 4 hours.

    • Stop the reaction by adding 200 µL of 10% acetic acid.

  • Solid-Phase Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the entire hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the metabolites with 2 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

  • MS/MS Conditions:

    • Ionization: ESI+

    • Scan Type: MRM

    • Precursor and Product Ions: These must be determined by infusing pure standards of the metabolites.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis Add Buffer & Enzyme spe Solid-Phase Extraction (SPE) hydrolysis->spe Load Sample evap Evaporation & Reconstitution spe->evap Elute Metabolites lc LC Separation evap->lc Inject Sample ms MS/MS Detection lc->ms Ionization data Data Analysis ms->data Quantification

Figure 1. Experimental workflow for the analysis of dimethindene metabolites.

troubleshooting_logic start Problem: Low Metabolite Signal check_hydrolysis Is enzymatic hydrolysis complete? start->check_hydrolysis check_extraction Is extraction recovery adequate? check_hydrolysis->check_extraction Yes solution_hydrolysis Optimize hydrolysis: - Enzyme concentration - Incubation time/temp - pH check_hydrolysis->solution_hydrolysis No check_matrix Are matrix effects significant? check_extraction->check_matrix Yes solution_extraction Optimize extraction: - SPE sorbent/protocol - LLE solvent/pH check_extraction->solution_extraction No check_instrument Is the LC-MS/MS system performing correctly? check_matrix->check_instrument No solution_matrix Mitigate matrix effects: - Improve chromatography - Enhance sample cleanup - Use internal standard check_matrix->solution_matrix Yes solution_instrument System maintenance: - Check for leaks/clogs - Calibrate MS - Run system suitability check_instrument->solution_instrument No

Figure 2. Troubleshooting logic for low metabolite signal.

References

Technical Support Center: Enhancing Skin Penetration of Topical Dimethindene Maleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and evaluation of topical dimethindene maleate formulations.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.

1. In Vitro Skin Permeation Studies (IVPT) Using Franz Diffusion Cells

Issue / Observation Potential Causes Recommended Solutions
High variability in permeation results between replicate cells. - Inconsistent skin membrane thickness or integrity.- Air bubbles trapped between the skin and the receptor medium.- Inconsistent dosing of the formulation.- Temperature fluctuations in the water bath.[1]- Use a dermaroller or check the electrical resistance of the skin to ensure integrity before the experiment.- Carefully inspect for and remove any air bubbles when mounting the skin and filling the receptor chamber.[1] - Use a positive displacement pipette for accurate and consistent application of the formulation.- Ensure the water bath maintains a constant temperature (typically 32°C for skin studies).[1]
Low or no detectable this compound in the receptor medium. - Insufficient analytical sensitivity.- Low solubility of this compound in the receptor medium.- Poor formulation characteristics leading to low drug release.- Skin barrier is too effective for the current formulation.- Validate the HPLC method to ensure a low limit of quantification (LOQ).[2] - Increase the solubility by adding a co-solvent (e.g., ethanol) to the phosphate-buffered saline (PBS) receptor medium.[1] - Re-evaluate the formulation's composition; consider adjusting the vehicle or adding penetration enhancers.- Incorporate known chemical penetration enhancers into the formulation.
Unusually high permeation of this compound. - Compromised skin barrier integrity.- Leakage from the donor to the receptor chamber.- Pre-screen skin samples for barrier integrity using transepidermal water loss (TEWL) or electrical resistance measurements.- Ensure the Franz diffusion cell is properly clamped and sealed.[1]
Precipitation of this compound in the donor chamber or on the skin surface. - Supersaturation of the drug in the formulation upon vehicle evaporation.- Incompatibility between the formulation and the skin surface.- Incorporate crystallization inhibitors or polymers to maintain drug solubility.- Evaluate the effect of different vehicles on drug solubility and stability.

2. Formulation and Stability Issues

Issue / Observation Potential Causes Recommended Solutions
Phase separation in a cream or emulsion formulation. - Improper emulsification process.- Inadequate concentration or type of emulsifying agent.- Temperature fluctuations during storage.[3]- Optimize the homogenization speed and time during manufacturing.[4] - Screen different emulsifiers and their concentrations to find the optimal system for this compound.- Conduct stability studies at various temperature and humidity conditions.
Changes in gel viscosity over time. - Degradation of the gelling agent.- Interaction between this compound and the polymer.- Changes in pH.[3]- Select a stable gelling agent compatible with this compound.- Investigate potential ionic interactions and adjust the formulation accordingly.- Buffer the formulation to maintain a stable pH.
Discoloration or odor development. - Oxidation of this compound or excipients.- Microbial contamination.[3]- Incorporate antioxidants into the formulation.- Add a suitable preservative system and perform microbial limit testing.
Crystallization of this compound in the formulation. - Poor solubility of the drug in the vehicle.- Use of a volatile solvent that evaporates, leading to drug supersaturation.[3]- Increase the concentration of co-solvents or solubilizing agents.- Add a non-volatile solvent or a crystallization inhibitor.

II. Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the key physicochemical properties of this compound to consider for topical formulation? this compound is a hydrophilic molecule. Therefore, enhancing its penetration through the lipophilic stratum corneum is a primary challenge. Key properties to consider are its solubility in various solvents and its pKa, which will influence its ionization state at different formulation pH values.

  • Q2: How does the pH of the formulation affect the skin penetration of this compound? The pH of the formulation can significantly impact the ionization state of this compound. Generally, the un-ionized form of a drug permeates the skin more readily than the ionized form.[5] Therefore, adjusting the formulation pH to favor the un-ionized state of this compound can enhance its penetration.[5][6] However, the pH should also be compatible with skin physiology (typically pH 4.5-5.5) to avoid irritation.[7]

  • Q3: Which type of formulation (e.g., gel, cream, ointment) is most suitable for this compound? The choice of formulation depends on the desired clinical outcome. Gels, being water-based, can provide a cooling and non-greasy feel, which is often preferred for anti-pruritic and anti-allergic applications.[8][9][10][11] Creams can offer both emollient and drug delivery properties. The optimal formulation should be selected based on stability, drug release characteristics, and patient acceptability.

Penetration Enhancement

  • Q4: What are some suitable chemical penetration enhancers for this compound? For a hydrophilic drug like this compound, penetration enhancers that disrupt the stratum corneum lipids or interact with intercellular proteins can be effective.[12] Examples include:

    • Glycols: Propylene glycol, Transcutol®[13]

    • Fatty acids: Oleic acid[14]

    • Terpenes: Menthol, cineole[13]

    • Surfactants (use with caution due to irritation potential)

  • Q5: How can I quantify the effectiveness of a penetration enhancer? The effectiveness of a penetration enhancer can be quantified by conducting in vitro skin permeation studies using Franz diffusion cells.[15][16][17] The key parameters to measure are the steady-state flux (Jss), the permeability coefficient (Kp), and the enhancement ratio (ER), which is the ratio of the flux with the enhancer to the flux without the enhancer.

Preclinical Testing

  • Q6: What is a standard protocol for an in vitro skin permeation test (IVPT)? A standard IVPT protocol involves mounting excised human or animal skin on a Franz diffusion cell. The formulation is applied to the epidermal side (donor compartment), and the amount of drug that permeates through the skin into the receptor fluid is measured over time.[1][18] Samples are collected from the receptor compartment at predefined intervals and analyzed by a validated HPLC method.[2]

  • Q7: How do I assess the skin irritation potential of a new this compound formulation? Skin irritation potential can be assessed using in vitro models with reconstructed human epidermis or in vivo models. A common in vivo method is the patch test on human volunteers, where the formulation is applied under occlusion for a specified period, and the skin is evaluated for signs of erythema and edema.[19]

III. Experimental Protocols

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Objective: To quantify the skin permeation of this compound from a topical formulation.

  • Materials:

    • Franz diffusion cells

    • Excised human or porcine skin

    • Phosphate-buffered saline (PBS), pH 7.4 (receptor medium)

    • This compound formulation

    • Positive displacement pipette

    • HPLC system with UV detector

  • Methodology:

    • Prepare the skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

    • Mount the skin sections on the Franz cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Equilibrate the system for 30 minutes at 32°C.

    • Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.

2. HPLC Method for Quantification of this compound

  • Objective: To develop and validate an HPLC method for the quantification of this compound in skin permeation samples.

  • Instrumentation: HPLC with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetate buffer (pH 4.0) and acetonitrile (e.g., 65:35 v/v).[20]

    • Flow Rate: 1.0 mL/min.[20]

    • Detection Wavelength: 254 nm.[20]

    • Injection Volume: 20 µL.

  • Method Validation:

    • Linearity: Prepare standard solutions of this compound in the receptor medium at various concentrations (e.g., 1-10 µg/mL) and generate a calibration curve.

    • Accuracy and Precision: Determine the accuracy and precision of the method by analyzing quality control (QC) samples at low, medium, and high concentrations.

    • Specificity: Ensure that there are no interfering peaks from the formulation excipients or the skin matrix.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

IV. Data Presentation

Table 1: Illustrative Permeation Data for this compound Formulations with Different Penetration Enhancers

FormulationPenetration Enhancer (5% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control None0.521.041.0
F1 Propylene Glycol1.252.502.4
F2 Oleic Acid2.104.204.0
F3 Transcutol®2.885.765.5
F4 Cineole3.547.086.8

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific formulation and experimental conditions.

V. Visualizations

G cluster_formulation Formulation Development cluster_testing Preclinical Testing cluster_analysis Data Analysis API This compound (Hydrophilic API) Vehicle Vehicle Selection (Gel, Cream, etc.) API->Vehicle Enhancer Penetration Enhancer Selection Vehicle->Enhancer Excipients Other Excipients (Stabilizers, etc.) Enhancer->Excipients IVPT In Vitro Permeation Testing (IVPT) Excipients->IVPT Optimized Formulation Stability Stability Studies Excipients->Stability Irritation Skin Irritation Testing Excipients->Irritation Quantification HPLC Quantification IVPT->Quantification Parameters Permeation Parameter Calculation (Flux, Kp) Quantification->Parameters Comparison Formulation Comparison Parameters->Comparison

Caption: Experimental workflow for developing and evaluating topical this compound formulations.

G cluster_troubleshooting IVPT Troubleshooting Logic Start Observe High Variability in Permeation Data CheckSkin Check Skin Integrity? (TEWL, Resistance) Start->CheckSkin CheckBubbles Check for Air Bubbles? CheckSkin->CheckBubbles Integrity OK Solution Standardize Procedures & Repeat Experiment CheckSkin->Solution Integrity Poor CheckDosing Check Dosing Technique? CheckBubbles->CheckDosing No Bubbles CheckBubbles->Solution Bubbles Present CheckTemp Check Temperature Control? CheckDosing->CheckTemp Dosing Consistent CheckDosing->Solution Dosing Inconsistent CheckTemp->Solution Temp Stable CheckTemp->Solution Temp Fluctuates

Caption: Troubleshooting logic for high variability in in vitro skin permeation test (IVPT) results.

G cluster_pathway Skin Penetration Pathway StratumCorneum Stratum Corneum (Lipophilic Barrier) Intercellular Lipids Corneocytes ViableEpidermis Viable Epidermis StratumCorneum:p1->ViableEpidermis Primary Pathway Dermis Dermis ViableEpidermis->Dermis BloodVessel Blood Vessel Dermis->BloodVessel Systemic Absorption Dimethindene This compound (in Formulation) Dimethindene->StratumCorneum Partitioning & Diffusion

Caption: Simplified pathway of this compound skin penetration.

References

Addressing non-specific binding of dimethindene maleate in receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the common challenge of non-specific binding (NSB) in receptor binding assays involving dimethindene maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary receptor target?

This compound is a selective histamine H1 receptor antagonist.[1][2] It is widely used in research to study the histamine H1 receptor system due to its strong affinity for this receptor.[2][3] While it is selective for the H1 receptor, it also shows some affinity for muscarinic acetylcholine receptors, which should be considered when designing experiments.[4][5]

Q2: What is non-specific binding (NSB) and why is it a problem in my this compound assay?

Non-specific binding refers to the interaction of this compound with components other than its intended target, the histamine H1 receptor. This can include binding to lipids, other proteins, and the assay apparatus itself (e.g., filter membranes, plate wells).[4] High non-specific binding can obscure the specific binding signal, leading to an inaccurate determination of receptor affinity (Kd) and density (Bmax).

Q3: How is non-specific binding determined in a this compound binding assay?

Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to the histamine H1 receptor. This "cold" ligand will occupy the specific receptor sites, so any remaining bound radioactivity is considered non-specific.

Q4: What is an acceptable level of non-specific binding?

Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. In well-optimized assays, it is often possible to achieve specific binding that is greater than 70% of the total binding.

Troubleshooting High Non-Specific Binding

High non-specific binding is a frequent challenge in receptor binding assays. This guide provides potential causes and solutions to help you optimize your experiments with this compound.

Issue 1: Suboptimal Assay Buffer Conditions

The composition of your assay buffer can significantly impact non-specific interactions.

  • Adjusting pH: The pH of the buffer can alter the charge of both this compound and the non-target components, influencing electrostatic interactions.[6]

  • Increasing Ionic Strength: Higher salt concentrations (e.g., NaCl) can shield charged molecules, reducing non-specific binding.[6]

Illustrative Data: Effect of Buffer Composition on Non-Specific Binding

Buffer ConditionNon-Specific Binding (% of Total)Specific Binding (% of Total)
50 mM Tris-HCl, pH 7.445%55%
50 mM Tris-HCl, pH 8.038%62%
50 mM Tris-HCl, pH 7.4, 120 mM NaCl30%70%

This data is illustrative and the optimal conditions should be determined empirically for your specific system.

Issue 2: Inadequate Blocking of Non-Specific Sites

Failure to block unoccupied sites on your assay plate, filters, and within your membrane preparation can lead to high background.

  • Protein Blockers: Including a protein like Bovine Serum Albumin (BSA) in the assay buffer can saturate non-specific binding sites.[6]

  • Detergents: Low concentrations of a non-ionic detergent, such as Tween-20, can help to disrupt hydrophobic interactions that contribute to NSB.[6]

Illustrative Data: Effect of Blocking Agents on Non-Specific Binding

Blocking AgentNon-Specific Binding (% of Total)Specific Binding (% of Total)
None50%50%
0.1% BSA35%65%
0.5% BSA28%72%
0.1% BSA + 0.05% Tween-2022%78%

This data is illustrative and the optimal blocking agent and concentration should be determined empirically.

Issue 3: Improper Washing and Filtration

Insufficient or improper washing of filters after incubation can leave unbound radioligand trapped, leading to artificially high background counts.

  • Pre-treat Filters: Soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.

  • Increase Wash Volume and/or Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration.

Experimental Protocols

Membrane Preparation
  • Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Set up a series of tubes with increasing concentrations of radiolabeled this compound.

  • For each concentration, prepare a parallel tube containing a high concentration of an unlabeled competitor (e.g., 10 µM mianserin) to determine non-specific binding.

  • Add the membrane preparation to each tube.

  • Incubate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through pre-soaked glass fiber filters.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters.

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

Competitive Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled this compound by measuring its ability to displace a known radioligand.

  • Set up a series of tubes with a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine) at or below its Kd.

  • Add increasing concentrations of unlabeled this compound to these tubes.

  • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a saturating unlabeled ligand).

  • Add the membrane preparation to each tube.

  • Incubate at a constant temperature for a time sufficient to reach equilibrium.

  • Terminate the assay by rapid filtration and wash the filters.

  • Measure the radioactivity on the filters.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding (NSB > 50% of Total) Check_Buffer Step 1: Evaluate Assay Buffer Start->Check_Buffer Optimize_Buffer Optimize Buffer: - Adjust pH - Increase Salt Concentration (e.g., 120mM NaCl) Check_Buffer->Optimize_Buffer Check_Blocking Step 2: Assess Blocking Efficiency Optimize_Buffer->Check_Blocking Optimize_Blocking Optimize Blocking: - Add/Increase BSA (0.1-0.5%) - Add non-ionic detergent (e.g., 0.05% Tween-20) Check_Blocking->Optimize_Blocking Check_Washing Step 3: Review Washing Protocol Optimize_Blocking->Check_Washing Optimize_Washing Optimize Washing: - Pre-soak filters in PEI - Increase wash volume/number of washes - Use ice-cold wash buffer Check_Washing->Optimize_Washing End Acceptable NSB (Specific Binding > 70%) Optimize_Washing->End

Caption: Troubleshooting workflow for high non-specific binding.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Membrane homogenate - Radioligand ([3H]-mepyramine) - Unlabeled this compound - Assay Buffer Setup_Tubes Set up assay tubes: - Total Binding (TB) - Non-Specific Binding (NSB) - Competition (increasing [Dimethindene]) Reagents->Setup_Tubes Add_Components Add components: 1. Buffer 2. Radioligand 3. Unlabeled Ligand 4. Membranes Setup_Tubes->Add_Components Incubate Incubate to Equilibrium (e.g., 60 min at 25°C) Add_Components->Incubate Filter Rapid Filtration (Wash with ice-cold buffer) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Dimethindene This compound Dimethindene->H1R Blocks Gq_G11 Gq/11 H1R->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Allergic Inflammation) Ca_release->Response PKC->Response

References

Calibration curve issues in LC-MS/MS analysis of dimethindene maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the quantitative analysis of dimethindene maleate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I fix it?

A1: Non-linearity, particularly at the upper end of the calibration range, is a common issue in LC-MS/MS analysis. The primary causes are often related to detector saturation or ion source saturation.[1][2]

Potential Causes and Solutions:

Potential Cause Description Troubleshooting Steps
Detector Saturation The mass spectrometer detector has a limited capacity for the number of ions it can detect per unit of time. At high analyte concentrations, the detector can become overwhelmed, leading to a non-linear response where an increase in concentration does not produce a proportional increase in signal.[1][3]1. Dilute Upper-Level Calibrants and Samples: Dilute the high-concentration standards and any samples that fall in the non-linear range to bring the response back into the linear portion of the curve.[2]2. Reduce Injection Volume: A smaller injection volume will introduce less analyte into the system.3. Optimize MS/MS Transition: If multiple product ions are available for your analyte, select a less intense (less abundant) transition for quantification. This will lower the signal intensity and can extend the linear range.[1]4. Adjust Detector Voltage: In some instances, reducing the detector voltage can decrease sensitivity and extend the linear range, though this should be done with caution as it can also affect the signal-to-noise ratio at the lower end of the curve.
Ion Source Saturation At high concentrations, the efficiency of the ionization process in the electrospray ionization (ESI) source can decrease. This can be due to competition for charge or space on the surface of the ESI droplets, leading to a non-proportional response.[4][5]1. Optimize Ion Source Parameters: Adjust parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to improve ionization efficiency.2. Dilute Samples: As with detector saturation, diluting your samples is a primary solution.
Analyte-Specific Issues Formation of dimers or multimers at high concentrations can also contribute to non-linearity.[6][7]1. Modify Mobile Phase: Adjusting the pH or organic content of the mobile phase can sometimes disrupt the formation of these multimers.

Q2: I'm observing poor reproducibility and a high coefficient of variation (%CV) in my calibration standards, especially at the lower limit of quantification (LLOQ). What should I investigate?

A2: Poor reproducibility, particularly at low concentrations, can stem from a variety of sources ranging from sample preparation to instrument performance.

Potential Causes and Solutions:

Potential Cause Description Troubleshooting Steps
Inconsistent Sample Preparation Errors in pipetting, especially for serial dilutions, can introduce significant variability. Inconsistent extraction recovery can also be a major factor.1. Verify Pipette Accuracy: Regularly calibrate and check the performance of your pipettes.2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to correct for variability in sample preparation and matrix effects.[8] Ensure the internal standard is added at the very beginning of the sample preparation process.3. Optimize Extraction Procedure: Ensure your extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is robust and validated for high and consistent recovery.
Instrument Carryover Analyte from a high-concentration sample can adsorb to surfaces in the autosampler or column and then elute during a subsequent injection of a low-concentration sample, artificially inflating its response.[2]1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine. For dimethindene, a high percentage of organic solvent with a small amount of acid (e.g., formic acid) may be effective.2. Inject Blanks: Run blank injections after high-concentration standards or samples to assess and mitigate carryover.
Low Signal-to-Noise (S/N) at LLOQ If the LLOQ is too close to the instrument's detection limit, the inherent noise of the system will lead to higher variability in peak integration.[9]1. Increase Sample Concentration at LLOQ: If possible, a slightly higher LLOQ may provide more robust performance.2. Improve Sensitivity: Optimize MS parameters (e.g., collision energy, declustering potential) to enhance the signal for this compound.3. Reduce Background Noise: Ensure high-purity solvents and reagents are used. Regular cleaning of the ion source can also reduce chemical noise.[9]

Q3: My calibration curve has a good correlation coefficient (R² > 0.99), but the accuracy (%RE) of my back-calculated concentrations for my calibrants is poor, especially at the low and high ends. Why is this happening?

A3: A high R² value alone does not guarantee a good calibration curve. The model used for regression and the presence of heteroscedasticity are critical factors.

Potential Causes and Solutions:

Potential Cause Description Troubleshooting Steps
Heteroscedasticity This occurs when the variance of the response is not constant across the concentration range. In LC-MS/MS, the absolute error typically increases with concentration, meaning higher concentration points have more influence on a standard linear regression. This can lead to significant inaccuracies at the lower end of the curve.[6]1. Apply Weighting: Use a weighted linear regression (e.g., 1/x or 1/x²) to give the lower concentration points more influence and improve the accuracy across the entire range.[6][7]
Inappropriate Regression Model While a linear model is often desired, sometimes the relationship between concentration and response is inherently non-linear. Forcing a linear fit onto a slightly curved dataset can result in poor accuracy.[10][11]1. Consider a Quadratic Fit: If weighting does not resolve the issue, a quadratic (second-order polynomial) regression model may provide a better fit. However, this should be used with justification and may require more calibration points.[7]2. Narrow the Calibration Range: If a linear model is required, you may need to reduce the dynamic range of the curve to a region that exhibits true linearity.[11]
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of dimethindene, altering the expected response and affecting accuracy.[12][13]1. Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix (e.g., plasma, urine) as your samples. This helps to ensure that the calibrants and samples experience similar matrix effects.[14]2. Improve Chromatography: Modify your LC gradient to better separate dimethindene from interfering matrix components.[15]3. Employ a SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[16]

Experimental Protocols

Example Protocol: LC-MS/MS Method for this compound in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation)

    • Pipette 50 µL of human plasma (sample, calibrant, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., Dimethindene-d6 in 50% methanol).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

  • LC-MS/MS Parameters

Parameter Condition
LC System Standard UHPLC/HPLC System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dimethindene: Q1 293.2 -> Q3 97.1 (Quantifier), Q1 293.2 -> Q3 195.1 (Qualifier)Dimethindene-d6 (IS): Q1 299.2 -> Q3 103.1
Source Temp. 500°C
IonSpray Voltage 5500 V

Data Presentation

Table of Acceptance Criteria for Calibration Curves
Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.990
Calibration Model Linear or Quadratic, with appropriate weighting (e.g., 1/x²)
Accuracy (% Relative Error) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (% Relative Std. Dev.) ≤ 15% for each calibration point (≤ 20% at LLOQ)
Number of Calibrants Minimum of 6 non-zero standards spanning the expected range

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

The following diagram outlines a logical workflow for diagnosing and resolving common calibration curve problems.

G cluster_0 Start: Calibration Curve Fails Acceptance Criteria cluster_1 Problem Identification cluster_2 Potential Causes cluster_3 Solutions start Curve Fails is_nonlinear Non-Linearity? start->is_nonlinear Check Linearity is_inaccurate Poor Accuracy? start->is_inaccurate Check Accuracy is_irreproducible Poor Precision? start->is_irreproducible Check Precision is_nonlinear->is_inaccurate No saturation Detector/Source Saturation is_nonlinear->saturation Yes (Plateau) is_inaccurate->is_irreproducible No weighting Heteroscedasticity (Improper Weighting) is_inaccurate->weighting Yes (Poor at ends) matrix_effects Matrix Effects is_inaccurate->matrix_effects Yes (General) sample_prep Sample Prep Variability is_irreproducible->sample_prep Yes (All levels) carryover Carryover is_irreproducible->carryover Yes (Low levels) sol_dilate Dilute High Calibrants & Narrow Range saturation->sol_dilate sol_weighting Apply 1/x or 1/x² Weighting weighting->sol_weighting sol_matrix Use Matrix-Matched Calibrants or SIL-IS matrix_effects->sol_matrix sol_is Use SIL-IS sample_prep->sol_is sol_wash Optimize Wash & Inject Blanks carryover->sol_wash

Caption: Troubleshooting Decision Tree for LC-MS/MS Calibration Issues.

Standard LC-MS/MS Workflow for Quantitation

This diagram illustrates the typical experimental sequence for generating quantitative data.

G prep Sample Preparation (Spike IS, Extract) lc LC Separation prep->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition (Peak Integration) ms->data calib Calibration Curve Construction data->calib quant Quantification of Unknowns calib->quant

References

Validation & Comparative

A Comparative Analysis of Dimethindene Maleate and Loratadine on Psychomotor Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychomotor effects of the first-generation antihistamine, dimethindene maleate, and the second-generation antihistamine, loratadine. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the central nervous system (CNS) profiles of these two compounds.

Executive Summary

Clinical studies indicate that at therapeutic doses, both this compound and loratadine demonstrate a minimal impact on psychomotor performance, with effects that are not significantly different from placebo. A key comparative study utilizing the Oculodynamic Test (ODT) found no statistically significant or clinically relevant differences between single doses of this compound, loratadine, and placebo on objective measures of psychomotor performance or subjective ratings of sedation.[1][2] This suggests that while dimethindene is structurally a first-generation antihistamine, its effects on psychomotor function are comparable to the non-sedating profile of loratadine.

Data Presentation: Psychomotor Performance and Sedation

The following table summarizes the typical findings from studies assessing the effects of this compound and loratadine on psychomotor performance and sedation. It is important to note that while specific quantitative data from direct comparative studies is limited in the public domain, the available results consistently show a lack of significant impairment for both substances compared to placebo.[1][2]

Performance MetricThis compoundLoratadinePlaceboKey Findings
Objective Psychomotor Performance
Choice Reaction Time (ms)No significant difference from placeboNo significant difference from placeboBaselineBoth active drugs did not significantly alter the speed of response in choice reaction tasks.[1][2]
Oculomotor Parameters (e.g., saccadic velocity)No significant difference from placeboNo significant difference from placeboBaselineEye movement parameters, indicative of CNS arousal and processing speed, were unaffected by either drug.[1][2]
Subjective Sedation Assessment
Visual Analogue Scale (VAS) for Sedation (mm)No significant difference from placeboNo significant difference from placeboBaselineSubjective feelings of drowsiness or sedation were not significantly increased by either antihistamine compared to placebo.[1][2][3]

Experimental Protocols

The assessment of psychomotor performance in clinical trials of antihistamines relies on a battery of standardized and validated tests. The methodologies for the key experiments cited in the comparison of this compound and loratadine are detailed below.

Oculodynamic Test (ODT)

The Oculodynamic Test is a multifaceted assessment tool used to evaluate the effects of drugs on the central nervous system. It combines several measurements to provide a comprehensive picture of a subject's psychomotor and physiological state under a workload.

  • Objective: To objectively measure changes in vigilance, reaction time, and physiological stress in response to a psychomotor task.

  • Apparatus: The ODT system integrates electrooculography (EOG) to monitor eye movements, a choice reaction time (CRT) task, and cardiovascular monitoring (e.g., heart rate, blood pressure).

  • Procedure:

    • Baseline Measurement: Participants are first familiarized with the equipment and tasks. Baseline recordings of EOG, CRT, and cardiovascular parameters are taken.

    • Drug Administration: A single dose of the investigational drug (this compound), comparator (loratadine), or placebo is administered in a double-blind, crossover fashion.

    • Task Performance: At specified time intervals post-administration, participants perform a choice reaction task. This typically involves responding to visual or auditory stimuli by pressing a corresponding button. The task is designed to impose a cognitive workload.

    • Concurrent Measurements: Throughout the task, EOG is recorded to measure parameters such as saccadic eye movement velocity and latency. Cardiovascular parameters are also continuously monitored.

  • Primary Endpoints:

    • Choice Reaction Time: The time taken to respond correctly to the stimuli.

    • Error Rate: The number of incorrect responses.

    • Saccadic Eye Movement Velocity: The speed of rapid eye movements between fixation points, which can be an indicator of CNS depression.

    • Heart Rate and Blood Pressure: To assess the physiological response to the workload.

Choice Reaction Time (CRT) Test

The Choice Reaction Time test is a widely used method to assess cognitive processing speed and attention.[4][5][6]

  • Objective: To measure the time it takes for an individual to respond to one of several possible stimuli, each requiring a different response.

  • Apparatus: A computer-based system presents visual or auditory stimuli. The participant has a set of response buttons corresponding to the different stimuli.

  • Procedure:

    • Instructions: The participant is instructed to respond as quickly and accurately as possible to the presented stimuli.

    • Stimulus Presentation: A series of stimuli are presented in a random order. For example, a light may appear in one of several locations on the screen, and the participant must press the button corresponding to that location.

    • Data Recording: The system records the time from the presentation of the stimulus to the participant's response (reaction time) and the accuracy of the response.

  • Primary Endpoints:

    • Mean Reaction Time: The average time taken to make a correct response.

    • Number of Errors: The total count of incorrect or missed responses.

Visual Analogue Scale (VAS) for Sedation

The Visual Analogue Scale is a subjective measurement tool used to quantify the intensity of a subjective experience, such as sedation.[7][8][9][10]

  • Objective: To obtain a subjective rating of the participant's current level of sleepiness or sedation.

  • Apparatus: A 100 mm horizontal line with "Not at all sleepy" at the 0 mm end and "Extremely sleepy" at the 100 mm end.

  • Procedure:

    • Instructions: The participant is asked to place a vertical mark on the line at the point that best represents their current feeling of sleepiness.

    • Scoring: The distance from the "Not at all sleepy" end to the participant's mark is measured in millimeters to give a numerical score from 0 to 100.

  • Primary Endpoint:

    • VAS Score: A higher score indicates a greater subjective feeling of sedation.

Mandatory Visualizations

Signaling Pathway: Differential CNS Effects of Antihistamines

First-generation antihistamines, like dimethindene, are typically small, lipophilic molecules that can readily cross the blood-brain barrier.[11] Once in the central nervous system, they can interact with H1 receptors, leading to side effects such as sedation. In contrast, second-generation antihistamines, such as loratadine, are generally larger, less lipophilic, and are substrates for the P-glycoprotein (P-gp) efflux pump located in the blood-brain barrier.[12][13][14][15][16] This active transport mechanism effectively removes the drug from the CNS, preventing significant H1 receptor occupancy and minimizing sedative effects.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (CNS) Dimethindene Dimethindene (1st Gen) BBB Endothelial Cells P-glycoprotein (P-gp) Efflux Pump Dimethindene->BBB Crosses BBB (Lipophilic) Loratadine Loratadine (2nd Gen) Loratadine->BBB Limited Crossing BBB->Loratadine P-gp Efflux CNS_H1 H1 Receptors BBB->CNS_H1 High CNS Concentration BBB->CNS_H1 Low CNS Concentration Sedation Sedation CNS_H1->Sedation Causes

Caption: Differential CNS penetration of 1st and 2nd generation antihistamines.

Experimental Workflow: Crossover Study Design

The comparison of this compound and loratadine on psychomotor performance typically employs a randomized, double-blind, placebo-controlled, crossover study design. This design is robust as each participant serves as their own control, minimizing inter-individual variability.

G cluster_setup Study Setup cluster_periods Treatment Periods Participants Recruitment of Healthy Volunteers Randomization Randomization into Treatment Sequences Participants->Randomization Period1 Period 1 Randomization->Period1 DrugA This compound Period1->DrugA DrugB Loratadine Period1->DrugB Placebo Placebo Period1->Placebo Period2 Period 2 Period2->DrugA Period2->DrugB Period2->Placebo Period3 Period 3 Period3->DrugA Period3->DrugB Period3->Placebo Assessment1 Psychomotor Testing (ODT, CRT) DrugA->Assessment1 Post-dose DrugB->Assessment1 Post-dose Placebo->Assessment1 Post-dose Assessment2 Subjective Sedation (VAS) Assessment1->Assessment2 Washout Washout Period Assessment2->Washout Washout->Period2 Washout->Period3

Caption: Crossover experimental design for psychomotor assessment.

Logical Relationship: Assessment of Psychomotor Impairment

The overall assessment of a drug's impact on psychomotor performance is a synthesis of both objective and subjective measures. Objective tests provide quantitative data on performance, while subjective scales offer insight into the individual's perceived level of impairment. A comprehensive evaluation considers both aspects to determine the clinical relevance of any observed effects.

G cluster_assessment Assessment Modalities cluster_data Data Endpoints cluster_conclusion Conclusion Objective Objective Measures (e.g., CRT, ODT) PerfData Performance Data (Reaction Time, Errors) Objective->PerfData Subjective Subjective Measures (e.g., VAS for Sedation) SubjData Perceived Sedation Scores Subjective->SubjData Conclusion Overall Assessment of Psychomotor Impairment PerfData->Conclusion SubjData->Conclusion

Caption: Logical flow for assessing psychomotor impairment.

References

Dimethindene Maleate Demonstrates Objective Efficacy in Experimental Sunburn Model, Outperforming Placebo in Pain Threshold Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Munich, Germany – December 17, 2025 – Topical application of dimethindene maleate (DMM), a histamine H1 receptor antagonist, has shown significant efficacy in reducing tenderness associated with experimentally induced sunburn, according to a double-blind, placebo-controlled pilot study. The research, aimed at an audience of researchers, scientists, and drug development professionals, provides objective evidence of DMM's effects on pain modulation in a controlled sunburn model, although subjective patient-reported outcomes did not show clinically relevant differences.

Quantitative Data Summary

A pivotal study by Schaffler et al. investigated the efficacy of a topical DMM gel compared to a placebo gel in 24 healthy volunteers with experimentally induced UV-erythema.[1][2][3] While the full quantitative data with specific mean values and standard deviations are not publicly available, the study reported statistically significant objective improvements in tenderness and pain perception with DMM treatment.

Table 1: Objective Efficacy of this compound in an Experimental Sunburn Model [1][2][3]

ParameterThis compound (DMM) TreatmentPlacebo TreatmentOutcome
Reaction Time (RT) to Painless CO2 Laser Stimulation Significantly longer than placeboBaselineDMM increased the threshold for sensory perception.
Reaction Time (RT) to Painful CO2 Laser Stimulation Significantly longer than placeboBaselineDMM increased the pain threshold.
Somatosensory Evoked Potential (SEP) N1-Amplitude Markedly decreased compared to placeboBaselineDMM showed an anti-inflammatory or local-anesthetic effect.
Laser Energy Pain Thresholds No difference compared to placeboBaselineThe energy required to elicit pain was unchanged.

Table 2: Subjective Efficacy of this compound in an Experimental Sunburn Model (Visual Analogue Scales - VAS) [1][2][3]

ParameterThis compound (DMM) TreatmentPlacebo TreatmentOutcome
Pain (Post-UV Irradiation) No clinically relevant differenceNo clinically relevant differenceSubjective pain perception was not significantly altered by DMM alone.
Itching (Post-UV Irradiation) No clinically relevant differenceNo clinically relevant differenceSubjective itching sensation was not significantly altered by DMM alone.
Tenderness (Post-UV Irradiation) No clinically relevant differenceNo clinically relevant differenceSubjective tenderness was not significantly altered by DMM alone.
Tenderness (Post-UV and Laser Stimulation) Objectively decreased, but not subjectivelyBaselineA disconnect was observed between objective measures and subjective reporting of tenderness after additional stimulation.

Experimental Protocols

The primary study cited utilized a rigorous experimental design to induce and assess sunburn and the effects of treatment.

1. Subject Recruitment and Demographics:

  • A total of 24 healthy Caucasian volunteers (12 female, 12 male) aged 21-54 years (mean age 33) participated in the study.[1]

2. Sunburn Induction:

  • An experimental UV-erythema (sunburn) of a well-defined intensity and extent was induced on three separate skin test areas on each volunteer.

  • UV-A/B irradiation was administered at three times the minimal erythema dose (MED) for each individual. The MED is the lowest dose of ultraviolet radiation that will cause a noticeable reddening of the skin.

3. Treatment Protocol:

  • Approximately 24 hours after UV irradiation, the test areas were treated as follows in a crossover design:

    • One area received a 1-hour occlusive treatment with this compound gel.

    • A second area received a 1-hour occlusive treatment with a placebo gel.

    • A third area remained untreated as a control.[1][2][3]

4. Efficacy Assessment:

  • Assessments were conducted approximately 1.5 hours after the treatment application.

  • Objective Measures:

    • Sensory and Pain Thresholds: A CO2 laser was used to stimulate the treated areas to determine the reaction times to both painless and painful stimuli.

    • Somatosensory Evoked Potentials (SEPs): Vertex-EEG was used to measure the N1-amplitude of SEPs, providing an objective measure of the brain's response to the laser stimulation.[1][2][3]

  • Subjective Measures:

    • Visual Analogue Scales (VAS): Participants rated their subjective sensations of pain, itching, and tenderness on VAS.

Signaling Pathways and Experimental Workflow

UV-Induced Sunburn Signaling Pathway

Ultraviolet (UV) radiation from the sun triggers a complex inflammatory cascade in the skin, leading to the characteristic symptoms of sunburn. This process involves the release of various inflammatory mediators.

G UVR UV Radiation (UVA/UVB) Keratinocytes Keratinocytes UVR->Keratinocytes DNA_Damage DNA Damage Keratinocytes->DNA_Damage Mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Keratinocytes->Mediators Vasodilation Vasodilation & Increased Vascular Permeability Mediators->Vasodilation Nerve_Stimulation Sensory Nerve Stimulation Mediators->Nerve_Stimulation Erythema Erythema (Redness) Vasodilation->Erythema Edema Edema (Swelling) Vasodilation->Edema Pain Pain & Itching Nerve_Stimulation->Pain

Caption: UV radiation triggers DNA damage and the release of inflammatory mediators in keratinocytes, leading to vasodilation, erythema, edema, and the sensation of pain and itching.

Mechanism of Action of this compound

This compound is a first-generation antihistamine that acts as a selective H1 receptor antagonist. By blocking the action of histamine, one of the key inflammatory mediators released during an allergic reaction and in response to UV radiation, DMM helps to alleviate some of the symptoms of sunburn.

G Histamine Histamine H1_Receptor Histamine H1 Receptor on Sensory Nerves & Blood Vessels Histamine->H1_Receptor Binds to Signal_Transduction Signal Transduction Cascade H1_Receptor->Signal_Transduction Activates DMM This compound DMM->H1_Receptor Blocks Symptoms Itching, Vasodilation, Edema Signal_Transduction->Symptoms

Caption: this compound competitively blocks histamine from binding to H1 receptors, thereby inhibiting the signaling cascade that leads to itching and other inflammatory responses.

Experimental Workflow

The study followed a structured and controlled workflow to ensure the reliability of the results.

G Start Volunteer Recruitment (n=24) MED Minimal Erythema Dose (MED) Determination Start->MED UV_Irradiation UV-A/B Irradiation (3x MED) on 3 Test Areas MED->UV_Irradiation Wait 24-hour Waiting Period UV_Irradiation->Wait Treatment Treatment Application (1 hour, occlusive) - DMM Gel - Placebo Gel - Untreated Wait->Treatment Assessment Efficacy Assessment (1.5 hours post-treatment) Treatment->Assessment Objective Objective Measures: - CO2 Laser Stimulation (RT) - Somatosensory Evoked Potentials (SEP) Assessment->Objective Subjective Subjective Measures: - Visual Analogue Scales (VAS) Assessment->Subjective End Data Analysis Objective->End Subjective->End

Caption: The experimental workflow involved volunteer recruitment, sunburn induction, treatment application, and subsequent objective and subjective efficacy assessments.

References

A Head-to-Head Comparison of the Antihistaminic Activity of Dimethindene Maleate and Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the antihistaminic properties of two first-generation H1 receptor antagonists: dimethindene maleate and chlorpheniramine. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of their relative in-vitro and in-vivo activities supported by experimental data.

Introduction and Mechanism of Action

Both dimethindene and chlorpheniramine are established first-generation antihistamines that function as inverse agonists at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the receptor, they effectively block the downstream signaling cascade initiated by histamine. This action alleviates the symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.

The canonical signaling pathway for the H1 receptor involves its coupling to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to the final physiological response.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq/11 G-Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response Ca_Release->Response PKC->Response

Caption: Simplified H1 Receptor Signaling Pathway via Gq/PLC.

Quantitative Comparison of Antihistaminic Activity

The antihistaminic activity of dimethindene and chlorpheniramine has been quantified through various in-vitro and in-vivo assays. The following tables summarize key performance data.

Table 1: In-Vitro Receptor Binding and Functional Antagonism
ParameterThis compoundChlorpheniramine (Dexchlorpheniramine*)Assay System
H1 Receptor Binding Affinity (Ki) 1.5 nM2.67 - 4.81 nMRadioligand Binding Assay (Human H1 Receptor)
Functional Antagonist Potency (pA2) 9.39.1 - 9.3Histamine-induced Guinea Pig Ileum Contraction

Note: Data for chlorpheniramine often refers to its more active dextrorotatory stereoisomer, dexchlorpheniramine.

Table 2: In-Vivo Clinical Efficacy (Histamine-Induced Weal & Flare Suppression)
Parameter6 mg this compound12 mg Chlorpheniramine MaleatePlaceboStudy Population
Mean Weal Area Reduction 28.8%Statistically significant reduction, but less than 6 mg Dimethindene (p < 0.01)-60 Healthy Volunteers
Mean Flare Area Reduction 39.1%Statistically significant reduction (p < 0.05), but less than 6 mg Dimethindene-60 Healthy Volunteers

Source: Data compiled from a randomized, crossover study comparing the effects on histamine-induced weal and flare.[1][2][3]

The collective data indicates that while both compounds are potent H1 antagonists, this compound demonstrates a slightly higher binding affinity in-vitro and significantly greater efficacy in suppressing histamine-induced skin reactions in-vivo when compared to chlorpheniramine.[1]

Experimental Protocols

The data presented in this guide is derived from established pharmacological assays. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay for H1 Receptor Affinity (Ki)

This in-vitro assay quantifies the affinity of a drug for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of dimethindene and chlorpheniramine for the histamine H1 receptor.

  • Materials:

    • Biological Material: Cell membranes from cell lines recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, typically [³H]-mepyramine.

    • Test Compounds: this compound and chlorpheniramine at various concentrations.

    • Assay Buffer: A buffer solution (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4) to maintain physiological conditions.

  • Procedure:

    • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-mepyramine) and varying concentrations of the unlabeled test drug (the "competitor").

    • Equilibrium: The mixture is incubated (e.g., for 4 hours at 25°C) to allow the binding reaction to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while unbound radioligand is washed away.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting. This reflects the amount of radioligand bound to the receptors.

    • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity.

Histamine-Induced Weal and Flare Test

This in-vivo method assesses the clinical efficacy of an antihistamine by measuring its ability to suppress a localized allergic reaction in human skin.

  • Objective: To compare the ability of orally administered dimethindene and chlorpheniramine to inhibit the cutaneous reaction to histamine.

  • Procedure:

    • Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled, crossover study design.

    • Drug Administration: Subjects receive a single oral dose of this compound, chlorpheniramine maleate, or a placebo.

    • Histamine Challenge: At a predetermined time after drug administration (e.g., 2-5 hours), a fixed amount of histamine (e.g., 2 micrograms) is injected intracutaneously into the forearm.[1][4]

    • Measurement: After a set time (e.g., 10-20 minutes), the resulting weal (a raised, blanched area) and flare (surrounding erythema/redness) are traced or digitally imaged.

    • Data Analysis: The areas of the weal and flare are calculated (e.g., via planimetry). The percentage reduction in these areas for the active drug groups is compared to the placebo group to determine antihistaminic efficacy.

Experimental_Workflow start Start: Antihistamine Comparison Study invitro In-Vitro Assays start->invitro invivo In-Vivo / Clinical Assays start->invivo binding Receptor Binding Assay (Determine Ki) invitro->binding functional Functional Assay (e.g., Guinea Pig Ileum) (Determine pA2) invitro->functional analysis Data Analysis & Comparison binding->analysis functional->analysis weal Histamine-Induced Weal & Flare Test invivo->weal sedation CNS Effect Assessment (e.g., Reaction Time, Sleep Latency) invivo->sedation weal->analysis sedation->analysis conclusion Conclusion on Relative Potency & Efficacy analysis->conclusion

Caption: General experimental workflow for comparing antihistamines.

Side Effect Profile: Sedation

As first-generation antihistamines, both dimethindene and chlorpheniramine can cross the blood-brain barrier and cause central nervous system effects, most notably sedation. This occurs through their antagonism of H1 receptors in the brain, which are involved in maintaining wakefulness.

Studies comparing their psychopharmacological effects have suggested differences. One study noted that chlorpheniramine was associated with a slowing in simple reaction time, whereas dimethindene had no effect on this measure.[3] However, both drugs are generally considered to have sedative potential, and this should be a key consideration in their therapeutic application. The sedative effects are primarily linked to the enantiomers with high affinity for the H1-receptor.[5]

Conclusion

Based on the available experimental data, this compound exhibits a slightly higher in-vitro binding affinity and a demonstrably superior in-vivo efficacy in suppressing histamine-induced weal and flare compared to chlorpheniramine.[1] While both are potent H1 receptor antagonists, the clinical data from skin challenge studies suggests a greater peripheral antihistaminic activity for dimethindene at the doses tested. Both compounds retain the potential for sedation, a characteristic feature of first-generation antihistamines. This guide underscores the importance of utilizing a combination of in-vitro and in-vivo data for the comprehensive evaluation and comparison of antihistaminic agents.

References

Validating the selectivity of dimethindene maleate for H1 receptors over other amine receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethindene maleate's selectivity for the histamine H1 receptor over other amine receptors. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound.

High Affinity and Selectivity for the Histamine H1 Receptor

This compound demonstrates a high affinity and selectivity for the histamine H1 receptor. Experimental data from binding and functional studies indicate that its potency at the H1 receptor is significantly greater than its affinity for other amine receptors, such as muscarinic and serotonergic receptors.

A key study by Sautel et al. (1992) investigated the effects of this compound on histamine H1, muscarinic, and serotonin receptor systems using both ligand binding studies and functional assays. The results clearly established its potent activity at H1 receptors, with a much lower affinity for muscarinic receptors and a very low affinity for serotonin receptors[1].

Comparative Binding Affinities

The following table summarizes the quantitative data on the binding affinities of this compound for various amine receptors.

Receptor SubtypeLigand Binding (Ki)Functional Assay (pA2)Reference
Histamine H1 1.5 x 10⁻⁹ M9.33[1]
Muscarinic M1 6.4 x 10⁻⁸ M-[1]
Muscarinic (general) -6.7[1]
Serotonin Very Low Affinity-[1]

Note: A lower Ki value indicates a higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with higher values indicating greater potency.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a specific intracellular signaling cascade. This compound acts as an antagonist at this receptor, blocking the downstream effects of histamine. The H1 receptor is linked to the Gq alpha subunit of the G-protein complex. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological responses mediated by the H1 receptor, such as allergic and inflammatory reactions[2][3][4].

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates G_Protein Gq Protein H1R->G_Protein Activates Dimethindene Dimethindene Maleate Dimethindene->H1R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Inflammation) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

The selectivity of this compound is primarily determined through radioligand binding assays and functional assays.

Radioligand Binding Assay

This in vitro technique is used to determine the affinity of a ligand (this compound) for a specific receptor. The general principle involves a competitive binding experiment where a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]mepyramine for the H1 receptor) is incubated with a preparation of cell membranes containing the receptor of interest. The unlabeled test compound (this compound) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Experimental Workflow:

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Cell Membrane Preparation (Expressing Receptor of Interest) Incubation 4. Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., [³H]mepyramine) Radioligand_Prep->Incubation Test_Compound_Prep 3. Test Compound Dilutions (this compound) Test_Compound_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation 6. Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Analysis 7. Data Analysis to Determine IC₅₀ and Ki Values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from tissues or cell lines expressing the target receptor (e.g., guinea-pig cerebral cortex for H1 and muscarinic receptors) are isolated through homogenization and centrifugation.[1]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-pirenzepine for M1 muscarinic receptors) and varying concentrations of the unlabeled test compound (this compound).[1]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a tissue or cell to an agonist in the presence of an antagonist. For this compound, a common functional assay is the guinea-pig ileum contraction test.[1]

Detailed Methodology:

  • Tissue Preparation: A section of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution.

  • Agonist Response: The contractile response of the ileum to a specific agonist (e.g., histamine for H1 receptors, carbachol for muscarinic receptors) is measured.

  • Antagonist Effect: The assay is repeated in the presence of increasing concentrations of the antagonist (this compound).

  • Data Analysis: The concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response is used to calculate the pA2 value. A higher pA2 value indicates greater antagonist potency.[1]

References

Comparative study of the central versus peripheral effects of dimethindene maleate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the central and peripheral effects of the (R)-(-)- and (S)-(+)-enantiomers of dimethindene maleate, a first-generation H1 histamine receptor antagonist. The data presented is compiled from publicly available scientific literature to assist in research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative differences observed between the two enantiomers of this compound.

Table 1: Receptor Binding Affinity

EnantiomerReceptorAssay TypeAffinity (pKi)Affinity (pA2)Reference
(R)-(-)-Dimethindene Histamine H1Functional Assay-9.42[1]
(S)-(+)-Dimethindene Histamine H1Functional Assay-7.48[1]
(R)-(-)-Dimethindene Muscarinic M2Binding Assay--[1]
(S)-(+)-Dimethindene Muscarinic M1Binding Assay7.086.83 / 6.36[1]
Muscarinic M2Binding Assay7.787.86 / 7.74[1]
Muscarinic M3Binding Assay6.706.92 / 6.96[1]
Muscarinic M4Binding Assay7.00-[1]

Table 2: In Vivo Effects in Humans

EffectParameter(R)-(-)-Dimethindene (2 mg)(S)-(+)-Dimethindene (2 mg)PlaceboReference
Peripheral Effect Inhibition of Histamine-induced Wheal Area (%)Significant InhibitionNo Significant InhibitionNo Inhibition[2]
Central Effect Reduction in Daytime Sleep LatencySignificant ReductionNo Significant ChangeNo Change[3]
Subjective Sedation Score (Visual Analogue Scale)Increased SedationNo Significant ChangeNo Change[2]

Table 3: Pharmacokinetic Properties

EnantiomerPropertyObservationReference
(R)-(-)-Dimethindene MetabolismPredominant excretion of the R-(-)-enantiomer of the N-demethyl metabolite.[4]
(S)-(+)-Dimethindene MetabolismSlower elimination of metabolites compared to the (R)-(-)-enantiomer.[4]
Racemic Dimethindene Blood-Brain Barrier PenetrationGenerally considered to have minimal BBB penetration for a first-generation antihistamine.[4][5] However, the sedative effects of the (R)-(-)-enantiomer indicate CNS penetration. Specific comparative data for each enantiomer is not readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard laboratory procedures described in the scientific literature.

Radioligand Receptor Binding Assay (for Muscarinic Receptors)

Objective: To determine the binding affinity (Ki) of dimethindene enantiomers to muscarinic acetylcholine receptor subtypes.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, or M4).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • (S)-(+)-Dimethindene and (R)-(-)-Dimethindene stock solutions.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein/well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]-NMS (at a concentration near its Kd), and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine), 25 µL of [3H]-NMS, and 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of varying concentrations of the dimethindene enantiomer, 25 µL of [3H]-NMS, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo peripheral H1 antihistaminic activity of dimethindene enantiomers in human subjects.

Materials:

  • Histamine dihydrochloride solution (e.g., 10 mg/mL).

  • Saline solution (negative control).

  • Skin prick lancets.

  • Ruler or caliper for measuring wheal and flare diameter.

  • Image analysis software (optional).

Procedure:

  • Subject Preparation: Subjects should be healthy volunteers and refrain from using any antihistamines or other medications that could interfere with the test for a specified period before the study.

  • Test Sites: Mark test sites on the volar surface of the forearm, ensuring they are at least 2 cm apart.

  • Skin Prick:

    • Place a drop of the histamine solution at a designated test site.

    • Place a drop of saline at another site as a negative control.

    • Pass a sterile lancet through the drop and prick the epidermis.

  • Measurement:

    • After 15 minutes, measure the largest and smallest diameter of the wheal (raised, blanched area) and the flare (surrounding red area).

    • The area of the wheal and flare can be calculated or traced and measured using image analysis software.

  • Drug Administration: The study is typically conducted in a double-blind, placebo-controlled, crossover design. Subjects receive a single oral dose of the dimethindene enantiomer or placebo.

  • Post-Dose Testing: The histamine-induced wheal and flare test is repeated at various time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the onset and duration of action.

  • Data Analysis: The percentage inhibition of the wheal and flare area is calculated for each time point relative to the baseline (pre-dose) measurement.

Quantitative Electroencephalography (qEEG) for Sedation Assessment

Objective: To objectively measure the central nervous system effects (sedation) of dimethindene enantiomers.

Materials:

  • EEG recording system with scalp electrodes.

  • Electrode paste or gel.

  • Computer with qEEG analysis software.

Procedure:

  • Electrode Placement: Place scalp electrodes according to the International 10-20 system.

  • Baseline Recording: Record a baseline EEG for each subject in a quiet, relaxed state with eyes closed for a predetermined duration (e.g., 5-10 minutes).

  • Drug Administration: In a controlled setting, administer a single oral dose of the dimethindene enantiomer or placebo.

  • Post-Dose Recordings: Record EEG at multiple time points after drug administration.

  • Data Acquisition and Processing:

    • The EEG signal is amplified, filtered, and digitized.

    • Artifacts (e.g., from eye movements, muscle activity) are removed.

  • Quantitative Analysis:

    • Perform spectral analysis (e.g., Fast Fourier Transform) to calculate the power in different frequency bands (e.g., delta, theta, alpha, beta).

    • An increase in delta and theta power and a decrease in alpha power are often associated with sedation.

    • Other qEEG parameters, such as coherence and event-related potentials, can also be analyzed.

  • Data Analysis: Compare the changes in qEEG parameters from baseline for each treatment group (enantiomer vs. placebo).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing the enantiomers.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates R_Dimethindene (R)-(-)-Dimethindene (Antagonist) R_Dimethindene->H1R Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic & Inflammatory Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M2R Muscarinic M2 Receptor ACh->M2R Binds & Activates S_Dimethindene (S)-(+)-Dimethindene (Antagonist) S_Dimethindene->M2R Blocks Gi Gi protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Reduced Neurotransmitter Release PKA->Cellular_Response

Caption: Muscarinic M2 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (Human Studies) receptor_binding Receptor Binding Assays (H1, M1-M4) bbb_assay In Vitro Blood-Brain Barrier Permeability Assay (e.g., PAMPA, Caco-2) data_analysis Comparative Data Analysis receptor_binding->data_analysis bbb_assay->data_analysis wheal_flare Peripheral Effects: Histamine-Induced Wheal & Flare eeg_sedation Central Effects: qEEG & Subjective Sedation Scores wheal_flare->data_analysis pk_studies Pharmacokinetic Studies: Metabolism & Elimination eeg_sedation->data_analysis pk_studies->data_analysis start Dimethindene Enantiomers ((R)-(-) and (S)-(+)) start->receptor_binding start->bbb_assay start->wheal_flare start->eeg_sedation start->pk_studies conclusion Conclusion on Central vs. Peripheral Effects data_analysis->conclusion

Caption: Experimental Workflow for Comparison.

References

A Comparative Guide to the Cross-Validation of HPLC and Densitometry Methods for Dimethindene Maleate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Densitometry (High-Performance Thin-Layer Chromatography, HPTLC) for the quantification of dimethindene maleate. The information presented is collated from published analytical method validation studies to assist researchers in selecting the appropriate technique for their specific needs.

Quantitative Data Summary

The following tables summarize the validation parameters for HPLC and HPTLC-Densitometry methods for the quantification of this compound, extracted from various studies.

Table 1: HPLC Method Validation Parameters for this compound

ParameterResultReference
Linearity Range1 - 8 µg/mL[1][2]
2.0 - 7.0 µg/mL[3][4][5]
Correlation Coefficient (r²)0.998[6][1][2]
0.9998
Accuracy (% Recovery)99.9 ± 1.0%[6]
Precision (%RSD)< 1.2%[1][2]
< 1.9%[3][5]
Limit of Detection (LOD)6 µg/mL
Limit of Quantification (LOQ)18 µg/mL

Table 2: HPTLC-Densitometry Method Validation Parameters for this compound

ParameterResultReference
Linearity Range0.50 - 8.00 µ g/band [7]
Limit of Quantification0.2 - 5 µ g/spot [8]
Wavelength265 nm[8]
254 nm[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section details a representative HPLC method for the quantification of this compound.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetate buffer (pH 4.0) and acetonitrile (65:35 v/v).[3][9][4][5]

  • Flow Rate: 1.0 mL/min.[3][9][5]

  • Detection: UV detection at 254 nm.[3][9][5]

  • Injection Volume: 10 µL.[5]

Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Perform serial dilutions to prepare working standard solutions within the linear range (e.g., 2.0-7.0 µg/mL).[3][5]

Sample Preparation (from capsules):

  • The contents of 10 capsules are thoroughly mixed.[3]

  • An accurately weighed portion of the powder equivalent to 10 mg of this compound is transferred to a 100 mL beaker.[3]

  • Add 50 mL of water and mix for 30 minutes.[3]

  • Filter the solution and transfer it quantitatively to a 1 L volumetric flask, and complete to volume with water.[3]

Analysis:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample.

HPTLC-Densitometry Method

This section outlines a typical HPTLC-Densitometry method for this compound quantification.

Instrumentation: A High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: Silica gel TLC F254 plates.[7]

  • Mobile Phase (Developing System): A mixture of toluene, acetone, isopropyl alcohol, and ammonia (5.3:2.7:1.8:0.4, by volume).[7]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a chromatographic chamber with the mobile phase.

  • Densitometric Measurement: Scan the separated bands at a wavelength of 254 nm.[7]

Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare working standard solutions to cover the desired concentration range (e.g., 0.50-8.00 µ g/band ).[7]

Sample Preparation:

  • Extract a known quantity of the sample containing this compound with a suitable solvent.

  • Filter the extract and apply a known volume to the HPTLC plate.

Visualizations

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_densitometry Densitometry Analysis cluster_validation Method Validation and Comparison start Start: Obtain this compound Sample and Standard prep_standard Prepare Standard Solutions (Multiple Concentrations) start->prep_standard prep_sample Prepare Sample Solutions start->prep_sample hplc_analysis Inject Standards and Samples into HPLC System prep_standard->hplc_analysis HPLC Path dens_analysis Apply Standards and Samples to HPTLC Plate prep_standard->dens_analysis Densitometry Path prep_sample->hplc_analysis prep_sample->dens_analysis hplc_data Acquire Chromatograms and Peak Areas hplc_analysis->hplc_data hplc_validation Validate HPLC Method (Linearity, Accuracy, Precision) hplc_data->hplc_validation dens_develop Develop HPTLC Plate dens_analysis->dens_develop dens_scan Scan Plate with Densitometer dens_develop->dens_scan dens_validation Validate Densitometry Method (Linearity, Accuracy, Precision) dens_scan->dens_validation compare Compare Validation Parameters hplc_validation->compare dens_validation->compare end End: Report and Conclude compare->end

Caption: Workflow for Cross-Validation of HPLC and Densitometry Methods.

LogicalRelationship cluster_methods Analytical Methods cluster_parameters Validation Parameters cluster_application Application HPLC HPLC Linearity Linearity HPLC->Linearity evaluates Accuracy Accuracy HPLC->Accuracy evaluates Precision Precision HPLC->Precision evaluates LOD LOD/LOQ HPLC->LOD evaluates Selectivity Selectivity HPLC->Selectivity evaluates Densitometry HPTLC-Densitometry Densitometry->Linearity evaluates Densitometry->Accuracy evaluates Densitometry->Precision evaluates Densitometry->LOD evaluates Densitometry->Selectivity evaluates Quantification Quantification of This compound Quantification->HPLC Quantification->Densitometry

Caption: Logical Relationship of Method Validation for this compound Quantification.

References

Comparing the in vivo efficacy of dimethindene maleate oral vs. topical administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of dimethindene maleate administered orally versus topically. The information is compiled from various clinical studies to aid researchers and professionals in drug development in understanding the performance of this compound through different routes of administration.

This compound is a selective histamine H1 antagonist, which blocks the action of endogenous histamine, providing relief from allergic symptoms.[1] It is available in various formulations, including oral drops and tablets, as well as topical gels.[2]

Quantitative Data on Efficacy

The following tables summarize the quantitative data on the efficacy of oral and topical this compound in reducing histamine-induced wheal and flare, common measures of antihistaminic effect.

Table 1: Efficacy of Oral this compound

DoseEfficacy Metric% Reduction vs. PlaceboStudy Population
6 mgWeal Area28.8%60 healthy volunteers
6 mgFlare Area39.1%60 healthy volunteers
4 mgWheal and FlareStrong inhibition observed (specific % not provided)8 healthy male volunteers

Note: Data is compiled from separate studies and is not from a head-to-head comparison.

Table 2: Efficacy of Topical this compound (0.1% Gel)

Application TimeEfficacy Metric% Reduction vs. PlaceboStudy Population
Not SpecifiedWeal Area (Histamine-induced)44%16 subjects
120 minutesWeal ThicknessSignificant reduction32 volunteers

Note: Data is compiled from separate studies and is not from a head-to-head comparison.

Experimental Protocols

To understand the context of the efficacy data, it is crucial to consider the experimental methodologies employed in these studies. Below is a representative protocol for the histamine-induced wheal and flare test, a common method for assessing the in vivo efficacy of antihistamines.

Histamine-Induced Wheal and Flare Test Protocol

This protocol is a synthesized representation of methodologies described in the cited literature.[1][2][3][4][5]

  • Subject Selection: Healthy adult volunteers are recruited. Subjects are typically required to be free of any medication that could interfere with the study results for a specified period before the test.

  • Test Sites: The volar aspect of the forearms is commonly used as the test site.

  • Drug Administration:

    • Oral Administration: A single dose of this compound (e.g., 4 mg or 6 mg) or placebo is administered orally.[1][2]

    • Topical Administration: A specified amount of this compound gel (e.g., 0.1%) or a placebo gel is applied to a designated area of the skin.[6][7]

  • Histamine Challenge:

    • After a predetermined time following drug administration, a solution of histamine (e.g., 2 micrograms) is injected intradermally into the test sites.[1]

  • Measurement of Wheal and Flare:

    • The resulting wheal (a raised, edematous area) and flare (surrounding erythema) are measured at specific time points after the histamine challenge (e.g., 10, 15, or 20 minutes).[3][4]

    • The areas of the wheal and flare are typically traced and calculated using planimetry or digital imaging software.

  • Data Analysis: The percentage reduction in the mean wheal and flare areas in the drug-treated sites is calculated relative to the placebo-treated sites.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of oral and topical this compound.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment & Challenge cluster_assessment Efficacy Assessment cluster_analysis Data Analysis s1 Recruit Healthy Volunteers s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 r1 Randomly Assign to Treatment Groups s3->r1 g1 Group A: Oral this compound r1->g1 g2 Group B: Topical this compound r1->g2 g3 Group C: Placebo r1->g3 t1 Administer Assigned Treatment r1->t1 t2 Intradermal Histamine Injection t1->t2 a1 Measure Wheal & Flare Size at Predetermined Intervals t2->a1 d1 Compare Reduction in Wheal & Flare Size Across Groups a1->d1

Caption: Workflow for a comparative efficacy trial.

Signaling Pathway of this compound

This compound exerts its effect by acting as an antagonist at the histamine H1 receptor. The diagram below illustrates the signaling pathway initiated by histamine and the point of intervention by this compound.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade H1R Histamine H1 Receptor Gq Gq Protein Activation H1R->Gq Histamine Histamine Histamine->H1R Binds & Activates Dimethindene This compound Dimethindene->H1R Blocks Binding PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Effects (Vasodilation, Increased Permeability) NFkB->Inflammation

Caption: H1 receptor signaling pathway and this compound's mechanism.

Discussion

The available data suggests that both oral and topical this compound are effective in reducing histamine-induced wheal and flare reactions. Oral administration leads to systemic effects, with a strong inhibition of wheal and flare development.[2] Topical application of this compound gel also demonstrates a significant local antihistaminic effect, reducing weal area and thickness.[6][7]

A direct comparison of the magnitude of effect between the two routes of administration is challenging due to the lack of head-to-head clinical trials with identical experimental conditions. The choice between oral and topical administration would likely depend on the desired site and extent of action. Topical administration is suitable for localized allergic skin reactions, offering direct application to the affected area. Oral administration is appropriate for more widespread or systemic allergic conditions.

References

Replicating Published Findings on the Anti-inflammatory Properties of Dimethindene Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-inflammatory properties of dimethindene maleate with other antihistamines, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing findings.

Executive Summary

This compound, a first-generation H1-antihistamine, is primarily recognized for its efficacy in alleviating symptoms of allergic reactions. Its anti-inflammatory activity stems from its antagonism of the histamine H1 receptor, which plays a crucial role in mediating allergic inflammation. This guide delves into the experimental evidence supporting this compound's anti-inflammatory effects and compares its performance with other first and second-generation antihistamines. While direct comparative data on a broad range of inflammatory markers is limited, this guide synthesizes available findings and provides detailed experimental protocols to facilitate further research.

Comparative Anti-inflammatory Performance

This compound's anti-inflammatory action is most prominently demonstrated in its ability to inhibit histamine-induced skin reactions. The primary mechanism is the blockade of H1 receptors, which, when activated by histamine, lead to downstream signaling events that promote inflammation.[1][2]

Histamine-Induced Weal and Flare Inhibition

A key in-vivo model for assessing the anti-allergic and anti-inflammatory effects of antihistamines is the histamine-induced weal and flare test. This test measures the reduction in the surface area of the wheal (swelling) and flare (redness) that form after an intradermal injection of histamine.

Table 1: Comparison of this compound and Chlorpheniramine Maleate on Histamine-Induced Weal and Flare [3]

Treatment (Oral)DoseMean Weal Area Reduction (%)Mean Flare Area Reduction (%)
This compound 3 mgSignificant reduction (P < 0.001)Significant reduction (P < 0.001)
This compound 6 mg28.8%39.1%
Chlorpheniramine Maleate 12 mgSignificant reduction (P < 0.001)Significant reduction (P < 0.05)
Placebo ---

Note: The study highlighted that 6 mg of this compound produced a significantly greater reduction in weal area compared to 12 mg of chlorpheniramine maleate (P < 0.01) and a significantly greater reduction in flare area compared to 3 mg of this compound (P < 0.05)[3].

Comparison with Second-Generation Antihistamines
  • Cetirizine: This active metabolite of hydroxyzine has been shown to inhibit eosinophil chemotaxis, a key event in allergic inflammation.[6][7][8] Its mechanism of action involves the suppression of the NF-κB pathway.[9]

  • Loratadine: This long-acting antihistamine has demonstrated the ability to inhibit the release of leukotriene C4 (LTC4) and B4 (LTB4) from human leukocytes, indicating an additional anti-inflammatory effect.[10][11]

Further research is required to directly compare the potency of this compound with these second-generation agents in inhibiting these specific inflammatory pathways.

Signaling Pathways and Mechanism of Action

The primary anti-inflammatory mechanism of this compound is the competitive antagonism of the histamine H1 receptor. Activation of the H1 receptor by histamine initiates a signaling cascade that contributes to the inflammatory response. By blocking this initial step, this compound mitigates the downstream effects.

Histamine H1 Receptor Downstream Signaling

Activation of the H1 receptor, a G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can subsequently activate transcription factors such as NF-κB and the MAPK signaling pathway, leading to the expression of pro-inflammatory genes.[1][2][12]

H1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Pathway Ca_release->NFkB MAPK MAPK Pathway PKC->MAPK ProInflammatory Pro-inflammatory Gene Expression MAPK->ProInflammatory NFkB->ProInflammatory Dimethindene Dimethindene Maleate Dimethindene->H1R blocks

This compound's Mechanism of Action.

Detailed Experimental Protocols

To facilitate the replication of published findings, this section provides detailed methodologies for key experiments.

Histamine-Induced Weal and Flare Test in Human Volunteers

This in-vivo protocol is adapted from the comparative study of this compound and chlorpheniramine maleate.[3]

Objective: To quantify the inhibitory effect of an antihistamine on the cutaneous reaction to intradermal histamine.

Materials:

  • Histamine solution (e.g., 2 micrograms in a sterile saline solution)

  • Tuberculin syringes with 27-gauge needles

  • Transparent paper and fine-tip pens for tracing

  • Planimeter or digital image analysis software

  • Test substances (this compound, comparators, placebo) in appropriate oral formulations

Procedure:

  • Subject Recruitment: Recruit healthy volunteers with no history of significant skin diseases or allergies to the test substances.

  • Washout Period: Ensure subjects have abstained from any antihistamine or anti-inflammatory medication for a sufficient period (e.g., 7 days) before the study.

  • Baseline Measurement: On the volar aspect of the forearm, administer an intradermal injection of the histamine solution.

  • Tracing: After a set time (e.g., 15 minutes), trace the outlines of the resulting weal and flare onto transparent paper.

  • Drug Administration: Administer the test substance (e.g., 3 mg or 6 mg this compound, 12 mg chlorpheniramine maleate, or placebo) orally in a double-blind, crossover design with an adequate washout period between treatments.

  • Post-treatment Challenge: At the time of expected peak drug activity (e.g., 2-4 hours post-administration), repeat the intradermal histamine injection on a different, untreated area of the forearm.

  • Post-treatment Tracing: After the same set time as the baseline, trace the outlines of the weal and flare.

  • Area Measurement: Calculate the area of the weal and flare from the tracings using a planimeter or digital image analysis software.

  • Data Analysis: For each subject and treatment, calculate the percentage reduction in weal and flare area compared to their baseline.

Weal_Flare_Workflow cluster_preparation Preparation cluster_baseline Baseline cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis Subject Healthy Volunteers Washout Washout Period Subject->Washout Histamine_inj1 Intradermal Histamine Injection Washout->Histamine_inj1 Trace1 Trace Weal & Flare Histamine_inj1->Trace1 Drug_admin Oral Administration (Dimethindene, Comparator, Placebo) Trace1->Drug_admin Histamine_inj2 Intradermal Histamine Injection Drug_admin->Histamine_inj2 Trace2 Trace Weal & Flare Histamine_inj2->Trace2 Measure Measure Areas Trace2->Measure Calculate Calculate % Reduction Measure->Calculate

Histamine-Induced Weal and Flare Experimental Workflow.
In Vitro Cytokine Release Assay from Mast Cells

This protocol provides a general framework for measuring the effect of this compound on the release of pro-inflammatory cytokines like TNF-α and IL-6 from cultured mast cells.[13][14][15]

Objective: To determine the in-vitro efficacy of this compound in inhibiting the release of pro-inflammatory cytokines from activated mast cells.

Materials:

  • Human or rodent mast cell line (e.g., HMC-1, LAD2)

  • Cell culture medium (e.g., RPMI 1640) and supplements (FBS, antibiotics)

  • Mast cell activator (e.g., phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or antigen for IgE-sensitized cells)

  • This compound and comparator drugs

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture mast cells according to standard protocols.

  • Cell Seeding: Seed the mast cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound, a comparator drug, or vehicle control for a specified time (e.g., 1 hour).

  • Activation: Stimulate the cells with the chosen activator to induce cytokine release. Include an unstimulated control group.

  • Incubation: Incubate the plate for a period sufficient for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each drug concentration compared to the activated vehicle control. Determine the IC50 value for each compound.

Conclusion

The available evidence confirms the anti-inflammatory properties of this compound, primarily through its potent H1 receptor antagonism. Quantitative data from histamine-induced weal and flare studies demonstrate its superiority over the first-generation antihistamine chlorpheniramine in this model. However, there is a notable lack of published data directly comparing the broader anti-inflammatory effects of this compound with second-generation antihistamines and other classes of anti-inflammatory drugs.

To fully elucidate the anti-inflammatory profile of this compound, further research is warranted. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, focusing on key inflammatory mediators and pathways. Such investigations will be invaluable for the drug development community in understanding the full therapeutic potential of this compound.

References

A Comparative Analysis of the Sedative Properties of Dimethindene Maleate and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation H1 antihistamines have long been a cornerstone in the symptomatic treatment of allergic conditions. A well-documented characteristic of this class of drugs is their sedative effect, a consequence of their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system (CNS). This guide provides a comparative benchmark of the sedative properties of dimethindene maleate against other prominent first-generation antihistamines, supported by experimental data.

Mechanism of Sedation

First-generation antihistamines, due to their lipophilic nature, readily penetrate the blood-brain barrier.[1] Within the CNS, they act as inverse agonists at histamine H1 receptors, which are crucial for maintaining wakefulness. By blocking the action of histamine, these drugs suppress neuronal activity, leading to drowsiness and impaired cognitive and psychomotor functions.

Comparative Sedative Effects

Direct, head-to-head clinical trials quantifying the sedative effects of this compound against a wide array of other first-generation antihistamines are limited. However, by synthesizing data from available comparative studies, a picture of its relative sedative potential can be formed.

A key study directly compared the effects of the enantiomers of dimethindene and chlorpheniramine on sedation.[1] The results indicated that the (-)-dimethindene enantiomer was associated with a reduction in daytime sleep latencies, suggesting a sedative effect.[1] Interestingly, the (+)-dimethindene enantiomer showed no significant difference from placebo in terms of sedation.[1] This highlights the stereospecific nature of the sedative effects of dimethindene.

In the same study, (+)-chlorpheniramine, a commonly used first-generation antihistamine, also demonstrated a significant reduction in daytime sleep latencies and was reported by subjects to induce sleepiness.[1] Triprolidine, another first-generation antihistamine included as an active control, similarly reduced daytime sleep latencies.[1]

Another investigation comparing this compound with chlorpheniramine maleate on histamine-induced weal and flare also included subjective assessments of alertness. While both drugs were effective antihistamines, this study noted that chlorpheniramine was associated with a slowing in simple reaction time, whereas dimethindene had no such effect.[2] Subjective measures in this study generally indicated an improvement in alertness with both drugs, which may seem counterintuitive but could be related to the relief of allergy symptoms.[2]

Other well-known first-generation antihistamines like diphenhydramine and promethazine are widely recognized for their potent sedative effects and are often used as positive controls in studies evaluating the sedative properties of newer antihistamines.[3][4]

Data Presentation

The following tables summarize quantitative data from comparative studies, providing a snapshot of the sedative profiles of this compound and other first-generation antihistamines.

Drug Dosage Effect on Daytime Sleep Latency Subjective Sleepiness Psychomotor Performance (Digit Symbol Substitution) Reference
(-)-Dimethindene 5 mgReducedIncreasedNo significant impairment[1]
(+)-Dimethindene 5 mgNo significant change from placeboNo significant change from placeboNo significant change from placebo[1]
(+)-Chlorpheniramine 10 mgReducedIncreasedImpaired[1]
(-)-Chlorpheniramine 10 mgNo significant change from placeboNo significant change from placeboNo significant change from placebo[1]
Triprolidine 5 mgReducedNot reported in detailNot reported in detail[1]
Drug Dosage Effect on Simple Reaction Time Subjective Alertness Reference
This compound 3 mg & 6 mgNo effectGeneral improvement[2]
Chlorpheniramine Maleate 12 mgSlowing of reaction timeGeneral improvement[2]

Experimental Protocols

The assessment of sedative properties in clinical trials involves a combination of objective and subjective measures.

Objective Measures:
  • Electroencephalography (EEG): EEG recordings are used to measure changes in brain wave activity associated with drowsiness and sleep.[5][6] Sedative antihistamines typically induce an increase in theta and delta wave activity and a decrease in alpha wave activity.[6]

  • Psychomotor Performance Tests: These tests evaluate cognitive and motor skills that can be impaired by sedation. Common tests include:

    • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visual-motor coordination.[1]

    • Critical Flicker Fusion Test (CFFT): Assesses the threshold at which a flickering light is perceived as a continuous light, which can be lowered by sedatives.[7]

    • Finger Tapping Test: Measures motor speed and coordination.[7]

    • Choice Reaction Time Tests: Evaluate the speed and accuracy of responses to stimuli.[8]

  • Oculodynamic Tests (ODT): These tests measure eye movements and reaction times under a workload to assess CNS effects.[8]

Subjective Measures:
  • Visual Analogue Scales (VAS): Participants rate their subjective feelings of sleepiness, alertness, and other mood states on a continuous line.[5][7]

  • Stanford Drowsiness Scale: A self-report questionnaire where individuals rate their level of sleepiness on a scale with descriptive anchors.[9]

Visualizations

Signaling Pathway of First-Generation Antihistamines and Sedation

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System FGA First-Generation Antihistamine (Lipophilic) BBB Crosses BBB FGA->BBB Enters H1R Histamine H1 Receptor BBB->H1R Antagonizes Neuron Neuron H1R->Neuron Inhibits Histamine Action Sedation Sedation, Drowsiness, Impaired Cognitive Function Neuron->Sedation Leads to

Caption: Mechanism of sedation by first-generation antihistamines.

Experimental Workflow for Assessing Antihistamine-Induced Sedation

Screening Participant Screening (Healthy Volunteers) Baseline Baseline Measurements (EEG, Psychomotor Tests, Subjective Scales) Screening->Baseline Randomization Randomization (Double-blind, Crossover Design) Baseline->Randomization DrugAdmin Drug Administration (Antihistamine or Placebo) Randomization->DrugAdmin PostDose Post-Dose Measurements (Multiple time points) DrugAdmin->PostDose DataAnalysis Data Analysis (Statistical Comparison) PostDose->DataAnalysis

Caption: Typical workflow for a clinical trial assessing sedation.

References

A Head-to-Head Comparison of Dimethindene Maleate and Azelastine in a Nasal Allergen Challenge Model

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of intranasal antihistamines for allergic rhinitis, both dimethindene maleate and azelastine have established their roles as effective therapeutic options. This guide provides a detailed comparative analysis of these two agents, drawing upon data from a head-to-head study conducted within a controlled nasal allergen challenge model, alongside other relevant clinical data. The focus is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their performance and methodologies.

Mechanism of Action

Both this compound and azelastine are potent histamine H1 receptor antagonists.[1][2] They work by competitively blocking the binding of histamine to its receptors on target cells, thereby mitigating the classic symptoms of an allergic reaction such as itching, sneezing, and rhinorrhea.[1][2] Azelastine is also noted to have additional anti-inflammatory properties, including the stabilization of mast cells and inhibition of the release of other inflammatory mediators like leukotrienes.[3][4] Dimethindene also possesses some anticholinergic properties which can contribute to reducing nasal congestion.[5]

Comparative Efficacy in a Nasal Allergen Challenge

A key study conducted in the Vienna Challenge Chamber (VCC) provides a direct comparison of 0.1% this compound (DMM) nasal spray and 0.1% azelastine nasal spray.[6] The study involved volunteers with seasonal allergic rhinitis who were exposed to grass pollen in a controlled environment.[6]

Onset and Duration of Action

Both 0.1% DMM and 0.1% azelastine demonstrated a similar and rapid onset of action, with effects observed shortly after administration and lasting throughout the 4-hour provocation period.[6] Azelastine, in other studies, has shown an onset of action as quickly as 15 minutes.[7]

Symptom Reduction

The VCC study revealed that both 0.1% DMM and 0.1% azelastine were statistically significantly superior to placebo in reducing nasal symptoms.[6] This applied to both objective measures like nasal flow and secretion, and subjective measures like the total nasal symptom score (TNSS).[6] Another study also confirmed the efficacy of 0.1% DMM in significantly reducing the Total Nasal Symptom Score compared to placebo.[8] Similarly, azelastine has been shown to be effective in reducing the TNSS in patients with seasonal allergic rhinitis.[9]

Data Presentation

Table 1: Comparative Efficacy of 0.1% this compound vs. 0.1% Azelastine in a Nasal Allergen Challenge [6]

Parameter0.1% this compound0.1% AzelastinePlacebo
Nasal Flow (150 Pa.) Statistically significant improvement vs. placeboStatistically significant improvement vs. placebo-
Nasal Secretion (g) Statistically significant reduction vs. placeboStatistically significant reduction vs. placebo-
Total Nasal Symptom Score (VAS) Statistically significant reduction vs. placeboStatistically significant reduction vs. placebo-
Onset of Action Similar to AzelastineSimilar to this compound-
Duration of Effect (in study) 4 hours4 hours-

Table 2: General Characteristics and Adverse Events

CharacteristicThis compoundAzelastine
Drug Class First-generation antihistamine[10]Second-generation antihistamine[11]
Formulation Compared 0.1% Nasal Spray[6]0.1% Nasal Spray[6]
Common Adverse Events Generally well-tolerated; slight local irritations reported in one study after 0.025% DMM, but none after 0.1% DMM.[6]Bitter taste, headache, somnolence, nasal burning.[3]

Experimental Protocols

Nasal Allergen Challenge Model (Vienna Challenge Chamber)

The Vienna Challenge Chamber (VCC) is a controlled environment used to expose subjects to a constant and defined concentration of airborne allergens.[6][8]

Protocol Outline:

  • Subject Selection: Asymptomatic subjects with a confirmed allergy to a specific pollen (e.g., grass pollen) through positive anamnesis, skin prick test, and nasal provocation test are recruited.[6][8]

  • Study Design: A double-blind, randomized, cross-over design is typically employed, with adequate wash-out periods (e.g., 2 weeks) between challenges.[6][8]

  • Drug Administration: A single dose of the nasal spray (e.g., 2 puffs per nostril) is administered a short period (e.g., 15 minutes) before the start of the allergen provocation.[6][8]

  • Allergen Provocation: Subjects are exposed to a controlled concentration of the allergen for a specified duration (e.g., 4 hours).[6][8]

  • Data Collection:

    • Objective Measures: Nasal flow is measured using active anterior rhinomanometry, and nasal secretions are collected and weighed.[6]

    • Subjective Measures: Nasal and ocular symptoms are rated by the subjects using a Visual Analog Scale (VAS) at regular intervals (e.g., every 30 minutes) throughout the challenge.[8] The Total Nasal Symptom Score (TNSS) is calculated from individual symptoms like runny nose, sneezing, and nasal itching.[8]

Visualizations

Signaling_Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation leads to H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) H1Receptor->Symptoms Activates and causes Antihistamine This compound or Azelastine Antihistamine->H1Receptor Blocks binding of Histamine Experimental_Workflow cluster_0 Pre-Challenge cluster_1 Challenge Phase cluster_2 Data Collection & Analysis SubjectSelection Subject Selection (Allergy Confirmation) Randomization Randomization SubjectSelection->Randomization DrugAdmin Drug/Placebo Administration (15 min prior to challenge) Randomization->DrugAdmin AllergenExposure Controlled Allergen Exposure (e.g., Vienna Challenge Chamber for 4 hours) DrugAdmin->AllergenExposure ObjectiveMeasures Objective Measurements (Nasal Flow, Secretion Weight) AllergenExposure->ObjectiveMeasures SubjectiveMeasures Subjective Symptom Scores (VAS, TNSS) AllergenExposure->SubjectiveMeasures DataAnalysis Statistical Analysis ObjectiveMeasures->DataAnalysis SubjectiveMeasures->DataAnalysis Logical_Comparison cluster_Dimethindene This compound (0.1%) cluster_Azelastine Azelastine (0.1%) D_Efficacy Effective Symptom Reduction [2, 3] Comparison Head-to-Head Comparison (Nasal Allergen Challenge) [2] D_Efficacy->Comparison D_Onset Rapid Onset [2] D_Onset->Comparison D_Safety Well-Tolerated [2, 3] D_Safety->Comparison A_Efficacy Effective Symptom Reduction [2, 4] A_Efficacy->Comparison A_Onset Rapid Onset (as fast as 15 min) [2, 26] A_Onset->Comparison A_Safety Bitter Taste, Somnolence Possible [1] A_Safety->Comparison Conclusion Both are effective with similar onset in the VCC study. [2] Azelastine has additional anti-inflammatory properties. [1, 8] Dimethindene may have a more favorable taste profile. [2] Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of Dimethindene Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Dimethindene Maleate is a critical component of laboratory safety and chemical management. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound, minimizing environmental impact and ensuring compliance with regulatory standards.

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that this compound does not enter the sewage system or the environment.[1][3][4] Adherence to the following procedures is essential for the safety of laboratory personnel and the protection of the environment.

Key Disposal and Safety Information

For quick reference, the following table summarizes the primary hazards and disposal considerations for this compound.

ParameterInformationSource
Primary Hazards Harmful if swallowed. Toxic to aquatic life with long-lasting effects.[1][2][3]
Environmental Precautions Do not allow product to enter drains, water courses, or soil.[1][3][4][1][3][4]
Disposal Method Offer to a licensed professional waste disposal company.[4][5][4][5]
Contaminated Packaging Dispose of as unused product in accordance with local regulations.[1][4]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves, and appropriate respiratory protection.[4][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure that the chemical is handled safely and in an environmentally responsible manner.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety glasses with side-shields.[4]

  • Chemical-resistant gloves.[4]

  • A lab coat or other protective clothing.

  • In cases of potential dust or aerosol formation, a NIOSH-approved respirator is recommended.

2. Containment of Waste:

  • Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container. Avoid creating dust when handling the solid material.[4]

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be treated as hazardous waste and placed in the designated sealed container.

3. Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.

  • Carefully sweep or scoop up the absorbed material, minimizing dust generation, and place it into a sealed, labeled container for hazardous waste.[4][6]

  • Clean the spill area with a suitable decontamination solution.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[1][3][4]

  • The collected waste must be disposed of through a licensed and certified hazardous waste disposal company.[4][5]

  • All disposal activities must be conducted in strict accordance with all applicable federal, state, and local regulations.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_containment Containment cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid, liquid, or contaminated material? ppe->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid contaminated Contaminated Materials waste_type->contaminated Contaminated container Place in a Labeled, Sealed Hazardous Waste Container solid->container liquid->container contaminated->container storage Store Securely in Designated Area container->storage disposal_co Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_co end End: Proper Disposal Complete disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dimethindene Maleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural steps and data are designed to offer clear, actionable guidance for professionals in research and development.

Hazard Identification and Engineering Controls

This compound is a pharmaceutical compound that may cause irritation to the eyes, skin, and respiratory system. While comprehensive toxicological properties have not been fully investigated, it is classified as harmful if swallowed, inhaled, or absorbed through the skin. Therefore, stringent safety measures are imperative.

Primary Engineering Controls:

  • Fume Hood: All handling of this compound in powder form or when generating aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with this compound. The following table summarizes the required PPE for various levels of protection.

Protection Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (Low Dust/Aerosol) Tightly fitting safety goggles with side-shields.Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Laboratory coat or impervious clothing.N95 or P100 disposable respirator.
High-Risk Operations (High Dust/Aerosol) Safety goggles with a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene), with extended cuffs. Double-gloving is mandatory.Full-body protective suit or impervious gown with full coverage.Powered Air-Purifying Respirator (PAPR) with a P100 filter.

Occupational Exposure Limits (OELs):

  • Currently, there are no established occupational exposure limits for this compound. It is recommended to handle the compound with the utmost care to minimize any potential exposure.

Handling and Emergency Procedures

Standard Handling Protocol:

  • Always wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly sealed when not in use.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE as outlined for high-risk operations.

  • Cover the spill with an absorbent material to prevent the spread of dust.

  • Carefully collect the spilled material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as pharmaceutical waste in accordance with all local, state, and federal regulations.

Disposal Protocol:

  • Collect all waste material, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact a licensed professional waste disposal service for proper disposal, which will likely involve incineration.

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound risk_assessment Assess Potential for Dust/Aerosol Generation start->risk_assessment low_risk Low Risk: Standard Handling risk_assessment->low_risk Low high_risk High Risk: Weighing, Preparing Solutions risk_assessment->high_risk High ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - N95/P100 Respirator low_risk->ppe_standard ppe_high High-Risk PPE: - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Full Protective Suit - PAPR with P100 Filter high_risk->ppe_high proceed Proceed with Experiment ppe_standard->proceed ppe_high->proceed

Caption: Logical workflow for determining the appropriate level of PPE based on the assessed risk of exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethindene Maleate
Reactant of Route 2
Dimethindene Maleate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.